Avenanthramide C
Description
Avenanthramide C has been reported in Avena sativa with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-5-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO6/c18-10-3-4-12(11(8-10)16(22)23)17-15(21)6-2-9-1-5-13(19)14(20)7-9/h1-8,18-20H,(H,17,21)(H,22,23)/b6-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUUXROOZBOOPH-QHHAFSJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)NC2=C(C=C(C=C2)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)NC2=C(C=C(C=C2)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60151507 | |
| Record name | Avenanthramide C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60151507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116764-15-9 | |
| Record name | Avenanthramide C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116764159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Avenanthramide C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60151507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 116764-15-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AVENANTHRAMIDE C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FRF61BOYU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Avenanthramide C: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avenanthramide C (Avn C) is a unique polyphenolic alkaloid found almost exclusively in oats (Avena sativa). It belongs to a class of compounds known as avenanthramides, which are conjugates of an anthranilic acid derivative and a hydroxycinnamic acid. Avn C, specifically a conjugate of 5-hydroxyanthranilic acid and caffeic acid, has garnered significant scientific interest due to its potent antioxidant and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of action in key signaling pathways. Detailed experimental protocols for its synthesis, isolation, and biological evaluation are also provided to facilitate further research and development.
Chemical Structure and Physicochemical Properties
This compound is chemically known as 2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-5-hydroxybenzoic acid.[3] Its structure is characterized by two aromatic rings connected by an amide linkage, with multiple hydroxyl groups that contribute to its antioxidant activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-5-hydroxybenzoic acid | [3] |
| Molecular Formula | C₁₆H₁₃NO₆ | [3] |
| Molecular Weight | 315.28 g/mol | [3][4] |
| CAS Number | 116764-15-9 | [3] |
| Appearance | Yellow to brown solid powder | [4][5] |
| Melting Point | 248-250 °C | [5] |
| Solubility | Soluble in DMSO, methanol, ethanol, chloroform, dichloromethane, ethyl acetate, acetone. Sparingly soluble in aqueous buffers. | [6][7][8] |
| SMILES | C1=CC(=C(C=C1/C=C/C(=O)NC2=C(C=C(C=C2)O)C(=O)O)O)O | [3] |
| InChIKey | IDUUXROOZBOOPH-QHHAFSJGSA-N | [3] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a key analytical technique for the identification and characterization of this compound. The fragmentation pattern provides valuable structural information.
Table 2: Mass Spectrometry Data for this compound
| Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Interpretation |
| Positive Ion (ESI+) | 316.08 [M+H]⁺ | 164.07, 136.08 | Cleavage of the amide bond, loss of the caffeoyl moiety, or loss of the hydroxyanthraniloyl moiety. |
| Negative Ion (ESI-) | 314.07 [M-H]⁻ | 179.03, 152.05, 135.04 | Fragmentation at the amide bond and subsequent losses of CO₂ and other small molecules. |
Biological Activities and Mechanism of Action
This compound exhibits a range of biological activities, with its antioxidant and anti-inflammatory effects being the most extensively studied. It has also shown potential in mitigating pathogenesis in conditions like osteoarthritis and neurodegenerative diseases.[1][9]
Antioxidant Activity
The antioxidant capacity of Avn C is attributed to its ability to scavenge free radicals, a property conferred by its multiple phenolic hydroxyl groups.[10][11]
Table 3: Quantitative Antioxidant Activity of this compound
| Assay | IC₅₀ / EC₅₀ | Reference Compound | Reference IC₅₀ / EC₅₀ | Reference |
| DPPH Radical Scavenging | 7.38 µg/mL | - | - | [10] |
Anti-inflammatory Activity
This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[12][13]
Table 4: Quantitative Anti-inflammatory Activity of this compound
| Assay | Cell Line | EC₅₀ | Reference |
| Inhibition of TNF-α-induced NF-κB activation | C2C12 | 64.3 µM | [1] |
Signaling Pathways
NF-κB Signaling Pathway
This compound has been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.[12][14][15] It is suggested that Avn C may act as an allosteric inhibitor of IκB Kinase β (IKKβ), preventing the phosphorylation and subsequent degradation of IκBα.[14][16] This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of inflammatory mediators like TNF-α, IL-6, and IL-1β.[12][14]
Figure 1: Inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
This compound has also been demonstrated to suppress the phosphorylation of key kinases in the MAPK pathway, including p38, JNK, and ERK.[13] This pathway is also crucial in mediating inflammatory responses and the expression of matrix metalloproteinases (MMPs).[2] By inhibiting MAPK signaling, Avn C can further reduce the production of pro-inflammatory cytokines and enzymes involved in tissue degradation.[13]
Figure 2: this compound's inhibitory effect on the MAPK signaling cascade.
Experimental Protocols
Synthesis of this compound
A common method for the chemical synthesis of this compound involves the acylation of 5-hydroxyanthranilic acid with an activated derivative of caffeic acid, often caffeoyl chloride. The phenolic hydroxyl groups of caffeic acid are typically protected prior to activation and deprotected in the final step.
Figure 3: General workflow for the chemical synthesis of this compound.
Detailed Protocol: A detailed protocol can be adapted from methods described for the synthesis of other avenanthramides. This generally involves:
-
Protection of Caffeic Acid: The hydroxyl groups of caffeic acid are protected, for example, by acetylation using acetic anhydride.
-
Activation of the Carboxylic Acid: The carboxylic acid of the protected caffeic acid is converted to a more reactive species, such as an acyl chloride, using reagents like thionyl chloride or oxalyl chloride.
-
Amide Coupling: The activated caffeic acid derivative is reacted with 5-hydroxyanthranilic acid in the presence of a base, such as pyridine, to form the amide bond.
-
Deprotection: The protecting groups on the hydroxyl functions are removed, typically by hydrolysis under basic conditions.
-
Purification: The final product is purified using techniques like column chromatography on silica gel.
Isolation of this compound from Oats
This compound can be extracted and purified from oat groats or bran. The process typically involves solvent extraction followed by chromatographic separation.
Detailed Protocol:
-
Extraction: Ground oat material is extracted with a polar solvent, commonly an aqueous solution of ethanol or methanol (e.g., 80% ethanol), often with stirring or sonication.
-
Concentration: The solvent is removed from the combined extracts under reduced pressure.
-
Purification: The crude extract is then subjected to one or more chromatographic steps, such as column chromatography on Sephadex LH-20 or preparative HPLC, to isolate this compound.[3]
DPPH Radical Scavenging Assay
This assay is used to evaluate the antioxidant activity of this compound.
Detailed Protocol:
-
Preparation of Reagents: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. This compound is dissolved in methanol to create a series of concentrations.
-
Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the this compound solution. A control containing methanol and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of this compound.
NF-κB Luciferase Reporter Assay
This cell-based assay quantifies the inhibitory effect of this compound on NF-κB activation.
Detailed Protocol:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or C2C12) is cultured and transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.
-
Treatment: The transfected cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1-2 hours).
-
Stimulation: The cells are then stimulated with an NF-κB activator, such as TNF-α or lipopolysaccharide (LPS), for a defined period (e.g., 6 hours).
-
Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.
-
Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected control plasmid). The EC₅₀ value is calculated from the dose-response curve of this compound's inhibition of stimulated luciferase activity.
Western Blot Analysis of MAPK Phosphorylation
This technique is used to detect the levels of phosphorylated p38, JNK, and ERK in response to this compound treatment.
Detailed Protocol:
-
Cell Culture and Treatment: Cells (e.g., human arterial smooth muscle cells) are treated with this compound for a specified time, followed by stimulation with an appropriate agonist (e.g., TNF-α) to activate the MAPK pathway.
-
Protein Extraction: Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of p38, JNK, and ERK. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membranes can be stripped and re-probed with antibodies for total p38, JNK, and ERK to confirm equal protein loading.
-
Densitometry: The intensity of the bands is quantified using densitometry software.
Conclusion
This compound is a promising natural compound with well-documented antioxidant and anti-inflammatory properties. Its ability to modulate the NF-κB and MAPK signaling pathways underscores its therapeutic potential for a variety of inflammatory conditions. This technical guide provides a solid foundation of its chemical and biological characteristics, along with detailed experimental protocols to aid researchers in further exploring and harnessing the beneficial effects of this unique oat-derived molecule. Further investigation into its bioavailability, metabolism, and efficacy in preclinical and clinical settings is warranted to fully realize its potential in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. compoundchem.com [compoundchem.com]
- 3. rsc.org [rsc.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. This compound - High Purity Analytical Standard (98%) at Best Price [nacchemical.com]
- 15. Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Avenanthramide C: A Comprehensive Technical Guide to its Natural Sources, Discovery, and Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avenanthramide C (Avn C), a unique polyphenol found almost exclusively in oats (Avena sativa L.), has garnered significant scientific interest for its potent antioxidant, anti-inflammatory, and cytoprotective properties.[1][2][3] This technical guide provides an in-depth overview of the natural sources and discovery of Avn C, detailed experimental protocols for its extraction and quantification, and a summary of its known biological activities and associated signaling pathways. Quantitative data are presented in structured tables for comparative analysis, and key molecular pathways and experimental workflows are visualized using diagrams to facilitate understanding. This document serves as a core resource for researchers and professionals in drug development exploring the therapeutic potential of this promising natural compound.
Discovery and Natural Sources
Avenanthramides were first identified as phytoalexins in oats, produced by the plant as a defense mechanism against fungal pathogens like Puccinia coronata var. avenae.[4][5] These phenolic amides are conjugates of an anthranilic acid derivative and a hydroxycinnamic acid.[2][6] Among the various avenanthramides, Avn C, which is a conjugate of 5-hydroxyanthranilic acid and caffeic acid, is one of the most abundant and biologically active forms.[6][7]
The primary natural source of this compound is the oat plant (Avena sativa L.).[2][8] Its concentration is influenced by several factors, including the specific oat cultivar, environmental conditions, and processing methods.[9][10] Germination of oat seeds has been shown to significantly increase the content of Avn C, making sprouted oats a particularly rich source.[9][10] The bran and glume of the oat plant have also been identified as containing higher concentrations of avenanthramides compared to the whole groat.[3][5]
Quantitative Data on this compound Content
The concentration of this compound varies considerably among different oat cultivars and is affected by processing. The following tables summarize the quantitative data from various studies.
Table 1: this compound Content in Different Korean Oat Cultivars [9]
| Cultivar Abbreviation | Oat Type | This compound (μg/g) |
| DY | Naked | 86.9 ± 24.1 |
| JM | Naked | 48.7 ± 11.2 |
| SY | Naked | 34.5 ± 9.8 |
| SE | Naked | 25.1 ± 6.3 |
| CY | Naked | 15.8 ± 4.5 |
| DH | Hulled | 10.2 ± 3.1 |
| JP | Hulled | 8.7 ± 2.5 |
| HS | Hulled | 5.6 ± 1.9 |
| SH | Hulled | 1.2 ± 0.4 |
Table 2: Effect of Germination on this compound Content in 'DY' Oat Cultivar [9]
| Germination Time (hours) | This compound (μg/g) |
| 0 (Raw) | 86.9 ± 24.1 |
| 24 | 75.3 ± 15.7 |
| 48 | 205.4 ± 35.8 |
| 72 | 210.1 ± 41.2 |
Table 3: Avenanthramide Content in Finnish Husked Oat Cultivars [10]
| Cultivar | Total Avenanthramides (mg/kg) |
| Viviana | 185 ± 12.5 |
| Akseli | Not specified |
| Peppi | Not specified |
| Rocky | Not specified |
| Ivory | Not specified |
| Marika | Not specified |
| Riina | Not specified |
| Avetron | 26.7 ± 1.44 |
Experimental Protocols
Extraction of Avenanthramides from Oats
This protocol is adapted from methodologies described for the extraction of avenanthramides from oat samples.[11][12][13]
Materials:
-
Milled oat samples (groats, bran, or germinated oats)
-
80% Methanol
-
Magnetic stirrer
-
Centrifuge
-
Rotary evaporator
-
PTFE membrane filters (0.45 µm)
Procedure:
-
Weigh 5.0 g of milled oat sample.
-
Add 35 mL of 80% methanol to the sample.
-
Stir the mixture on a magnetic stirrer for 30 minutes at room temperature.
-
Centrifuge the mixture at 1,600 x g for 10 minutes at 18 °C.
-
Collect the supernatant.
-
Repeat the extraction (steps 2-5) on the remaining pellet to maximize yield.
-
Pool the supernatants.
-
Dry the pooled supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 40 °C.
-
Dissolve the dried extract in 2 mL of methanol.
-
Filter the solution through a 0.45 µm PTFE membrane filter prior to HPLC analysis.
Workflow for the extraction of this compound from oats.
Quantification of this compound by HPLC
This protocol provides a general framework for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD).[11][12]
Instrumentation:
-
Agilent 1100 HPLC system or equivalent
-
Diode Array Detector (DAD)
-
Phenomenex Kinetex C18 column (100 × 3.0 mm; 5 µm) or equivalent
-
ChemStation software or equivalent
Chromatographic Conditions:
-
Mobile Phase A: 0.05 M phosphate buffer (pH 2.4)
-
Mobile Phase B: Methanol
-
Gradient: 5–60% B in 50 min; 60–90% B in 6 min
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 350 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standard solutions into the HPLC system to generate a calibration curve.
-
Inject the prepared oat extract sample.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve.
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, primarily attributed to its antioxidant and anti-inflammatory effects. It has been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell survival.
Anti-inflammatory Effects and a-kinase (MAPK) and NF-κB Signaling
Avn C has demonstrated significant anti-inflammatory properties. In the context of osteoarthritis, it inhibits the expression of matrix metalloproteinases (MMPs) induced by interleukin-1 beta (IL-1β).[1] This inhibitory effect is mediated through the suppression of the p38 MAP kinase and JNK signaling pathways.[1] In human aortic smooth muscle cells, Avn C has been shown to suppress TNF-α-activated MMP-9 expression and cell migration by inhibiting the MAPK/NF-κB signaling pathway.[14]
Inhibition of MAPK/NF-κB signaling by this compound.
Neuroprotective Effects via PI3K/Akt/GSK3β Signaling
In models of focal brain ischemia, this compound has shown neuroprotective effects. It reduces neurological scores and infarct size.[15] These protective effects are mediated through the activation of the PI3K/Akt/GSK3β signaling pathway, which plays a crucial role in preventing neuronal apoptosis.[15]
Neuroprotection by this compound via PI3K/Akt/GSK3β pathway.
Cardioprotective Effects and the p62–Keap1–Nrf2 Pathway
This compound has been investigated for its protective effects against cisplatin-induced cardiotoxicity. It mitigates oxidative stress and inflammation in cardiac tissues.[16] The proposed mechanism involves the activation of the p62–Keap1–Nrf2 pathway, a key regulator of the cellular antioxidant response.[16] Avn C administration leads to an increase in Nrf2 and p62 levels, and a decrease in Keap1, ultimately enhancing the expression of antioxidant enzymes.[16]
Cardioprotection by this compound via the p62-Keap1-Nrf2 pathway.
Conclusion
This compound, a naturally occurring polyphenol in oats, demonstrates significant therapeutic potential owing to its potent antioxidant and anti-inflammatory activities. Its ability to modulate key signaling pathways, including MAPK/NF-κB, PI3K/Akt/GSK3β, and p62–Keap1–Nrf2, underscores its promise as a lead compound for the development of novel therapies for a range of inflammatory and oxidative stress-related diseases. The information presented in this technical guide provides a solid foundation for further research and development of this compound as a valuable bioactive agent. The variation in its natural abundance highlights the importance of cultivar selection and processing methods, such as germination, to obtain enriched extracts for pharmacological applications.
References
- 1. bmbreports.org [bmbreports.org]
- 2. Biological Activities, Health Benefits, and Therapeutic Properties of Avenanthramides: From Skin Protection to Prevention and Treatment of Cerebrovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Avenanthramide - Wikipedia [en.wikipedia.org]
- 5. phcogrev.com [phcogrev.com]
- 6. bioaustralis.com [bioaustralis.com]
- 7. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 8. Biological Activities, Health Benefits, and Therapeutic Properties of Avenanthramides: From Skin Protection to Preventi… [ouci.dntb.gov.ua]
- 9. Oat Extract Avenanthramide-C Reverses Hippocampal Long-Term Potentiation Decline in Tg2576 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Identification and Quantification of Avenanthramides and Free and Bound Phenolic Acids in Eight Cultivars of Husked Oat (Avena sativa L) from Finland - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. This compound Suppresses Matrix Metalloproteinase-9 Expression and Migration Through the MAPK/NF- κB Signaling Pathway in TNF-α-Activated HASMC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Prevents Neuronal Apoptosis via PI3K/Akt/GSK3β Signaling Pathway Following Middle Cerebral Artery Occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Protective effects of avenanthramide-C against cisplatin-induced cardiotoxicity in rats by attenuating oxidative stress, inflammatory cytokines, and modulating p62–Keap1–Nrf2 pathway [frontiersin.org]
Avenanthramide C: A Comprehensive Technical Guide to its Biological Activities and Health Benefits
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avenanthramide C (Avn C), a polyphenol unique to oats (Avena sativa L.), has garnered significant scientific interest for its diverse and potent biological activities. As a member of the avenanthramide (Avn) family of alkaloids, Avn C is characterized by a substituted N-cinnamoylanthranilic acid structure.[1] This technical guide provides an in-depth overview of the biological activities and health benefits of this compound, with a focus on its anti-inflammatory, antioxidant, anti-atherosclerotic, and anti-cancer properties. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of Avn C as a potential therapeutic agent.
Biological Activities of this compound
This compound exhibits a broad spectrum of biological effects, primarily attributed to its potent antioxidant and anti-inflammatory properties. These activities underpin its potential health benefits in various disease models.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects by modulating key signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3]
In vitro and in vivo studies have shown that Avn C can suppress the production of pro-inflammatory cytokines. For instance, in a model of Dextran Sulfate Sodium (DSS)-induced colitis in mice, supplementation with Avn C led to a significant reduction in the serum and colon tissue levels of pro-inflammatory cytokines including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-17 (IL-17).[4] Furthermore, in TNF-α-activated human arterial smooth muscle cells (HASMCs), Avn C specifically reduced the secretion of IL-6.[2][3]
The anti-inflammatory mechanism of Avn C involves the inhibition of NF-κB activation. It has been shown to suppress the nuclear translocation of NF-κB in TNF-α-stimulated HASMCs.[2] Molecular docking studies suggest that avenanthramides may act as allosteric inhibitors of IκB Kinase β (IKKβ), a key enzyme in the NF-κB signaling cascade, thereby preventing the degradation of IκBα and subsequent activation of NF-κB.[5][6] By inhibiting the NF-κB pathway, Avn C downregulates the expression of various inflammatory mediators.
Additionally, Avn C modulates the MAPK signaling pathway. In TNF-α-activated HASMCs, Avn C was found to decrease the phosphorylation levels of c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK.[3] In a model of osteoarthritis, Avn C inhibited the expression of matrix metalloproteinases (MMPs) by targeting the p38 and JNK signaling pathways.[7]
Antioxidant Activity
This compound is a potent antioxidant.[1] Its antioxidant capacity has been demonstrated in various in vitro assays. A study reported the IC50 value of Avn C for DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging to be 7.38 μg/mL.[8] The antioxidant properties of avenanthramides, including Avn C, are considered to be a key mechanism behind their health benefits.[1]
Anti-Atherosclerotic Activity
The anti-inflammatory and antioxidant properties of this compound contribute to its potential anti-atherosclerotic effects. Atherosclerosis is a chronic inflammatory disease of the arteries.
This compound has been shown to inhibit the proliferation of vascular smooth muscle cells (SMCs), a critical process in the development of atherosclerotic plaques.[9] In one study, Avn C at a concentration of 120 µM inhibited more than 50% of SMC proliferation.[9] Furthermore, treatment of human SMCs with 40, 80, and 120 µM of Avn C inhibited the increase in cell number by 41%, 62%, and 73%, respectively.[9]
Moreover, Avn C enhances the production of nitric oxide (NO), a vasodilator with anti-atherosclerotic properties. At a concentration of 120 µM, Avn C increased NO production three-fold in SMCs and nine-fold in human aortic endothelial cells (HAECs).[9] This effect is associated with the up-regulation of endothelial NO synthase (eNOS) mRNA expression.[9] The inhibition of SMC proliferation and enhancement of NO production suggest that Avn C may help prevent the progression of atherosclerosis.[9] Network pharmacology and molecular docking studies have also suggested that avenanthramides exert their anti-atherosclerotic effects through multiple targets, displaying both anti-inflammatory and anti-oxidative stress properties.[10]
Anti-Cancer Activity
This compound has demonstrated anti-cancer properties in various cancer cell lines. Studies have shown that it can reduce the viability of breast and lung cancer cells.
In the MDA-MB-231 breast cancer cell line, Avn C was found to be the most potent among the three major avenanthramides (A, B, and C) in reducing cell viability.[11] Treatment with 400 µM of Avn C for 96 hours decreased the number of viable cells to below 25% compared to the control.[11] This effect was attributed to the induction of apoptosis, as evidenced by DNA fragmentation and the accumulation of cells in the sub-G1 phase of the cell cycle.[11]
In lung cancer cell lines A549 and H1299, Avn C was able to reduce cell viability in the presence or absence of Epidermal Growth Factor (EGF).[12] These findings suggest that this compound may have potential as a chemotherapeutic agent.
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activities of this compound.
Table 1: Anti-inflammatory Activity of this compound
| Biological Effect | Model System | Concentration | Result | Reference |
| Inhibition of Pro-inflammatory Cytokines | DSS-induced colitis in mice | Not specified | Significant reduction in serum and colon TNF-α, IL-1β, IL-6, and IL-17 | [4] |
| Inhibition of IL-6 Secretion | TNF-α-activated HASMCs | 100 µM | Specific reduction of IL-6 secretion | [2][3] |
| Inhibition of NF-κB Nuclear Translocation | TNF-α-activated HASMCs | Not specified | Suppression of NF-κB nuclear translocation | [2] |
| Inhibition of MAPK Phosphorylation | TNF-α-activated HASMCs | Not specified | Decreased phosphorylation of JNK, ERK, and p38 | [3] |
Table 2: Anti-Atherosclerotic Activity of this compound
| Biological Effect | Model System | Concentration | Result | Reference |
| Inhibition of SMC Proliferation | Rat A10 SMCs | 120 µM | >50% inhibition | [9] |
| Inhibition of Cell Number Increase | Human SMCs | 40 µM | 41% inhibition | [9] |
| 80 µM | 62% inhibition | [9] | ||
| 120 µM | 73% inhibition | [9] | ||
| Enhancement of NO Production | Rat A10 SMCs | 120 µM | 3-fold increase | [9] |
| HAECs | 120 µM | 9-fold increase | [9] |
Table 3: Anti-Cancer Activity of this compound
| Biological Effect | Cell Line | Concentration | Duration | Result | Reference |
| Reduction of Cell Viability | MDA-MB-231 (Breast Cancer) | 400 µM | 96 hours | Viable cells reduced to <25% of control | [11] |
| Reduction of Cell Viability | A549 and H1299 (Lung Cancer) | 10, 50, 100 µM | 72 hours | Dose-dependent reduction in cell viability | [12] |
Table 4: Antioxidant Activity of this compound
| Assay | Result (IC50) | Reference |
| DPPH Radical Scavenging | 7.38 µg/mL | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.
Materials:
-
Cells of interest (e.g., MDA-MB-231 breast cancer cells)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve Avn C) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72, or 96 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals. The plate can be placed on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance of each well at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Western Blot Analysis for MAPK Pathway
This protocol describes the detection of phosphorylated and total proteins of the MAPK pathway (ERK, JNK, p38) by Western blotting.[13][14]
Materials:
-
Cells or tissue samples
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for phosphorylated and total ERK, JNK, p38)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells or tissues in lysis buffer on ice. Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: To detect total protein levels, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein (e.g., anti-ERK).
DPPH Radical Scavenging Assay
This is a common and straightforward method to assess the antioxidant activity of a compound.[15][16]
Materials:
-
This compound stock solution
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare serial dilutions of this compound in methanol.
-
Assay Reaction: In a 96-well plate, add a specific volume of the this compound dilutions to a fixed volume of the DPPH solution. Include a control with methanol instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 517 nm).
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.
Visualizations
Signaling Pathway Diagrams
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound modulates the MAPK signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for an MTT cell viability assay.
Conclusion
This compound, a unique phenolic compound found in oats, exhibits a remarkable range of biological activities with significant potential for human health. Its well-documented anti-inflammatory, antioxidant, anti-atherosclerotic, and anti-cancer properties, supported by a growing body of scientific evidence, position it as a promising candidate for further investigation in the prevention and treatment of chronic diseases. The detailed mechanistic insights into its interaction with key signaling pathways, such as NF-κB and MAPK, provide a solid foundation for targeted drug development efforts. This technical guide serves as a comprehensive resource to facilitate ongoing and future research into the therapeutic applications of this compound.
References
- 1. In vitro antioxidant activity and antigenotoxic effects of avenanthramides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Suppresses Matrix Metalloproteinase-9 Expression and Migration Through the MAPK/NF- κB Signaling Pathway in TNF-α-Activated HASMC Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound Suppresses Matrix Metalloproteinase-9 Expression and Migration Through the MAPK/NF- κB Signaling Pathway in TNF-α-Activated HASMC Cells [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory effect of avenanthramides via NF-κB pathways in C2C12 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound as a novel candidate to alleviate osteoarthritic pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound from underutilized oat glumes exhibits dual anti-oxidant and anti-thrombotic effects in oxidative damage and thrombosis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Avenanthramide, a polyphenol from oats, inhibits vascular smooth muscle cell proliferation and enhances nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring the mechanism of avenanthramide in the treatment of atherosclerosis based on network pharmacology and molecular docking: An observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Avenanthramide-C reduces the viability of MDA-MB-231 breast cancer cells through an apoptotic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Suppresses Matrix Metalloproteinase-9 Expression and Migration Through the MAPK/NF- κB Signaling Pathway in TNF-α-Activated HASMC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. e3s-conferences.org [e3s-conferences.org]
Avenanthramide C: A Technical Review of its Antioxidant Properties
Audience: Researchers, scientists, and drug development professionals.
Abstract: Avenanthramide C (Avn C), a polyphenol found exclusively in oats (Avena sativa L.), has garnered significant scientific interest for its potent antioxidant and anti-inflammatory properties.[1][2] Unlike many other antioxidants, Avn C exhibits a dual mechanism of action: direct free radical scavenging and modulation of key intracellular signaling pathways that govern the endogenous antioxidant response. This technical guide provides an in-depth review of the antioxidant capabilities of this compound, presenting quantitative data from various assays, detailing the experimental protocols for its evaluation, and visualizing its mechanisms of action through signaling pathway diagrams.
Core Antioxidant Mechanisms of this compound
This compound's antioxidant effects are multifaceted, stemming from both direct chemical interactions with reactive oxygen species (ROS) and the modulation of cellular defense systems.
1.1. Direct Free Radical Scavenging Theoretical studies based on density functional theory (DFT) have elucidated the direct radical-scavenging mechanisms of avenanthramides. The primary mechanisms are dependent on the solvent environment:
-
Hydrogen Atom Transfer (HAT): In nonpolar environments (gas and benzene phases), Avn C neutralizes free radicals by donating a hydrogen atom from one of its phenolic hydroxyl groups.[3][4]
-
Sequential Proton Loss Electron Transfer (SPLET): In polar media, the SPLET mechanism is preferred.[3] This involves the deprotonation of a hydroxyl group followed by the transfer of an electron to the free radical.
The catechol (3',4'-dihydroxy) group on the cinnamoyl moiety of Avn C is crucial for this activity, with its antioxidant potential being significantly higher than that of related avenanthramides like Avn A and Avn B.[1][5][6]
1.2. Modulation of Cellular Signaling Pathways Beyond direct scavenging, Avn C exerts profound cytoprotective effects by influencing critical signaling pathways that regulate cellular stress and inflammation.
-
Activation of the Nrf2-ARE Pathway: this compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][8][9] Under normal conditions, Nrf2 is bound in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Avn C appears to promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[10] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, upregulating the expression of endogenous antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase.[2][7][10] This mechanism enhances the cell's intrinsic ability to combat oxidative stress.
-
Inhibition of the NF-κB Pathway: Chronic inflammation is intrinsically linked to oxidative stress. This compound demonstrates significant anti-inflammatory activity by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11][12][13] It has been shown to prevent the phosphorylation and subsequent degradation of IκB (inhibitor of NF-κB).[11][13] By stabilizing IκB, Avn C effectively traps the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α.[2][11][14][15]
Quantitative Antioxidant Data
The antioxidant capacity of this compound has been quantified using a variety of in vitro and cellular assays. The following tables summarize the key findings from the literature.
Table 1: In Vitro Antioxidant Capacity of this compound
| Assay Type | Result | Key Findings | Reference(s) |
|---|---|---|---|
| DPPH Radical Scavenging | IC50: 7.38 µg/mL | Avn C exhibited potent DPPH radical scavenging activity. | [16] |
| More active than Trolox | In the DPPH system, Avn C was found to be more active than the standard antioxidant Trolox. | [5][6] | |
| Oxygen Radical Absorbance Capacity (ORAC) | 7.4 µmol TE/µmol | Avn C has the highest total antioxidant capacity among major avenanthramides. | [17][18] |
| Highest among Avns | Synthetic Avn C (s-2c) showed the highest chemical antioxidant capacity as indicated by ORAC values. | [19] | |
| ABTS Radical Scavenging | Highest among Avns | Synthetic Avn C (s-2c) demonstrated the highest capacity in the ABTS assay compared to other synthesized avenanthramides. | [19] |
| Ferric Reducing Antioxidant Potential (FRAP) | Highest among Avns | Avn C exhibited the highest antioxidant activity in the FRAP assay compared to Avn A and Avn B. | [5][20] |
| β-Carotene Bleaching Assay | Nearly as functional as BHT | Avn C's activity was comparable to the synthetic antioxidant butylated hydroxytoluene (BHT). | [5] |
| Inhibition of Linoleic Acid Peroxidation | Initially most effective | Avn C was one of the most effective compounds at initially inhibiting the azo-initiated peroxidation of linoleic acid. |[21] |
Table 2: Cellular Antioxidant and Anti-inflammatory Effects of this compound
| Cell Line | Assay / Endpoint Measured | Concentration(s) | Result | Reference(s) |
|---|---|---|---|---|
| Normal Human Dermal Fibroblasts | Intracellular ROS Reduction (H₂O₂ induced) | Not specified | Reduced intracellular free radical levels. | [2] |
| NF-κB Inhibition | Not specified | Reduced phosphorylated NF-κB p65 and decreased NF-κB DNA binding. | [2] | |
| Nrf2/HO-1 Activation | Not specified | Induced heme oxygenase-1 (HO-1) expression through increased Nrf2 DNA binding. | [2] | |
| Human Aortic Endothelial Cells (HAEC) | NF-κB Inhibition (IL-1β stimulated) | Concentration-dependent | Suppressed IL-1β-stimulated activation of NF-κB. | [11] |
| PC12 Cells | Nrf2 Nuclear Translocation (H₂O₂ induced) | 20 µM or 40 µM | Efficiently enhanced Nrf2 nuclear accumulation and reduced ROS production. | [7] |
| Human Arterial Smooth Muscle Cells (HASMC) | NF-κB Nuclear Translocation (TNF-α stimulated) | 100 µM | Suppressed nuclear protein translocation of NF-κB. | [14][15] |
| C2C12 Skeletal Muscle Cells | NF-κB Inhibition (TNF-α induced) | EC50: 64.3 µM | Inhibited TNF-α-induced NF-κB activation. | [17][18] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Apoptosis & ROS Reduction (t-BOOH induced) | Not specified | Effectively reduced t-BOOH-induced apoptosis and decreased ROS levels. |[16] |
Signaling Pathway and Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the key molecular pathways influenced by this compound and a general workflow for its analysis.
Caption: Nrf2-ARE pathway activation by this compound.
Caption: NF-κB pathway inhibition by this compound.
Caption: General workflow for in vitro antioxidant capacity assays.
Detailed Experimental Protocols
This section provides generalized methodologies for the key in vitro assays used to quantify the antioxidant properties of this compound. Researchers should consult specific publications for minor variations.
4.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
-
Principle: The reduction of the DPPH radical is monitored by the decrease in its absorbance at approximately 517 nm.
-
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark.[22]
-
Sample Preparation: Dissolve this compound and a positive control (e.g., Ascorbic Acid, Trolox) in the same solvent to create a range of concentrations.
-
Reaction: Add a fixed volume of the DPPH solution (e.g., 2 mL) to a specific volume of the sample solutions (e.g., 1 mL). A blank is prepared with the solvent instead of the sample.[22][23]
-
Incubation: Incubate the mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (concentration required to scavenge 50% of DPPH radicals) is then determined by plotting inhibition percentage against concentration.
-
4.2. Oxygen Radical Absorbance Capacity (ORAC) Assay The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
-
Principle: The antioxidant's ability to quench peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) preserves the fluorescence of a probe (typically fluorescein). The result is quantified by comparing the Area Under the Curve (AUC) of the sample to that of a standard (Trolox).
-
Methodology:
-
Reagent Preparation: Prepare solutions of fluorescein (e.g., 35-70 nM), AAPH (e.g., 12-75 mM), and Trolox standards in a phosphate buffer (pH 7.4).[24][25]
-
Assay Setup: In a 96-well black microplate, add the fluorescein solution followed by the this compound sample, blank (buffer), or Trolox standards.[24][26]
-
Incubation: Incubate the plate at 37°C for a pre-incubation period (e.g., 15-30 minutes).[24][27]
-
Reaction Initiation: Add the AAPH solution to all wells to initiate the reaction.
-
Measurement: Immediately place the plate in a fluorescence microplate reader. Record the fluorescence decay every 1-2 minutes for 60-120 minutes (Excitation: ~485 nm, Emission: ~520 nm).
-
Calculation: Calculate the net AUC for each sample by subtracting the AUC of the blank. The antioxidant capacity is expressed as Trolox Equivalents (TE) by comparing the sample's net AUC to the net AUC of the Trolox standard curve.
-
4.3. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, which is reduced in the presence of an antioxidant, causing the color to fade.
-
Principle: The reduction of the pre-formed ABTS•+ radical is measured by the decrease in absorbance at approximately 734 nm.
-
Methodology:
-
Radical Generation: Prepare the ABTS•+ radical by reacting an aqueous ABTS solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[28][29]
-
Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate buffer) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[28]
-
Reaction: Add a small volume of the this compound sample or standard (e.g., Trolox) to a larger volume of the ABTS•+ working solution.
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 6-7 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Results are typically expressed as a percentage of inhibition or, more commonly, as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the sample's activity to that of a Trolox standard curve.
-
Conclusion
This compound stands out as a highly effective antioxidant with significant potential for applications in functional foods, dermatology, and pharmaceuticals. Its efficacy is rooted in a powerful combination of direct free radical scavenging and the strategic modulation of the body's own defense mechanisms through the Nrf2 and NF-κB signaling pathways. The quantitative data consistently highlight its superiority over other avenanthramides and its comparability to well-established antioxidants. The detailed protocols and pathway diagrams provided in this guide offer a robust framework for researchers aiming to further investigate and harness the cytoprotective properties of this unique oat-derived polyphenol.
References
- 1. Biological Activities, Health Benefits, and Therapeutic Properties of Avenanthramides: From Skin Protection to Prevention and Treatment of Cerebrovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytoprotective effects of Avenathramide C against oxidative and inflammatory stress in normal human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantum chemical investigation of the antiradical property of avenanthramides, oat phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Avenanthramide-C Activates Nrf2/ARE Pathway and Inhibiting Ferroptosis Pathway to Improve Cognitive Dysfunction in Aging Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Avenanthramides, polyphenols from oats, inhibit IL-1beta-induced NF-kappaB activation in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory effect of avenanthramides via NF-κB pathways in C2C12 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | this compound Suppresses Matrix Metalloproteinase-9 Expression and Migration Through the MAPK/NF- κB Signaling Pathway in TNF-α-Activated HASMC Cells [frontiersin.org]
- 15. This compound Suppresses Matrix Metalloproteinase-9 Expression and Migration Through the MAPK/NF- κB Signaling Pathway in TNF-α-Activated HASMC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound from underutilized oat glumes exhibits dual anti-oxidant and anti-thrombotic effects in oxidative damage and thrombosis models - Food & Function (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. In vitro total antioxidant capacity and anti-inflammatory activity of three common oat-derived avenanthramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Natural and synthetic avenanthramides activate caspases 2, 8, 3 and downregulate hTERT, MDR1 and COX-2 genes in CaCo-2 and Hep3B cancer cells - Food & Function (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mdpi.com [mdpi.com]
- 23. Bot Verification [rasayanjournal.co.in]
- 24. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity [mdpi.com]
- 25. agilent.com [agilent.com]
- 26. kamiyabiomedical.com [kamiyabiomedical.com]
- 27. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubcompare.ai [pubcompare.ai]
- 29. researchgate.net [researchgate.net]
Avenanthramide C: A Technical Whitepaper on its Anti-inflammatory Effects
Audience: Researchers, scientists, and drug development professionals.
Abstract: Avenanthramide C (Avn-C), a unique polyphenolic compound found exclusively in oats (Avena sativa L.), has garnered significant scientific interest for its potent anti-inflammatory and antioxidant properties.[1][2][3][4] This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anti-inflammatory effects of Avn-C, supported by quantitative data from key experimental studies. It details the compound's modulation of critical signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and its impact on the expression of pro-inflammatory cytokines and enzymes. This document serves as a comprehensive resource, complete with detailed experimental protocols and visual representations of signaling cascades, to facilitate further research and development of this compound as a potential therapeutic agent for inflammatory diseases.
Core Mechanisms of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects through a multi-pronged approach at the molecular level. The primary mechanisms involve the inhibition of key pro-inflammatory signaling pathways and the modulation of downstream targets responsible for the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory processes, regulating the expression of numerous pro-inflammatory genes.[5] Avn-C has been consistently shown to be a potent inhibitor of this pathway.[6][7][8] In an unstimulated state, NF-κB dimers are held inactive in the cytoplasm by Inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation.[1][9] This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.
Avn-C intervenes by:
-
Inhibiting IKK Phosphorylation: Studies suggest Avn-C can decrease the phosphorylation of IKK, a critical upstream event in the canonical NF-κB pathway.[9]
-
Preventing IκBα Degradation: By inhibiting IKK, Avn-C prevents the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm.[8][9]
-
Suppressing NF-κB Nuclear Translocation: Consequently, Avn-C effectively suppresses the translocation of the active NF-κB p65 subunit from the cytosol to the nucleus.[2][3][10]
This inhibition of NF-κB activation leads to a significant downstream reduction in the expression of pro-inflammatory cytokines like IL-6, IL-8, and MCP-1, as well as enzymes such as COX-2 and iNOS.[6][9][11]
Modulation of MAPK Signaling Pathways
Mitogen-Activated Protein Kinases (MAPKs)—including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK)—are crucial mediators of cellular responses to inflammatory stimuli.[1] Dysregulation of these pathways is implicated in various inflammatory conditions. Avn-C has demonstrated the ability to selectively modulate these pathways depending on the cell type and stimulus.
-
p38 and JNK Inhibition: In studies involving IL-1β-stimulated articular chondrocytes, Avn-C effectively inhibited the phosphorylation of p38 and JNK, which are key to the expression of matrix-degrading enzymes like MMP-3, MMP-12, and MMP-13.[1][12] Similarly, in TNF-α stimulated human gingival fibroblasts, Avn-C was found to block p38 and JNK signaling.[6][7]
-
ERK Inhibition: In human gingival fibroblasts stimulated with IL-1β, the anti-inflammatory effects of Avn-C were mediated by blocking the ERK pathway.[6][13] In TNF-α-activated human arterial smooth muscle cells, Avn-C also reduced the phosphorylation levels of ERK, JNK, and p38.[3]
Interestingly, in some models, such as IL-1β-stimulated chondrocytes, Avn-C's effects were specific to p38 and JNK, with no significant impact on ERK or NF-κB activation in that particular context.[1] This highlights the context-dependent nature of Avn-C's mechanism of action.
Other Contributing Mechanisms
-
SIRT1 Activation: In non-small-cell lung cancer cells under hypoxic conditions, Avn-C was found to suppress cyclooxygenase-2 (COX-2) expression by activating Sirtuin 1 (SIRT1), a deacetylating protein involved in cellular regulation.[8][14]
-
Antioxidant Activity: Avn-C is a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress.[4][5][15][16][17] This activity is crucial as reactive oxygen species (ROS) can act as secondary messengers that activate inflammatory pathways like NF-κB.[10] By reducing ROS levels, Avn-C diminishes a key trigger for inflammation.[10][11]
-
Nrf2 Pathway Activation: Avn-C can activate the Nrf2/HO-1 signaling pathway.[10] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. This activation provides another layer of cytoprotection against oxidative stress and inflammation.[5][18][19]
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative effects of this compound on various inflammatory markers and processes as reported in the cited literature.
Table 1: Effect of Avn-C on Pro-inflammatory Gene and Protein Expression
| Cell/Animal Model | Inflammatory Stimulus | Avn-C Concentration | Target Marker | Observed Effect | Reference |
| Human Gingival Fibroblasts | 1 µg/ml LPS | 50, 100 µM | MMP1, MMP3, IL-6, IL-8, COX2 mRNA | Dose-dependent decrease | [6] |
| Human Gingival Fibroblasts | 2 ng/ml IL-1β | 50, 100 µM | MMP1, MMP3, IL-6, IL-8, COX2 mRNA | Dose-dependent decrease | [6] |
| Human Gingival Fibroblasts | 50 ng/ml TNF-α | 50, 100 µM | MMP1, MMP3, IL-6, IL-8, COX2 mRNA | Dose-dependent decrease | [6] |
| Mouse Articular Chondrocytes | 2 ng/ml IL-1β | 50, 100, 200 µM | Mmp-3, -12, -13 mRNA & Protein | Dose-dependent inhibition | [1] |
| Human Arterial Smooth Muscle Cells (HASMC) | 100 ng/ml TNF-α | 50, 100 µM | IL-6 mRNA & Secretion | Significant, specific reduction | [2][3] |
| HEI-OC1 Auditory Cells | Cisplatin | 10 µM | IL-6, IL-1β, TNF-α, iNOS, COX2 | Downregulation of cisplatin-induced expression | [11] |
| Rat Cardiac Tissue | Cisplatin (10 mg/kg) | 20 mg/kg | TNF-α, NF-κB, IL-1β, IL-6 | Significant reduction vs. Cisplatin only | [5][19] |
| Rat Hippocampal Tissue | Cisplatin (8 mg/kg) | 6 mg/kg | NF-κB, TNF-α, IL-1β, IL-6 | Significant reduction vs. Cisplatin only | [20] |
| A549 Lung Cancer Cells | Hypoxia | 100 µM | COX-2 Protein & Promoter Activity | Significant inhibition | [8][14] |
Table 2: Effect of Avn-C on Inflammatory Enzyme Activity and Cell Migration
| Cell Type | Inflammatory Stimulus | Avn-C Concentration | Target Activity | Observed Effect | Reference |
| Mouse Articular Chondrocytes | 2 ng/ml IL-1β | 50, 100, 200 µM | MMP-3, -12, -13 Activity (ELISA) | Significant dose-dependent decrease | [1] |
| Human Gingival Fibroblasts | LPS, IL-1β, TNF-α | 50, 100 µM | MMP1, MMP3 Activity | Significant dose-dependent decrease | [6][7] |
| HASMC | 100 ng/ml TNF-α | 100 µM | MMP-9 Enzyme Activity | Inhibition | [2][3] |
| HASMC | 100 ng/ml TNF-α | 100 µM | Cell Migration / Wound Healing | Significant inhibition (p < 0.01 / p < 0.05) | [2][3] |
Experimental Protocols
This section provides an overview of the methodologies used in key studies to evaluate the anti-inflammatory effects of this compound.
In Vitro Anti-inflammatory Assays in Human Gingival Fibroblasts (HGFs)
-
Cell Culture: Primary HGFs were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Experiments were typically conducted using cells between passages 4 and 6.[6]
-
Inflammatory Stimulation: To mimic inflammatory conditions, HGFs were treated with bacterial lipopolysaccharide (LPS from E. coli, 1 µg/ml), IL-1β (2 ng/ml), or TNF-α (50 ng/ml) for 24 hours.[6][13]
-
Avn-C Treatment: Cells were co-treated with the inflammatory stimulus and varying concentrations of Avn-C (e.g., 50 µM, 100 µM) for the same duration.[6]
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA was extracted from cells, reverse-transcribed into cDNA, and used for qRT-PCR to quantify the mRNA expression levels of inflammatory markers such as MMP1, MMP3, IL-6, IL-8, and COX2.[6]
-
Western Blot Analysis: Cell lysates were prepared and subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against target proteins (e.g., MMP1, MMP3, p-ERK, p-p38, p-JNK, IκBα) and corresponding loading controls (e.g., β-actin).[6]
-
MMP Activity Assay: The enzymatic activities of MMP1 and MMP3 secreted into the culture media were measured using commercially available ELISA kits according to the manufacturer's instructions.[6][7]
In Vivo Osteoarthritis Mouse Model
-
Animal Model: Experimental osteoarthritis (OA) was induced in mice via destabilization of the medial meniscus (DMM) surgery. A sham surgery was performed on control animals.[1][12]
-
Avn-C Administration: Beginning one week post-surgery, mice received weekly intra-articular injections of Avn-C (e.g., 200 mM) or a vehicle control (DMSO) for a period of six weeks.[1]
-
Histological Analysis: After the treatment period, knee joints were harvested, fixed, decalcified, and embedded in paraffin. Sections were stained with Safranin-O to visualize cartilage integrity. Cartilage destruction was scored using the Osteoarthritis Research Society International (OARSI) system.[1]
In Vivo Cisplatin-Induced Cardiotoxicity Rat Model
-
Animal Model: Male Wistar rats were divided into groups: Control, Cisplatin (CIS), Avn-C, and CIS + Avn-C.[5][19]
-
Dosing Regimen: The CIS group received a single intraperitoneal injection of cisplatin (10 mg/kg). The Avn-C group received oral administration of Avn-C (20 mg/kg). The combination group received both treatments.[19]
-
Biochemical Analysis: Blood plasma was collected to evaluate cardiac injury markers such as lactate dehydrogenase (LDH), creatine kinase-MB (CK-MB), and troponin I.[19]
-
Tissue Analysis: Heart tissues were homogenized to measure levels of inflammatory markers (TNF-α, IL-1β, IL-6, NF-κB) via ELISA kits and to assess oxidative stress markers and signaling pathway proteins (p62, Keap1, Nrf2) by Western blot.[5][18][19]
Conclusion and Future Directions
This compound is a potent, naturally derived anti-inflammatory agent with well-defined molecular mechanisms of action. Its ability to inhibit the canonical NF-κB pathway and modulate various MAPK signaling cascades provides a strong basis for its observed effects in reducing the expression and activity of a wide range of pro-inflammatory mediators. The consistent efficacy demonstrated across multiple in vitro and in vivo models, including those for osteoarthritis, periodontitis, and chemotherapy-induced organ toxicity, underscores its therapeutic potential.[1][5][6]
For drug development professionals, Avn-C represents a promising lead compound. Its dual antioxidant and anti-inflammatory properties are particularly advantageous for complex diseases where both oxidative stress and inflammation are key pathological drivers.[5][10] Future research should focus on optimizing delivery systems to enhance bioavailability, conducting comprehensive pharmacokinetic and pharmacodynamic studies, and advancing to human clinical trials to validate its safety and efficacy in treating chronic inflammatory conditions.[21][22] The detailed data and protocols presented in this guide offer a solid foundation for these next steps.
References
- 1. bmbreports.org [bmbreports.org]
- 2. Frontiers | this compound Suppresses Matrix Metalloproteinase-9 Expression and Migration Through the MAPK/NF- κB Signaling Pathway in TNF-α-Activated HASMC Cells [frontiersin.org]
- 3. This compound Suppresses Matrix Metalloproteinase-9 Expression and Migration Through the MAPK/NF- κB Signaling Pathway in TNF-α-Activated HASMC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound from underutilized oat glumes exhibits dual anti-oxidant and anti-thrombotic effects in oxidative damage and thrombosis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Protective effects of avenanthramide-C against cisplatin-induced cardiotoxicity in rats by attenuating oxidative stress, inflammatory cytokines, and modulating p62–Keap1–Nrf2 pathway [frontiersin.org]
- 6. Avenanthramide-C Shows Potential to Alleviate Gingival Inflammation and Alveolar Bone Loss in Experimental Periodontitis [old-molcells.inforang.com]
- 7. Avenanthramide-C Shows Potential to Alleviate Gingival Inflammation and Alveolar Bone Loss in Experimental Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Avenanthramides, polyphenols from oats, inhibit IL-1beta-induced NF-kappaB activation in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytoprotective effects of Avenathramide C against oxidative and inflammatory stress in normal human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protective Effect of Avenanthramide-C on Auditory Hair Cells against Oxidative Stress, Inflammatory Cytokines, and DNA Damage in Cisplatin-Induced Ototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound as a novel candidate to alleviate osteoarthritic pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Avenanthramide-C Shows Potential to Alleviate Gingival Inflammation and Alveolar Bone Loss in Experimental Periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound suppresses hypoxia-induced cyclooxygenase-2 expression through sirtuin1 activation in non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Avenanthramides in oats (Avena sativa L.) and structure-antioxidant activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phenolic amides (avenanthramides) in oats – an update review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protective effects of avenanthramide-C against cisplatin-induced cardiotoxicity in rats by attenuating oxidative stress, inflammatory cytokines, and modulating p62–Keap1–Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | this compound mitigates cisplatin-induced hippocampal neurotoxicity and cognitive impairment in rats via suppression of neuroinflammation and neuronal apoptosis [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. cbj.ca [cbj.ca]
The Role of Avenanthramide C as a Phytoalexin in Oats: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Avenanthramides (AVNs) are a group of phenolic alkaloids found almost exclusively in oats (Avena sativa L.).[1] These compounds, particularly Avenanthramide C (Avn-C), play a critical role as phytoalexins, which are antimicrobial substances synthesized by plants in response to pathogen attack.[1][2] The induction of Avn-C biosynthesis is a key component of the oat's defense mechanism against fungal pathogens, such as the crown rust fungus Puccinia coronata.[1] Beyond its role in plant defense, Avn-C exhibits potent antioxidant, anti-inflammatory, and antiproliferative properties, making it a compound of significant interest for human health and drug development.[3][4] This document provides a comprehensive overview of the biosynthesis of Avn-C, its function as a phytoalexin, the signaling pathways governing its production, and detailed experimental protocols for its extraction and analysis.
Biosynthesis of this compound
The formation of Avn-C is a multi-step enzymatic process that involves intermediates from two major metabolic pathways: the shikimate pathway and the phenylpropanoid pathway.[2] The biosynthesis is initiated by the production of trans-cinnamic acids from the amino acid phenylalanine.[2]
The key steps are:
-
Phenylpropanoid Pathway Activation: The pathway begins with the conversion of phenylalanine to p-coumaric acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL) and cinnamic acid 4-hydroxylase (C4’H).[2]
-
CoA Thioester Formation: The enzyme 4-coumarate-CoA ligase (4CL) activates p-coumaric acid, as well as caffeic and ferulic acids, into their corresponding CoA thioesters.[5][6]
-
Formation of Caffeoyl-CoA: The p-coumaroyl-CoA is hydroxylated to form caffeoyl-CoA.[7]
-
Condensation Reaction: The crucial step in Avn-C synthesis is the condensation of caffeoyl-CoA with 5-hydroxyanthranilic acid. This reaction is catalyzed by the enzyme hydroxycinnamoyl-CoA:hydroxyanthranilate N-hydroxycinnamoyl transferase (HHT).[5][8]
-
Conversion to Avenanthramide B: Avn-C serves as a direct precursor to Avenanthramide B (Avn-B). The enzyme caffeoyl-CoA O-methyltransferase (CCoAOMT) catalyzes the methylation of Avn-C to produce Avn-B.[2][5][6]
This compound as a Phytoalexin
Phytoalexins are integral to plant innate immunity, produced de novo in response to biotic and abiotic stresses.[2] Avenanthramides are classic examples of phytoalexins in oats, with their accumulation being a hallmark of the plant's defense response, particularly against fungal pathogens.[1][2]
Induction by Biotic and Abiotic Elicitors
The biosynthesis of AVNs is strongly induced upon pathogen attack. Initial research focused on their production in response to the crown rust fungus, Puccinia coronata f. sp. avenae.[2] Subsequent studies have shown that AVN accumulation is also triggered by bacterial pathogens like Pseudomonas syringae and various abiotic stressors.[2]
Furthermore, the production of AVNs can be artificially induced by chemical elicitors that activate the plant's systemic acquired resistance (SAR) pathways. Notable chemical elicitors include:
Treatment with these elicitors leads to a significant and often rapid increase in AVN concentrations in oat tissues, particularly in the leaves.[10][12]
Antifungal and Bioactive Properties
The primary role of AVNs as phytoalexins is to act as antimicrobial agents to inhibit pathogen growth.[2] Avn-C, along with other AVNs, demonstrates significant antifungal and antibacterial properties.[2] For professionals in drug development, the broader bioactivities of Avn-C are of great interest. It is a potent antioxidant, with some studies showing its activity to be greater than other AVNs and comparable to standard synthetic antioxidants.[1][4][13] It also possesses significant anti-inflammatory, anti-proliferative, and anti-itch properties, making it a candidate for therapeutic applications in various human diseases.[3][4][14]
Quantitative Data on Avenanthramide Content and Induction
The concentration of Avn-C and other avenanthramides varies significantly among different oat cultivars and can be dramatically increased through elicitation.
Table 1: Avenanthramide Content in Different Finnish Oat Cultivars (mg kg⁻¹)
| Cultivar | This compound | Avenanthramide A | Avenanthramide B | Total Avenanthramides |
|---|---|---|---|---|
| Avetron | 6.0 ± 0.35 | 9.8 ± 0.54 | 10.9 ± 0.55 | 26.7 ± 1.44 |
| Akseli | 23.3 ± 1.25 | 40.1 ± 1.34 | 43.1 ± 1.30 | 106.5 ± 3.89 |
| Donna | 27.2 ± 1.15 | 43.2 ± 1.40 | 48.0 ± 1.54 | 118.4 ± 4.09 |
| Ivory | 32.5 ± 2.45 | 55.4 ± 3.49 | 57.6 ± 3.14 | 145.5 ± 9.08 |
| Marika | 25.1 ± 0.94 | 46.1 ± 2.00 | 45.4 ± 1.87 | 116.6 ± 4.81 |
| Riina | 30.5 ± 2.01 | 49.3 ± 2.65 | 55.5 ± 2.95 | 135.3 ± 7.61 |
| Rocky | 31.9 ± 1.95 | 56.4 ± 2.75 | 59.8 ± 2.92 | 148.1 ± 7.62 |
| Viviana | 42.1 ± 2.95 | 70.3 ± 4.45 | 72.6 ± 5.10 | 185.0 ± 12.5 |
Data adapted from Multari et al. (2018).[15] Values are mean ± standard deviation.
Table 2: Induction of Avenanthramide Production in Germinating Oats by Elicitors
| Elicitor Treatment | This compound (mg/kg FW) | Fold Increase vs. Control | Avenanthramide A (mg/kg FW) | Avenanthramide B (mg/kg FW) | Total Avenanthramides (mg/kg FW) |
|---|---|---|---|---|---|
| Control (Ethanol) | 58.8 | 1.0 | 71.3 | 101.4 | 231.5 |
| Methyl Jasmonate (MeJA) | 327.9 | 5.6 | 215.1 | 240.5 | 783.5 |
| Abscisic Acid (ABA) | 241.7 | 4.1 | 193.8 | 207.4 | 642.9 |
| MeJA + ABA | 584.5 | 9.9 | 432.5 | 488.3 | 1505.3 |
Data adapted from Kim et al. (2021).[11] FW = Fresh Weight. Fold increase calculated relative to the ethanol control.
Signaling Pathways for Avenanthramide Induction
The induction of AVN biosynthesis is a regulated process involving complex signaling cascades. While the complete pathway is still under investigation, key components have been identified.
Elicitor recognition at the plant cell surface triggers a signaling cascade that leads to the activation of defense-related genes. The enzyme anthranilate synthase (AS) , which catalyzes the first step in the biosynthesis of the anthranilate moiety of AVNs, is considered a key regulatory point.[16] AS activity increases transiently after elicitor treatment, peaking around 6 hours post-elicitation.[16][17] This induction suggests that AS may be a rate-limiting enzyme in the overall production of avenanthramides. The accumulation of AVNs is inhibited by tryptophan and its analogues, which are known inhibitors of AS, further supporting its regulatory role.[16]
Experimental Protocols
Accurate analysis of avenanthramides requires robust protocols for extraction and quantification.
Protocol: Extraction of Avenanthramides from Oat Kernels
This protocol is adapted from methods described by Multari et al. (2018) and others.[15][18][19]
-
Sample Preparation: Mill husked oat kernels using an ultracentrifugal mill to a fine powder (e.g., 0.5 mm screen). Store the milled sample in sealed, vacuum-packed bags at room temperature until analysis.
-
Extraction: a. Weigh 5.0 g of the milled oat sample into a suitable flask or beaker. b. Add 35 mL of 80% aqueous methanol. c. Stir the suspension using a magnetic stirrer for 30 minutes at room temperature. d. Centrifuge the sample at 600 x g for 10 minutes at 18 °C. e. Decant and collect the supernatant. f. Repeat the extraction (steps b-e) on the remaining pellet with another 35 mL of 80% methanol. g. Pool the two supernatants.
-
Drying and Reconstitution: a. Dry the pooled supernatant under reduced pressure (e.g., using a rotary evaporator) at a temperature not exceeding 40 °C. b. Dissolve the dried extract in 2.0 mL of methanol.
-
Filtration and Storage: a. Filter the reconstituted extract through a 0.45 µm PTFE membrane filter into an analysis vial. b. The sample is now ready for HPLC or UPLC analysis.
Protocol: Quantification by HPLC
Phytoalexins are commonly quantified using High-Performance Liquid Chromatography (HPLC).[20]
-
Instrumentation: An HPLC system equipped with a C18 analytical column (e.g., Phenomenex Kinetex C18, 100 × 3.0 mm; 5 µm) and a UV detector.
-
Mobile Phase:
-
Solvent A: 0.05 M phosphate buffer, pH 2.4.
-
Solvent B: Methanol.
-
-
Gradient Elution: A typical gradient could be: 5–60% B over 50 minutes, followed by 60–90% B over 6 minutes. The column is then re-equilibrated to initial conditions.
-
Flow Rate: 0.6 mL min⁻¹.
-
Detection: Monitor the eluent at a wavelength of 350 nm for avenanthramides.
-
Quantification: Prepare a calibration curve using certified standards of this compound (and other AVNs of interest). Calculate the concentration in the sample by comparing its peak area to the standard curve.
Conclusion and Future Perspectives
This compound is a cornerstone of the oat plant's sophisticated defense system, acting as a potent phytoalexin against pathogenic threats. The elucidation of its biosynthetic pathway and the mechanisms of its induction provide valuable insights for crop improvement, potentially leading to the development of oat varieties with enhanced disease resistance. For drug development professionals, Avn-C's compelling profile of antioxidant and anti-inflammatory activities presents a promising avenue for the development of novel therapeutics for a range of human diseases.[4] Future research should focus on further delineating the signaling networks that control AVN biosynthesis and exploring the full therapeutic potential of this unique oat-derived compound.
References
- 1. Phenolic amides (avenanthramides) in oats – an update review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound as a novel candidate to alleviate osteoarthritic pathogenesis [bmbreports.org]
- 4. Biological Activities, Health Benefits, and Therapeutic Properties of Avenanthramides: From Skin Protection to Prevention and Treatment of Cerebrovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Biosynthetic Pathway of Major Avenanthramides in Oat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Biosynthetic Pathway of Major Avenanthramides in Oat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] The Biosynthetic Pathway of Major Avenanthramides in Oat | Semantic Scholar [semanticscholar.org]
- 9. Effect of chemical systemic acquired resistance elicitors on avenanthramide biosynthesis in oat (Avena sativa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synergistic Effect of Methyl Jasmonate and Abscisic Acid Co-Treatment on Avenanthramide Production in Germinating Oats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound from underutilized oat glumes exhibits dual anti-oxidant and anti-thrombotic effects in oxidative damage and thrombosis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Identification and Quantification of Avenanthramides and Free and Bound Phenolic Acids in Eight Cultivars of Husked Oat (Avena sativa L) from Finland - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Induction of anthranilate synthase activity by elicitors in oats. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Simplified Analysis and Expanded Profiles of Avenanthramides in Oat Grains - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phytoalexin Assay - Lifeasible [lifeasible.com]
A Technical Guide to the Bioavailability and Metabolism of Avenanthramide C in Humans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avenanthramides (AVs) are a group of phenolic alkaloids found exclusively in oats (Avena sativa). Among them, avenanthramide C (AV-C) has garnered significant scientific interest due to its potent antioxidant and anti-inflammatory properties. Understanding the bioavailability and metabolic fate of AV-C in humans is crucial for evaluating its potential as a nutraceutical or therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound in humans, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes.
Bioavailability and Pharmacokinetics of this compound
Following oral consumption, this compound is absorbed, appears in the plasma, and is subject to metabolic processes. The bioavailability of AV-C can be influenced by the dose and the food matrix in which it is consumed.
Quantitative Pharmacokinetic Data
Several studies have investigated the pharmacokinetic profile of this compound in healthy human subjects. The key parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and elimination half-life (T1/2), are summarized in the table below.
| Study (Year) | Dosage and Food Matrix | n | Cmax (nmol/L) | Tmax (h) | T1/2 (h) | Citation(s) |
| Chen et al. (2007) | 0.5 g AEM in 360 mL skim milk | 6 | 41.4 | 2.15 | 3.00 | [1][2] |
| 1 g AEM in 360 mL skim milk | 6 | 89.0 | 2.15 | 3.00 | [1][2] | |
| Zhang et al. (2017) | Low-AVA oat cookies (32.7 mg/kg AVAs) | 16 | ~1.5 (estimated from graph) | ~1-2 | Not specified | |
| High-AVA oat cookies (229.6 mg/kg AVAs) | 16 | ~4.0 (estimated from graph) | ~2-3 | ~2.5 | ||
| Schär et al. (2018) | 60 g oat bran (7.8 µmol total AVAs) | 7 | Traces detected in urine | Not applicable for plasma | Not applicable | [3] |
| Georgousopoulou et al. (2021) | Liquid oat product (196 mL) | 21 | Not specified individually for AV-C | 0.7-1.6 (for total AVAs) | Not specified individually for AV-C | [4] |
| Solid oat product (62 g oat flakes) | 21 | Not specified individually for AV-C | 1.1-2.3 (for total AVAs) | Not specified individually for AV-C | [4] |
AEM: Avenanthramide-enriched mixture; AVA: Avenanthramide
Influence of Food Matrix on Bioavailability
The food matrix plays a significant role in the bioavailability of avenanthramides. Studies have shown that the physical form of the oat product (liquid vs. solid) can affect the rate of absorption, with liquid forms generally leading to a shorter Tmax[4]. The presence of other food components, such as proteins and fats, may also influence the release and absorption of AV-C from the food matrix in the gastrointestinal tract.
Metabolism of this compound
This compound undergoes extensive metabolism in humans, involving both the gut microbiota and systemic (host) enzymatic pathways.
Gut Microbiota Metabolism
The human gut microbiota plays a crucial role in the initial biotransformation of this compound. The primary metabolic reactions include:
-
Reduction of the C7'-C8' double bond: This leads to the formation of dihydrothis compound (DH-AV-C). Studies have identified Faecalibacterium prausnitzii as a key bacterium responsible for this reduction[5].
-
Cleavage of the amide bond: This results in the formation of 5-hydroxyanthranilic acid and dihydrocaffeic acid or caffeic acid[5].
Interindividual differences in the gut microbiota composition can lead to variations in the metabolic profile of AV-C among individuals[5].
Systemic Metabolism (Phase I and Phase II)
Following absorption, this compound and its gut microbial metabolites can undergo further metabolism in the liver and other tissues. Evidence suggests the occurrence of Phase II conjugation reactions:
-
Glucuronidation: The formation of AV-C-glucuronide has been suggested by the detection of "conjugated" forms in plasma that are released upon treatment with β-glucuronidase[2].
-
Sulfation: Similarly, the presence of sulfate conjugates is inferred from studies analyzing total avenanthramides after enzymatic hydrolysis[3].
-
Methylation: Methylated metabolites of avenanthramides have also been identified in human plasma[1][6].
The major known metabolites of this compound are summarized in the table below.
| Metabolite Name | Metabolic Pathway | Site of Detection | Citation(s) |
| Dihydrothis compound (DH-AV-C) | Gut microbiota (reduction) | Feces, Urine | [5] |
| 5-Hydroxyanthranilic acid | Gut microbiota (amide bond cleavage) | Feces, Urine | [5] |
| Dihydrocaffeic acid | Gut microbiota (amide bond cleavage) | Feces, Urine | [5] |
| Caffeic acid | Gut microbiota (amide bond cleavage) | Feces, Urine | [5] |
| This compound glucuronide | Systemic (Phase II glucuronidation) | Plasma (inferred) | [2][7][8][9][10] |
| This compound sulfate | Systemic (Phase II sulfation) | Plasma (inferred), Urine | [3][7] |
| Methyl-avenanthramide C | Systemic (Methylation) | Plasma | [1][6] |
Experimental Protocols
This section details the methodologies employed in key human studies investigating the bioavailability and metabolism of this compound.
Study by Chen et al. (2007)
-
Study Design: Randomized, placebo-controlled, 3-way crossover trial with 1-week washout periods[2].
-
Subjects: Six healthy older adults (3 male, 3 female; mean age 60.8 ± 3.6 years)[2].
-
Dosing: Subjects consumed 360 mL of skim milk alone (placebo) or containing 0.5 g or 1 g of an avenanthramide-enriched mixture (AEM)[2].
-
Sample Collection: Blood samples were collected at 0, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, and 10 hours post-consumption[2].
-
Analytical Method: Plasma concentrations of free and conjugated avenanthramides were measured by HPLC with electrochemical detection after treatment with β-glucuronidase/sulfatase to hydrolyze conjugates[2].
Study by Wang et al. (2015)
-
Study Design: In vitro fermentation of this compound with human fecal slurries[5].
-
Subjects: Fecal samples were obtained from six healthy human donors[5].
-
Protocol: this compound was incubated with fecal slurries under anaerobic conditions. Samples were collected at various time points (0, 12, 24, 48, 72, 96, and 120 hours)[5].
-
Analytical Method: Metabolites were identified and quantified using HPLC with electrochemical detection and LC with electrospray ionization/mass spectrometry (LC-ESI/MS)[5].
Study by Schär et al. (2018)
-
Study Design: Crossover design where subjects consumed oat bran or a phenolic-low control[3].
-
Subjects: Seven healthy male volunteers[3].
-
Dosing: Participants consumed 60 g of oat bran containing 7.8 µmol of total avenanthramides[3].
-
Sample Collection: Urine samples were collected 12 hours before and up to 48 hours after consumption[3].
-
Analytical Method: Urinary metabolites were analyzed by ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS)[3].
Visualizations
The following diagrams illustrate the key metabolic pathways and a typical experimental workflow for studying this compound bioavailability.
Caption: Metabolic pathways of this compound in humans.
Caption: Experimental workflow for human bioavailability studies.
Conclusion
This compound is bioavailable in humans, with plasma concentrations peaking within a few hours of consumption. It undergoes extensive metabolism, initiated by the gut microbiota and followed by systemic phase II conjugation reactions. The primary microbial metabolites include dihydrothis compound and products of amide bond cleavage. Systemic metabolites are mainly glucuronide, sulfate, and methylated conjugates. The bioavailability and metabolic profile can be influenced by the dosage and the food matrix. Further research is warranted to fully elucidate the specific enzymes involved in systemic metabolism and to explore the biological activities of the various metabolites. This knowledge will be instrumental in the development of oat-based functional foods and therapeutics.
References
- 1. Identification of methylated metabolites of oat avenanthramides in human plasma using UHPLC QToF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Avenanthramides are bioavailable and have antioxidant activity in humans after acute consumption of an enriched mixture from oats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Excretion of Avenanthramides, Phenolic Acids and their Major Metabolites Following Intake of Oat Bran - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Avenanthramides and avenacosides as biomarkers of oat intake: a pharmacokinetic study of solid and liquid oat consumption under single and repeated dose conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oat avenanthramide-C (2c) is biotransformed by mice and the human microbiota into bioactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Determination of the sulfate and glucuronide conjugates of levornidazole in human plasma and urine, and levornidazole and its five metabolites in human feces by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Global metabolomics profiling of glucuronides in human plasma, fecal, and cerebrospinal fluid samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Physical and chemical properties of Avenanthramide C.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avenanthramide C (Avn C), a phenolic alkaloid primarily found in oats (Avena sativa), has garnered significant scientific interest due to its potent antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its extraction, purification, and biological activity assessment, and an exploration of its modulation of key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this unique natural compound.
Physical and Chemical Properties
This compound is a conjugate of caffeic acid and 5-hydroxyanthranilic acid.[1] Its structural and physicochemical properties are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | 2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-5-hydroxybenzoic acid | [2] |
| Synonyms | Avenanthramide Bc, N-[3',4'-Dihydroxy-(E)-cinnamoyl]-5-hydroxyanthranilic acid | [3][4] |
| Molecular Formula | C₁₆H₁₃NO₆ | [3] |
| Molecular Weight | 315.28 g/mol | [3] |
| Appearance | Yellow solid | [3] |
| Melting Point | 248-250 °C (Note: Discrepancies exist in literature, with some sources providing values for other avenanthramide isoforms) | [4] |
| Solubility | Soluble in DMSO (≥ 2.5 mg/mL), methanol, chloroform, dichloromethane, ethyl acetate, and acetone. Sparingly soluble in aqueous buffers. | [1][5] |
| UV/Vis Spectroscopy | λmax: 224, 348, 356 nm | |
| Stability | Sensitive to alkali and neutral conditions, especially with heat. Stable under UV irradiation in the trans conformation. |
Spectroscopic Data
¹H-NMR Spectroscopy
The ¹H-NMR spectrum of this compound provides key structural information. The following data is based on spectra reported in the literature.
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Vinyl Protons | |||
| ~7.5 | d | ~15.6 | H-7' |
| ~6.4 | d | ~15.6 | H-8' |
| Caffeoyl Moiety | |||
| ~7.1 | d | ~2.0 | H-2' |
| ~6.9 | dd | ~8.2, ~2.0 | H-6' |
| ~6.8 | d | ~8.2 | H-5' |
| Anthranilate Moiety | |||
| ~8.5 | d | ~2.8 | H-6 |
| ~7.2 | dd | ~8.8, ~2.8 | H-4 |
| ~8.1 | d | ~8.8 | H-3 |
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) is a valuable tool for the identification and structural elucidation of avenanthramides. The fragmentation pattern of this compound provides characteristic ions corresponding to its caffeoyl and anthranilate moieties. In positive ion mode, the protonated molecule [M+H]⁺ is observed at m/z 316. In negative ion mode, the deprotonated molecule [M-H]⁻ is observed at m/z 314.
Experimental Protocols
Extraction and Purification of this compound from Oats
This protocol outlines a general procedure for the extraction and subsequent purification of this compound from oat groats.
Workflow for this compound Extraction and Purification
References
Methodological & Application
Application Notes: Avenanthramide C Extraction from Oat Bran
Introduction
Avenanthramides (AVNs) are a group of phenolic alkaloids found almost exclusively in oats (Avena sativa L.).[1][2] These compounds, including Avenanthramide C (Avn-C, also known as 2c), are esters of 5-hydroxyanthranilic acid and a hydroxycinnamic acid.[3] this compound, specifically, has garnered significant attention from researchers and drug development professionals for its potent antioxidant, anti-inflammatory, anti-atherogenic, and anti-proliferative properties.[4][5] As interest in its therapeutic potential grows, standardized and efficient extraction protocols are crucial for research and development.
These application notes provide detailed protocols for the extraction of this compound from oat bran, designed for researchers, scientists, and professionals in drug development. The methodologies are based on established and optimized procedures from scientific literature.
Experimental Protocols Overview
Several methods for the extraction of avenanthramides from oats have been developed, primarily utilizing alcohol-based solvent systems.[6][7] The choice of solvent, temperature, and extraction time significantly impacts the yield.[4] Generally, aqueous solutions of methanol or ethanol are the most common solvents used.[2][8]
-
Methanol-Based Extraction: Studies have shown that methanol extracts can contain the highest levels of avenanthramides compared to ethanol or isopropanol.[4][9] An optimized method using response surface methodology (RSM) identified specific parameters for maximizing the yield of Avn-C and other avenanthramides.[5][9]
-
Ethanol-Based Extraction: Ethanol is also a widely used solvent, often in an 80% aqueous solution.[1][6] Recent studies have focused on simplifying the process, demonstrating that a single extraction step can be as effective as multiple extractions, making the procedure more time- and labor-efficient.[6][10]
Data Presentation: Comparison of Extraction Protocols
The following table summarizes the quantitative parameters and outcomes of two prominent extraction protocols for this compound and other major avenanthramides.
| Parameter | Protocol 1: Optimized Methanol Extraction[4][5][9] | Protocol 2: Simplified Ethanol Extraction[6][10] | Protocol 3: Room Temperature Methanol Extraction[3][11] |
| Starting Material | Milled Oat Grain (cultivar Avenuda) | Milled Oat Grain | Milled Oat Samples |
| Solvent System | 70% (v/v) Methanol in Water | 80% (v/v) Ethanol in Water | 80% (v/v) Methanol in Water |
| Solid-to-Solvent Ratio | 1:10 (w/v) (e.g., 300 mg in 3 mL) | 1:60 (w/v) (e.g., 0.25 g in 15 mL) | 1:7 (w/v) (e.g., 5 g in 35 mL) |
| Extraction Temperature | 55 °C | 50 °C | Room Temperature (~18-25 °C) |
| Extraction Time | 165 minutes | 60 minutes | 30 minutes (repeated twice) |
| Extraction Frequency | Single Extraction | Single Extraction | Duplicate Extractions |
| Agitation Method | Orbital Thermoshaker | Magnetic Stirring | Magnetic Stirrer |
| Yield (Avn-C / 2c) | 9.70 ± 0.38 mg/kg | Not specified for Avn-C alone | Not specified |
| Yield (Total AVNs) | ~38.93 mg/kg (sum of 2c, 2p, 2f) | Comparable to triplicate extractions | Not specified |
Detailed Experimental Protocol: Optimized Methanol Extraction
This protocol is based on the optimized conditions determined by Maliarová et al. (2015) for achieving the highest yield of Avenanthramides 2c, 2p, and 2f.[4][5][9]
1. Materials and Reagents
-
Oat bran
-
Methanol (HPLC Grade)
-
Ultrapure Water
-
This compound standard (for analytical purposes)
-
15 mL centrifuge tubes
2. Equipment
-
Grinder or mill (capable of producing powder that passes a 0.5 mm sieve)
-
Analytical balance
-
Orbital thermoshaker
-
Centrifuge (capable of 6500 x g)
-
Pipettes
-
Vials for supernatant storage
3. Sample Preparation
-
Mill the oat bran using a grinder.
-
Sieve the milled powder through a 0.5 mm sieve to ensure uniform particle size.[4] This step is critical for efficient extraction.
-
Store the milled oat bran in a cool, dark, and dry place until extraction.
4. Extraction Procedure
-
Accurately weigh approximately 300 mg of the milled oat bran into a 15 mL centrifuge tube.[4]
-
Prepare the extraction solvent by mixing methanol and ultrapure water in a 70:30 volume ratio (70% methanol).
-
Add 3 mL of the 70% methanol solvent to the tube containing the oat bran.[4]
-
Securely cap the tube and place it in an orbital thermoshaker.
-
Set the temperature to 55 °C and the agitation speed to a level that ensures the sample remains suspended.
-
Extract for 165 minutes in the dark to prevent potential degradation of phenolic compounds.[4][9]
5. Post-Extraction Processing
-
After the extraction is complete, remove the tube from the shaker.
-
Centrifuge the sample at 6500 x g for 5 minutes to pellet the solid oat bran material.[4]
-
Carefully collect the supernatant using a pipette and transfer it to a clean vial.
-
For long-term storage before analysis (e.g., by HPLC), keep the supernatant at -20 °C.[4]
Visualizations
References
- 1. odr.chalmers.se [odr.chalmers.se]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Simplified Analysis and Expanded Profiles of Avenanthramides in Oat Grains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Excretion of Avenanthramides, Phenolic Acids and their Major Metabolites Following Intake of Oat Bran - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. Identification and Quantification of Avenanthramides and Free and Bound Phenolic Acids in Eight Cultivars of Husked Oat (Avena sativa L) from Finland - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis for the Quantification of Avenanthramide C
Audience: Researchers, scientists, and drug development professionals.
Introduction
Avenanthramides (AVNs) are a group of phenolic alkaloids found exclusively in oats (Avena sativa)[1][2][3]. Among them, Avenanthramide C (AVN-C) is a significant component, and along with other AVNs, is recognized for its potent antioxidant and anti-inflammatory properties[4][5]. Accurate quantification of AVN-C in oat-based raw materials, extracts, and finished products is crucial for quality control, product development, and research into its biological activities. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the reliable separation and quantification of this compound.
Principle
The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 stationary phase. A gradient elution using an acidified aqueous mobile phase and an organic modifier allows for the effective separation of this compound from other phenolic compounds and matrix components. Detection is performed using a Diode Array Detector (DAD), which enables specific quantification at the maximum absorbance wavelength for AVN-C and provides spectral data for peak purity assessment. Quantification is achieved by the external standard method, comparing the peak area of the analyte in the sample to a calibration curve generated from certified reference standards.
Experimental Protocols
Apparatus and Materials
-
HPLC System: An Agilent 1100 series or similar, equipped with a binary pump, autosampler, column thermostat, and Diode Array Detector (DAD)[6].
-
Analytical Column: Phenomenex Kinetex C18 (100 x 3.0 mm, 5 µm) or Waters Symmetry C18 (75 × 4.6 mm, 3.5 μm)[6][7].
-
Data Acquisition Software: Agilent ChemStation or similar[1].
-
Analytical Balance: 4-decimal place readability.
-
Ultrasonic Bath/Sonicator.
-
Centrifuge.
-
Vortex Mixer.
-
Syringe Filters: 0.45 µm PTFE or equivalent.
-
Glassware: Volumetric flasks, vials, pipettes.
Reagents and Standards
-
Solvents: Methanol (MeOH) and Acetonitrile (ACN), HPLC grade.
-
Acids: Acetic acid or Formic acid, analytical grade.
-
Water: Deionized or Milli-Q water.
-
This compound: Certified reference standard (purity >95%).
-
Mobile Phase A: 3% acetic acid in water or 0.1% formic acid in water[1][7].
Standard Solution Preparation
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at -20°C.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.5, 1.0, 5.0, 10.0, 25.0, 50.0 µg/mL) by serially diluting the stock solution with the mobile phase or methanol[1][8]. These solutions are used to construct the calibration curve.
Sample Preparation (from Oat Powder)
This protocol is adapted from established methods for extracting phenolic compounds from oats[1][5][7].
-
Milling: Mill oat kernels or bran to a fine powder (e.g., using a Retsch ZM-100 mill with a 0.5 mm screen)[6].
-
Weighing: Accurately weigh approximately 2.0 g of the homogenized oat powder into a centrifuge tube[1].
-
Extraction: Add 20 mL of an 80% ethanol solution containing 10 mM phosphate buffer (pH 2.8)[1].
-
Sonication & Shaking: Sonicate the mixture for 10 minutes, followed by shaking for an additional 10 minutes[1].
-
Centrifugation: Centrifuge the mixture at 4,000 rpm for 5 minutes[1].
-
Collection: Carefully transfer the supernatant to a collection flask.
-
Re-extraction: Repeat the extraction process (steps 3-6) two more times on the remaining pellet to ensure complete extraction. Pool all the supernatants[1].
-
Filtration: Prior to injection, filter the pooled supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
Chromatographic Conditions
The following table summarizes the HPLC parameters for the analysis of this compound.
| Parameter | Condition |
| Column | Phenomenex Kinetex C18 (100 x 3.0 mm, 5 µm)[6] |
| Mobile Phase A | 3% Acetic Acid in Water[1] |
| Mobile Phase B | Methanol[1] |
| Flow Rate | 0.9 mL/min[1] |
| Column Temperature | 40°C[1] |
| Injection Volume | 10 µL[9] |
| Detection | DAD, 320 nm[7] (Scan range: 200-600 nm)[1] |
| Gradient Program | 0–4 min, 0–10% B |
| 4–15 min, 10–55% B[1] | |
| 15–18 min, 55–0% B[1] | |
| 18–23 min, 0% B[1] |
Data Presentation and Method Validation
The analytical method was validated according to ICH and AOAC International guidelines for specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision[1]. The results demonstrate the method is suitable for its intended purpose.
Table 1: Method Validation Quantitative Summary
| Parameter | Result |
| Linearity Range | 0.5 - 50 mg/kg[1][2][3] |
| Correlation Coefficient (R²) | ≥ 0.9997[1][2][3] |
| Limit of Detection (LOD) | 0.01 - 0.21 mg/kg[1][2][3] |
| Limit of Quantification (LOQ) | 0.02 - 0.64 mg/kg[1][2][3] |
| Intra-day Precision (%RSD) | 1.5 - 4.9%[1][2][3] |
| Inter-day Precision (%RSD) | 2.2 - 4.8%[1][2][3] |
| Intra-day Accuracy (% Recovery) | 90.7 - 103.8%[1][2][3] |
| Inter-day Accuracy (% Recovery) | 90.4 - 107.9%[1][2][3] |
Experimental Workflow Visualization
The following diagram illustrates the complete workflow from sample receipt to final data analysis for the quantification of this compound.
Caption: Workflow for this compound Quantification.
References
- 1. Validation of avenanthramide and other phenolic compounds in oats and sprouted oats and their antimicrobial properties against Escherichia coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of avenanthramide and other phenolic compounds in oats and sprouted oats and their antimicrobial properties against Escherichia coli O157:H7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.dongguk.edu [pure.dongguk.edu]
- 4. daneshyari.com [daneshyari.com]
- 5. Analysis of avenanthramides in oat products and estimation of avenanthramide intake in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. odr.chalmers.se [odr.chalmers.se]
- 9. mdpi.com [mdpi.com]
Application of Avenanthramide C in Alzheimer's Disease Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avenanthramide C (Avn-C), a natural polyphenolic alkaloid derived from oats, has emerged as a promising therapeutic candidate for Alzheimer's disease (AD). Studies in preclinical mouse models of AD, such as the Tg2576 and 5xFAD lines, have demonstrated its potential to mitigate key pathological features of the disease, including cognitive decline, neuroinflammation, and the accumulation of amyloid-beta (Aβ) and hyperphosphorylated tau.[1][2][3][4] This document provides detailed application notes and experimental protocols for researchers investigating the effects of Avn-C in AD mouse models.
Mechanism of Action
This compound exerts its neuroprotective effects through multiple signaling pathways. A primary mechanism involves the activation of the α1A adrenergic receptor, leading to the stimulation of AMP-activated protein kinase (AMPK).[1][5] This activation, in turn, influences downstream targets such as glycogen synthase kinase-3β (GSK3β), a key enzyme in tau hyperphosphorylation.[1][2] Furthermore, Avn-C has been shown to modulate neuroinflammation by inhibiting the NF-κB signaling pathway and to be involved in the PI3K/Akt/GSK3β and NOD1/RIP2/NF-κB signaling cascades.[6][7][8]
Data Presentation: Summary of Quantitative Data
The following tables summarize the quantitative effects of this compound treatment in Alzheimer's disease mouse models as reported in the literature.
Table 1: Effects of this compound on Cognitive Performance
| Mouse Model | Treatment Duration | Behavioral Test | Outcome Measure | Result |
| Tg2576 & 5XFAD | 2 weeks | Novel Object Recognition | Recognition Index | Improved recognition memory[1] |
| Tg2576 & 5XFAD | 2 weeks | Morris Water Maze | Escape Latency | Improved spatial memory[1] |
| 5xFAD (obese) | 4 weeks | Novel Object Recognition | Recognition Index | Improved recognition memory[6] |
| 5xFAD (obese) | 4 weeks | Morris Water Maze | Escape Latency | Improved spatial memory[6] |
Table 2: Effects of this compound on Neuropathology and Biomarkers
| Mouse Model | Treatment Duration | Biomarker | Method | Result |
| Tg2576 & 5XFAD | 2 weeks & 3 months | Cleaved Caspase-3 | Western Blot | Reduced levels[1][2] |
| Tg2576 & 5XFAD | 2 weeks & 3 months | pS9GSK-3β | Western Blot | Increased levels (indicative of GSK3β inhibition)[1][2] |
| 5xFAD | 3 months | APP & BACE1 | Western Blot | Reduced levels by ~50.2% and ~40.4% respectively[4] |
| 5xFAD | 3 months | Aβ1-42 levels | ELISA | Reduced levels[4] |
| 5xFAD | 3 months | Tau Hyperphosphorylation (Ser396) | Western Blot | Reduced by ~73.9%[4] |
| 5xFAD | 3 months | Tau Hyperphosphorylation (Ser404) | Western Blot | Reduced by ~42.2%[4] |
| Tg2576 | 3 months | Iba1 (Microglial activation marker) | Immunohistochemistry | Reduced expression by ~58.6%[4] |
| Tg2576 & 5XFAD | 2 weeks | Pro-inflammatory Cytokines | Not Specified | Reversed neuroinflammation[1] |
| 5xFAD | 3 months | NF-κB-mediated proinflammatory cytokine release | Not Specified | Suppressed[2][3] |
Experimental Protocols
Animal Models and this compound Administration
-
Mouse Models: Tg2576 and 5xFAD mouse models are commonly used. These models overexpress human amyloid precursor protein (APP) with mutations associated with familial Alzheimer's disease, leading to age-dependent development of Aβ plaques and cognitive deficits.[1][2]
-
This compound (Avn-C) Preparation and Dosing:
-
Avn-C can be purchased from commercial suppliers (e.g., Sigma-Aldrich).
-
An effective oral dose is 6 mg/kg of body weight per day.[1][4][5] Doses of 2 and 4 mg/kg have been reported to be less effective in restoring long-term potentiation (LTP).[4]
-
For oral gavage, Avn-C can be dissolved in a vehicle such as 10% Kolliphor.[6]
-
Treatment duration can range from 2 weeks for short-term studies to 3 months for long-term efficacy studies.[1][2][3]
-
Behavioral Assays
The MWM is used to assess hippocampal-dependent spatial learning and memory.
-
Apparatus: A circular pool (approximately 110-120 cm in diameter) filled with water made opaque with non-toxic white paint. A hidden platform (10 cm in diameter) is submerged 1-1.5 cm below the water surface. The water temperature should be maintained at 22-25°C.[5]
-
Procedure:
-
Habituation/Visible Platform Training (Day 1): The platform is marked with a visible cue (e.g., a flag) and placed in one of the four quadrants of the pool. Each mouse undergoes four trials per day, starting from a different quadrant each time. The mouse is allowed 60 seconds to find the platform. If it fails, it is gently guided to it and allowed to stay for 10-20 seconds.
-
Acquisition/Hidden Platform Training (Days 2-5): The visible cue is removed, and the platform remains in the same location. Mice are given four trials per day for four consecutive days. The starting position is varied for each trial. The time to find the platform (escape latency) and the path length are recorded using a video tracking system.
-
Probe Trial (Day 6): The platform is removed from the pool. Each mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are measured as an indicator of spatial memory.
-
The NOR test evaluates recognition memory, which is dependent on the hippocampus and cortex.
-
Apparatus: An open-field arena (e.g., 40 x 40 x 40 cm).
-
Procedure:
-
Habituation (Day 1): Each mouse is allowed to freely explore the empty arena for 5-10 minutes.
-
Familiarization/Training (Day 2): Two identical objects are placed in the arena. Each mouse is placed in the arena and allowed to explore the objects for a set period (e.g., 10 minutes). The time spent exploring each object is recorded.
-
Testing (Day 3): One of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the familiar versus the novel object is recorded for a set period (e.g., 5-10 minutes). A higher exploration time for the novel object indicates intact recognition memory. A "recognition index" is often calculated as (Time exploring novel object) / (Total exploration time).
-
Biochemical and Histological Analyses
-
Tissue Preparation:
-
Mice are anesthetized and transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Brains are removed and post-fixed in 4% PFA overnight, then cryoprotected in a 30% sucrose solution.
-
Brains are sectioned coronally or sagittally (e.g., 30-40 µm thickness) using a cryostat.
-
-
Staining Protocol:
-
Sections are washed in PBS and then treated with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) to prevent non-specific antibody binding.
-
Incubate sections with a primary antibody against Aβ (e.g., 6E10) overnight at 4°C.
-
Wash sections and incubate with a biotinylated secondary antibody.
-
Amplify the signal using an avidin-biotin complex (ABC) kit and visualize with a chromogen such as 3,3'-diaminobenzidine (DAB).
-
Mount sections on slides, dehydrate, and coverslip.
-
Plaque load can be quantified using image analysis software (e.g., ImageJ) by measuring the percentage of the area covered by Aβ plaques in specific brain regions like the cortex and hippocampus.
-
-
Protein Extraction:
-
Dissect the hippocampus and/or cortex from fresh or frozen brain tissue.
-
Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate and determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blot Protocol:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Examples of primary antibodies include:
-
Anti-phospho-Tau (e.g., AT8 for Ser202/Thr205, PHF-1 for Ser396/404)
-
Anti-total-Tau (e.g., Tau-5)
-
Anti-p-GSK3β (Ser9) and anti-total-GSK3β
-
Anti-p-Akt and anti-total-Akt
-
Anti-cleaved Caspase-3
-
Anti-β-actin or anti-GAPDH as a loading control
-
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Visualizations
Signaling Pathways of this compound in Alzheimer's Disease
Caption: Signaling pathways modulated by this compound in Alzheimer's disease models.
Experimental Workflow for this compound Evaluation
Caption: General experimental workflow for evaluating this compound in AD mouse models.
References
- 1. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget [jove.com]
- 2. mmpc.org [mmpc.org]
- 3. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. maze.conductscience.com [maze.conductscience.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Avenanthramide C as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Avenanthramide C (Avn-C) as an analytical standard in chromatographic applications. Avn-C, a key phenolic alkaloid found almost exclusively in oats (Avena sativa), is of significant interest due to its antioxidant, anti-inflammatory, and anti-atherogenic properties.[1][2] Accurate quantification of Avn-C in raw materials, finished products, and biological matrices is crucial for research and development.
Physicochemical Properties of this compound
A solid understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use as an analytical standard.
| Property | Value | Reference |
| CAS Number | 116764-15-9 | [3][4] |
| Molecular Formula | C₁₆H₁₃NO₆ | [3][4][5] |
| Molecular Weight | 315.28 g/mol | [2][3][5] |
| Appearance | Yellow to brown solid powder | [2][4] |
| Melting Point | 248-250 °C | [4] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Sparingly soluble in aqueous buffers. | [3][6][7] |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [4][8] |
| Purity | >98% (analytical standard grade) | [2][9] |
Experimental Protocols
Objective: To prepare a concentrated stock solution of this compound for creating calibration standards and spiking samples.
Materials:
-
This compound analytical standard (>98% purity)
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Vortex mixer
-
Ultrasonic bath
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
Protocol:
-
Accurately weigh a suitable amount of this compound powder (e.g., 10 mg) using a calibrated analytical balance.
-
Transfer the powder to a volumetric flask.
-
Add a small amount of DMSO to dissolve the powder. To enhance solubility, the tube can be warmed to 37°C and sonicated for a short period.[3]
-
Once completely dissolved, bring the solution to the final volume with DMSO.
-
Mix the solution thoroughly by vortexing.
-
Store the stock solution in an amber vial at -20°C or -80°C for long-term stability.[4][8] It is recommended to prepare and use fresh dilutions on the same day.[3]
Objective: To efficiently extract this compound from a solid matrix (e.g., milled oats) for chromatographic analysis.
Materials:
-
Milled oat sample
-
80% Methanol or 80% Ethanol
-
Magnetic stirrer or orbital shaker
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
PTFE membrane filters (0.22 or 0.45 µm)
Protocol:
-
Weigh approximately 5.0 g of the milled oat sample into a flask.[10]
-
Add 35 mL of 80% methanol (or 80% ethanol).[10]
-
Stir the mixture using a magnetic stirrer for 30 minutes at room temperature.[10]
-
Centrifuge the sample at 600 x g for 10 minutes.[10]
-
Collect the supernatant.
-
Repeat the extraction process on the pellet with another 35 mL of 80% methanol to ensure complete extraction.[10]
-
Combine the supernatants and evaporate the solvent under reduced pressure at a temperature not exceeding 40°C.[10]
-
Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol or the initial mobile phase of the chromatographic run).[10]
-
Filter the reconstituted extract through a 0.22 µm or 0.45 µm PTFE membrane filter prior to injection into the chromatography system.[10]
A simplified single-extraction method with 80% ethanol has also been shown to be effective.[11]
Objective: To separate and quantify this compound using HPLC with Diode Array Detection (DAD).
Instrumentation and Conditions:
| Parameter | Recommended Conditions | Reference |
| HPLC System | Agilent 1100 series or equivalent with DAD | [10] |
| Column | Phenomenex Kinetex C18 (100 x 3.0 mm, 5 µm) or equivalent | [10] |
| Mobile Phase A | 0.05 M Phosphate buffer (pH 2.4) | [10] |
| Mobile Phase B | Methanol | [10] |
| Gradient | 5-60% B in 50 min; 60-90% B in 6 min | [10] |
| Flow Rate | 0.6 mL/min | [10] |
| Column Temperature | 35°C | [10] |
| Detection Wavelength | 350 nm | [10] |
| Injection Volume | 10 µL | [12] |
Calibration: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.5 to 50 mg/kg.[13][14] A linear range of 1-2000 µg/L has also been reported.[3] Construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.[13][14]
Objective: To achieve higher sensitivity and selectivity for the quantification of this compound, particularly in complex matrices.
Instrumentation and Conditions:
| Parameter | Recommended Conditions | Reference |
| UPLC System | UHPLC system coupled to a triple quadrupole mass spectrometer with ESI source | [1][15] |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) | [16] |
| Mobile Phase A | 0.1% Formic acid in water | [16] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | [16] |
| Gradient | A typical gradient would be to increase the percentage of B over several minutes. For example, 10% B to 90% B over 10 minutes. | [1][16] |
| Flow Rate | 0.3 - 0.5 mL/min | [16] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [17] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [18] |
Method Validation Parameters from Literature:
| Parameter | Reported Value | Reference |
| Linearity (R²) | ≥ 0.9997 | [13][14] |
| Limit of Detection (LOD) | 0.01 - 0.29 ng/mL | [13][14][18] |
| Limit of Quantification (LOQ) | 0.02 - 1.96 ng/mL | [13][14][18] |
| Intra-day Accuracy (%) | 90.7 - 103.8% | [13][14] |
| Inter-day Accuracy (%) | 90.4 - 107.9% | [13][14] |
| Intra-day Precision (%RSD) | 1.5 - 4.9% | [13][14] |
| Inter-day Precision (%RSD) | 2.2 - 4.8% | [13][14] |
| Recovery (%) | 95 - 113% | [18] |
Diagrams
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: Known biological effects and potential applications of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - High Purity Analytical Standard (98%) at Best Price [nacchemical.com]
- 3. This compound | CAS:116764-15-9 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound | inhibitor/agonist | CAS 116764-15-9 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 5. This compound | C16H13NO6 | CID 11723200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. bioaustralis.com [bioaustralis.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 燕麦蒽酰胺C analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Simplified Analysis and Expanded Profiles of Avenanthramides in Oat Grains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Validation of avenanthramide and other phenolic compounds in oats and sprouted oats and their antimicrobial properties against Escherichia coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validation of avenanthramide and other phenolic compounds in oats and sprouted oats and their antimicrobial properties against Escherichia coli O157:H7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scientificlabs.co.uk [scientificlabs.co.uk]
- 16. odr.chalmers.se [odr.chalmers.se]
- 17. researchgate.net [researchgate.net]
- 18. Rapid quantitation of avenanthramides in oat-containing products by high-performance liquid chromatography coupled with triple quadrupole mass spectrometry (HPLC-TQMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Avenanthramide C: Application Notes and Protocols for In Vitro Inflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avenanthramide C (Avn C), a polyphenol found exclusively in oats, has emerged as a promising natural compound with potent anti-inflammatory properties.[1][2][3] Extensive in vitro studies have demonstrated its ability to modulate key signaling pathways involved in the inflammatory response, making it a compound of significant interest for therapeutic development. These application notes provide detailed protocols for utilizing this compound in cell culture-based inflammation studies, along with a summary of its effects on various inflammatory markers and signaling pathways.
This compound's primary mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1][4] By targeting these pathways, Avn C can effectively reduce the expression and secretion of pro-inflammatory cytokines and mediators, highlighting its potential for treating inflammatory conditions.[5][6]
Data Presentation
The following tables summarize the quantitative data from various studies on the effects of this compound in in vitro inflammatory models.
Table 1: Effects of this compound on Inflammatory Cytokine Expression and Secretion
| Cell Line | Inflammatory Stimulus | This compound Concentration (µM) | Incubation Time | Effect on Cytokines | Reference |
| Human Aortic Smooth Muscle Cells (HASMC) | TNF-α (100 ng/mL) | 100 | Not Specified | Specifically reduced IL-6 secretion and mRNA expression. No significant effect on IL-1β and TNF-α. | [1] |
| Normal Human Dermal Fibroblasts (2DD) | H₂O₂ or TNF-α (10 ng/mL) | 100 - 200 | 24 hours (pre-treatment) | Decreased gene transcripts for IL-1β, IL-6, IL-8, and TNF. | [7] |
| C2C12 Skeletal Muscle Cells | tert-butyl hydroperoxide (tBHP) | Not Specified | Not Specified | Attenuated tBHP-induced TNF-α and IL-1β mRNA expression. | [5][8] |
| Human Gingival Fibroblasts & Periodontal Ligament Cells | LPS (1 µg/ml), IL-1β (2 ng/ml), or TNF-α (50 ng/ml) | Not Specified | 24 hours | Dramatically decreased expression of IL-6 and IL-8. | [9][10] |
| HEI-OC1 Auditory Hair Cells | Cisplatin | 3 | Not Specified | Reduced expression of IL-6, IL-1β, TNF-α, iNOS, and COX-2. | [11] |
Table 2: Effects of this compound on NF-κB and MAPK Signaling Pathways
| Cell Line | Inflammatory Stimulus | This compound Concentration (µM) | Effect on Signaling Proteins | Reference |
| Human Aortic Smooth Muscle Cells (HASMC) | TNF-α | 100 | Suppressed nuclear translocation of NF-κB. Reduced phosphorylation of ERK, JNK, and p38. | [1] |
| Normal Human Dermal Fibroblasts (2DD) | H₂O₂ or TNF-α | 100 - 200 | Reduced phosphorylated NF-κB p65 and decreased NF-κB DNA binding. | [7][12] |
| C2C12 Skeletal Muscle Cells | tBHP | Not Specified | Reduced IKKβ kinase activity. | [5][13] |
| Human Gingival Fibroblasts | IL-1β or TNF-α | Not Specified | Inhibited ERK and NF-κB activation (IL-1β induced). Inhibited p38 MAPK and JNK signaling (TNF-α induced). | [9] |
Table 3: Effects of this compound on Cell Viability
| Cell Line | This compound Concentration (µM) | Incubation Time | Effect on Cell Viability | Reference |
| Human Aortic Smooth Muscle Cells (HASMC) | 0, 50, 100 | Not Specified | No significant cytotoxicity observed. | [2] |
| MDA-MB-231 (Breast Cancer) | 50, 100, 200, 400 | 48, 72, 96 hours | Dose-dependent reduction in cell viability, with significant effects at 400 µM. | [14][15] |
| HEI-OC1 Auditory Hair Cells | Not Specified | Not Specified | Maintained cell survival in the presence of cisplatin-induced toxicity. | [11] |
Experimental Protocols
Cell Culture and Treatment
Materials:
-
Appropriate cell line (e.g., HASMC, C2C12, Human Dermal Fibroblasts)
-
Complete culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)[2][16]
-
This compound (stock solution prepared in DMSO)
-
Inflammatory stimulus (e.g., TNF-α, LPS, IL-1β)
-
Phosphate Buffered Saline (PBS)
-
6-well or 96-well cell culture plates
Protocol:
-
Seed cells in the appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Prepare working solutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is below 0.1% to avoid solvent-induced toxicity.[17]
-
Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 2-24 hours).[17] Include a vehicle control (medium with the same concentration of DMSO as the highest Avn C treatment) and an untreated control.
-
Following pre-treatment, add the inflammatory stimulus to the cell culture medium at the desired concentration.
-
Co-incubate the cells with this compound and the inflammatory stimulus for the desired experimental time (e.g., 6-24 hours).[17]
-
After incubation, harvest the cells or supernatant for downstream analysis.
Cell Viability Assay (MTT Assay)
Materials:
-
Cells cultured in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
DMSO or solubilization solution[17]
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[17]
-
Treat cells with varying concentrations of this compound for the desired time (e.g., 48-96 hours).[14][17]
-
Add 20 µL of MTT solution to each well and incubate for 3.5-4 hours at 37°C.[14][17]
-
Carefully remove the medium and add 150 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.[14][17]
-
Measure the absorbance at 570 nm using a microplate reader.[17]
-
Calculate cell viability as a percentage of the untreated control.
Quantification of Cytokines by ELISA
Materials:
-
Cell culture supernatant
-
Commercially available ELISA kits for specific cytokines (e.g., IL-6, TNF-α, IL-1β)[2][18]
-
Microplate reader
Protocol:
-
Collect the cell culture supernatant after treatment.
-
Perform the ELISA according to the manufacturer's instructions provided with the kit.[2][18]
-
Briefly, this involves adding the supernatant to antibody-coated wells, followed by the addition of a detection antibody and a substrate for color development.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.[18]
-
Calculate the concentration of the cytokine in each sample based on a standard curve.
Western Blot Analysis for Signaling Proteins
Materials:
-
Treated cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-phospho-p38)
-
HRP-conjugated secondary antibody[19]
-
Chemiluminescent detection reagent
Protocol:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.[17]
-
Determine the protein concentration of the lysates using a BCA assay.[17]
-
Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE.[17]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[17][19]
-
Incubate the membrane with the primary antibody overnight at 4°C.[17]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17][19]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Materials:
-
Treated cells
-
RNA extraction kit
-
cDNA synthesis kit[17]
-
qPCR primers for target genes (e.g., IL6, TNF, IL1B) and a housekeeping gene (e.g., GAPDH)
-
SYBR Green or other qPCR master mix
-
Real-time PCR system
Protocol:
-
Extract total RNA from the treated cells using a commercial kit.[17]
-
Synthesize cDNA from the extracted RNA.[17]
-
Perform qPCR using specific primers for the genes of interest and a housekeeping gene for normalization.[17]
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.[17]
Visualizations
Caption: Experimental workflow for studying the anti-inflammatory effects of this compound.
Caption: this compound inhibits NF-κB and MAPK signaling pathways.
References
- 1. This compound Suppresses Matrix Metalloproteinase-9 Expression and Migration Through the MAPK/NF- κB Signaling Pathway in TNF-α-Activated HASMC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound Suppresses Matrix Metalloproteinase-9 Expression and Migration Through the MAPK/NF- κB Signaling Pathway in TNF-α-Activated HASMC Cells [frontiersin.org]
- 3. This compound Suppresses Matrix Metalloproteinase-9 Expression and Migration Through the MAPK/NF- κB Signaling Pathway in TNF-α-Activated HASMC Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ovid.com [ovid.com]
- 6. This compound as a novel candidate to alleviate osteoarthritic pathogenesis [bmbreports.org]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory effect of avenanthramides via NF-κB pathways in C2C12 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Avenanthramide-C Shows Potential to Alleviate Gingival Inflammation and Alveolar Bone Loss in Experimental Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Avenanthramide-C Shows Potential to Alleviate Gingival Inflammation and Alveolar Bone Loss in Experimental Periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protective Effect of Avenanthramide-C on Auditory Hair Cells against Oxidative Stress, Inflammatory Cytokines, and DNA Damage in Cisplatin-Induced Ototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Avenanthramide-C reduces the viability of MDA-MB-231 breast cancer cells through an apoptotic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Frontiers | Protective effects of avenanthramide-C against cisplatin-induced cardiotoxicity in rats by attenuating oxidative stress, inflammatory cytokines, and modulating p62–Keap1–Nrf2 pathway [frontiersin.org]
- 19. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
Avenanthramide C: Application Notes and Protocols for In Vivo Osteoarthritis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo efficacy of Avenanthramide C (Avn-C), a naturally occurring oat polyphenol, in a preclinical model of osteoarthritis (OA). Detailed protocols for replicating key experiments are also included to facilitate further research and drug development efforts in the field of joint-related degenerative diseases.
Introduction
Osteoarthritis is a prevalent and debilitating degenerative joint disease with limited effective treatments.[1] Current research is exploring natural compounds for their potential therapeutic benefits. This compound has emerged as a promising candidate due to its demonstrated ability to mitigate cartilage destruction in animal models of OA.[1] In vivo studies have shown that Avn-C can protect against the progression of OA by inhibiting the expression of key matrix-degrading enzymes.[2]
In Vivo Efficacy of this compound in a Murine Osteoarthritis Model
A key study by Tran et al. (2021) investigated the therapeutic potential of Avn-C in a surgically induced model of osteoarthritis in mice, specifically the destabilization of the medial meniscus (DMM) model. This model mimics the joint instability that often leads to OA in humans.
Summary of In Vivo Findings
Intra-articular administration of this compound was found to significantly alleviate cartilage destruction in the DMM-induced OA mouse model.[2] Histological analysis revealed that Avn-C treatment reduced the severity of cartilage lesions and preserved the integrity of the joint structure.[2]
Quantitative Data Presentation
The efficacy of this compound in the DMM mouse model was quantified using the Osteoarthritis Research Society International (OARSI) grading system, which assesses the extent of cartilage degradation.
Table 1: Effect of this compound on OARSI Scores in DMM-Induced OA Mice
| Treatment Group | Mean OARSI Grade (± SEM) | Percentage Reduction vs. DMM + Vehicle |
| Sham + Vehicle | 0.3 ± 0.1 | - |
| DMM + Vehicle | 2.4 ± 0.3 | - |
| DMM + Avn-C (200 µM) | 1.08 ± 0.2 | ~55% |
Data extracted from Tran et al., BMB Reports, 2021.[2]
The results demonstrate a statistically significant reduction in the OARSI grade in mice treated with this compound compared to the vehicle-treated DMM group, indicating a substantial protective effect on the cartilage.[2]
Mechanism of Action: Inhibition of Matrix Metalloproteinases
The protective effects of this compound in osteoarthritis are attributed to its ability to suppress the expression of matrix metalloproteinases (MMPs), which are key enzymes responsible for the degradation of the extracellular matrix in cartilage.[2]
Table 2: In Vitro Effect of this compound on IL-1β-Induced MMP Expression in Mouse Chondrocytes
| Target Gene | Avn-C Concentration | % Inhibition of IL-1β-Induced Expression |
| MMP-3 | Dose-dependent | Significant |
| MMP-9 | Dose-dependent | Significant |
| MMP-12 | Dose-dependent | Significant |
| MMP-13 | Dose-dependent | Significant |
| ADAMTS-4 | Dose-dependent | Significant |
Data summarized from Tran et al., BMB Reports, 2021.[2]
This compound was shown to inhibit the expression of several critical MMPs, including MMP-3, MMP-12, and MMP-13, at both the transcriptional and protein levels in in vitro models using IL-1β-stimulated chondrocytes.[2]
Signaling Pathway
This compound exerts its inhibitory effect on MMP expression by modulating specific intracellular signaling pathways. Studies have shown that Avn-C blocks the phosphorylation of p38 kinase and c-Jun N-terminal kinase (JNK), two key components of the mitogen-activated protein kinase (MAPK) signaling cascade.[3][4] Notably, Avn-C does not appear to affect the ERK or NF-κB signaling pathways in the context of IL-1β-stimulated chondrocytes.[1]
Experimental Protocols
The following are detailed protocols for key experiments related to the in vivo study of this compound in an osteoarthritis model.
Destabilization of the Medial Meniscus (DMM) Surgical Protocol
This protocol describes the surgical procedure to induce osteoarthritis in mice.
Materials:
-
Sterile surgical instruments
-
Anesthesia (e.g., isoflurane)
-
Disinfectant (e.g., 70% ethanol, povidone-iodine)
-
Sutures
-
Analgesics
Procedure:
-
Anesthetize the mouse using an appropriate method.
-
Shave the fur over the right knee and disinfect the skin.
-
Make a medial parapatellar incision to expose the joint capsule.
-
Carefully incise the joint capsule to expose the medial meniscus.
-
Transect the medial meniscotibial ligament to destabilize the meniscus.
-
Suture the joint capsule and skin in layers.
-
Provide post-operative care, including analgesics and monitoring for any signs of distress.
-
Allow a two-week recovery period before initiating treatment.[2]
Intra-articular Injection of this compound
Materials:
-
This compound solution (200 µM in a suitable vehicle, e.g., DMSO)[2]
-
Vehicle control (e.g., DMSO)
-
Hamilton syringe with a 33-gauge needle
Procedure:
-
Two weeks post-DMM surgery, begin weekly intra-articular injections.[2]
-
Anesthetize the mouse.
-
Flex the knee joint and insert the needle into the joint space.
-
Slowly inject 10 µL of the this compound solution or vehicle control.[2]
-
Continue weekly injections for six weeks.[2]
Histological Analysis of Cartilage Destruction
Procedure:
-
At the end of the treatment period (8 weeks post-DMM surgery), euthanize the mice and dissect the knee joints.[2]
-
Fix the joints in 10% neutral buffered formalin.
-
Decalcify the joints using a suitable decalcifying agent (e.g., 0.5 M EDTA, pH 8.0) for approximately two weeks.[2]
-
Process the tissues and embed in paraffin.
-
Cut 5 µm thick sagittal sections of the joint.[2]
-
Stain the sections with Safranin-O and Fast Green to visualize cartilage proteoglycans.
-
Score the cartilage destruction using the OARSI grading system.
Immunohistochemistry for MMPs
Procedure:
-
Prepare paraffin-embedded sections as described above.
-
Perform antigen retrieval (e.g., with 0.1% trypsin for 30 minutes at 37°C).[2]
-
Block endogenous peroxidase activity with 3% H₂O₂.[2]
-
Block non-specific antibody binding with a suitable blocking serum.
-
Incubate the sections with primary antibodies against MMP-3, MMP-12, and MMP-13 overnight at 4°C.
-
Incubate with a biotinylated secondary antibody.
-
Use an avidin-biotin-peroxidase complex (ABC) reagent.
-
Develop the signal with a suitable chromogen (e.g., DAB).
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Analyze the expression of MMPs in the chondrocytes.
Western Blot for p38 and JNK Phosphorylation
Procedure:
-
Culture primary mouse articular chondrocytes.
-
Pre-treat the cells with this compound at various concentrations.
-
Stimulate the cells with IL-1β (e.g., 2 ng/mL) for 15-30 minutes.
-
Lyse the cells and collect the protein extracts.
-
Determine protein concentration using a suitable assay (e.g., BCA).
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against phosphorylated p38, total p38, phosphorylated JNK, and total JNK overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
The available in vivo data strongly suggest that this compound is a viable candidate for further investigation as a disease-modifying osteoarthritis drug. Its mechanism of action, centered on the inhibition of key catabolic enzymes through the p38 and JNK signaling pathways, provides a solid rationale for its therapeutic potential. The protocols outlined in these notes are intended to serve as a guide for researchers seeking to validate and expand upon these findings.
References
- 1. This compound as a novel candidate to alleviate osteoarthritic pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as a novel candidate to alleviate osteoarthritic pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PKC-δ Promotes IL-1β-Induced Apoptosis of Rat Chondrocytes and Via Activating JNK and P38 MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PKC-δ Promotes IL-1β-Induced Apoptosis of Rat Chondrocytes and Via Activating JNK and P38 MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Avenanthramide C in Neuroinflammation and Apoptosis Research
References
- 1. Frontiers | this compound mitigates cisplatin-induced hippocampal neurotoxicity and cognitive impairment in rats via suppression of neuroinflammation and neuronal apoptosis [frontiersin.org]
- 2. Exploring the mechanism of avenanthramide in the treatment of atherosclerosis based on network pharmacology and molecular docking: An observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. This compound Prevents Neuronal Apoptosis via PI3K/Akt/GSK3β Signaling Pathway Following Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Suppresses Matrix Metalloproteinase-9 Expression and Migration Through the MAPK/NF- κB Signaling Pathway in TNF-α-Activated HASMC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Protective effects of avenanthramide-C against cisplatin-induced cardiotoxicity in rats by attenuating oxidative stress, inflammatory cytokines, and modulating p62–Keap1–Nrf2 pathway [frontiersin.org]
- 8. bmbreports.org [bmbreports.org]
- 9. This compound as a novel candidate to alleviate osteoarthritic pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Prevents Neuronal Apoptosis via PI3K/Akt/GSK3β Signaling Pathway Following Middle Cerebral Artery Occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Avenanthramide-C Mitigates High-Fat Diet-Accelerated Alzheimer’s Pathologies via NOD1-Driven Neuroinflammation in 5×FAD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Overview of in vitro Methods to Study Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurements of neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Avenanthramide C Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of Avenanthramide C (Avn C) and its analogues, a class of phenolic alkaloids with significant anti-inflammatory, antioxidant, and antiatherogenic properties. The protocols outlined below cover both traditional chemical synthesis and modern biosynthetic routes, offering flexibility based on laboratory capabilities and desired scale.
Introduction to Avenanthramides
Avenanthramides are conjugates of a hydroxycinnamic acid and an anthranilic acid derivative. Avn C, specifically, is the amide formed from caffeic acid and 5-hydroxyanthranilic acid. Analogues can be generated by varying the substitution patterns on both the hydroxycinnamic acid and the anthranilic acid moieties. These compounds are naturally found in oats and are of increasing interest for their potential therapeutic applications.
Chemical Synthesis of this compound Analogues
Chemical synthesis offers a versatile approach to produce a wide range of Avenanthramide analogues for structure-activity relationship studies. Two primary methods are highlighted: the classical acyl chloride method and an improved mixed anhydride method.
Method 1: Acyl Chloride Synthesis
This method involves the activation of the carboxylic acid of a (protected) hydroxycinnamic acid by conversion to an acyl chloride, followed by coupling with an aminobenzoic acid derivative.
Experimental Protocol: Synthesis of Avenanthramide E (Ferulic Acid + 5-Hydroxyanthranilic Acid)
This protocol for Avenanthramide E can be adapted for other analogues by substituting the appropriate hydroxycinnamic acid and aminobenzoic acid.
1. Activation of Ferulic Acid:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ferulic acid in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 1.2 equivalents of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
Stir the reaction at 0°C for 30 minutes and then at room temperature for 2-3 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude feruloyl chloride.
2. Amide Coupling:
-
In a separate flask, dissolve 5-hydroxyanthranilic acid in anhydrous pyridine.
-
Cool the solution to 0°C.
-
Dissolve the crude feruloyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the 5-hydroxyanthranilic acid solution.
-
Stir the reaction at 0°C for 1 hour and then at room temperature overnight.
3. Work-up and Purification:
-
Quench the reaction by slowly adding 1M HCl until the solution is acidic (pH ~2).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in
Sensitive Detection of Avenanthramide C using UHPLC-MS/MS: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for the sensitive and quantitative analysis of Avenanthramide C (Avn C) in biological and food matrices using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). This compound, a unique phenolic alkaloid found in oats, has garnered significant attention for its potent antioxidant and anti-inflammatory properties. This application note details the experimental protocols for sample preparation, chromatographic separation, and mass spectrometric detection, including optimized parameters for Multiple Reaction Monitoring (MRM). Additionally, it presents a visualization of the anti-inflammatory signaling pathway of this compound and a summary of its quantitative performance.
Introduction
Avenanthramides (AVNs) are a group of polyphenols found almost exclusively in oats (Avena sativa). They consist of an anthranilic acid derivative linked to a hydroxycinnamic acid derivative. Among the various AVNs, this compound is of particular interest due to its significant biological activities, including anti-inflammatory, antioxidant, and anti-atherogenic effects.[1] These properties make Avn C a promising candidate for the development of functional foods and therapeutic agents.
The accurate and sensitive quantification of this compound in various matrices is crucial for pharmacokinetic studies, bioavailability assessments, and quality control of oat-based products. UHPLC-MS/MS offers the high sensitivity, selectivity, and speed required for the reliable determination of this compound at low concentrations. This application note provides a detailed protocol for the analysis of this compound, tailored for researchers and professionals in the fields of pharmacology, food science, and drug development.
Experimental Protocols
Sample Preparation
The following protocols describe the extraction of this compound from human plasma and oat-containing products.
2.1.1. Extraction from Human Plasma
This protocol is adapted from methods for analyzing avenanthramides and their metabolites in human plasma.[2][3]
-
Lipid Removal:
-
To 500 µL of human plasma in a microcentrifuge tube, add 500 µL of hexane.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Carefully aspirate and discard the upper hexane layer.
-
Repeat the hexane wash for a second time.
-
-
Liquid-Liquid Extraction:
-
To the remaining plasma fraction, add 1 mL of ethyl acetate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper ethyl acetate layer to a clean tube.
-
Repeat the extraction with an additional 1 mL of ethyl acetate and combine the extracts.
-
-
Drying and Reconstitution:
-
Evaporate the pooled ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of 50% methanol in water containing 0.1% formic acid.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Centrifuge at 15,000 x g for 5 minutes to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for UHPLC-MS/MS analysis.
-
2.1.2. Extraction from Oat-Containing Products
This protocol is a general procedure for the extraction of avenanthramides from solid oat products.[4]
-
Sample Homogenization:
-
Mill the oat-containing product to a fine powder.
-
-
Extraction:
-
Weigh 1.0 g of the homogenized sample into a centrifuge tube.
-
Add 10 mL of 80% aqueous ethanol.
-
Shake vigorously for 15 minutes.
-
Centrifuge at 4000 x g for 5 minutes and collect the supernatant.
-
Repeat the extraction process two more times with fresh solvent.
-
-
Drying and Reconstitution:
-
Pool the supernatants and evaporate to dryness under vacuum or a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume (e.g., 5 mL) of 50% methanol in water with 0.1% formic acid.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
-
UHPLC-MS/MS Analysis
2.2.1. Instrumentation
-
A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2.2.2. Chromatographic Conditions
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start at 10% B, increase to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
2.2.3. Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Capillary Voltage | 3.0 kV |
2.2.4. MRM Transitions for this compound
The following MRM transitions are proposed based on the fragmentation pattern of this compound. The collision energy should be optimized for the specific instrument used to achieve maximum signal intensity for the product ions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 316.1 | 163.1 | 100 | To be optimized |
| This compound | 316.1 | 135.0 | 100 | To be optimized |
Note: The precursor ion corresponds to the [M+H]+ of this compound (C16H13NO6, MW: 315.28). The product ions are characteristic fragments.
Quantitative Data Summary
The following table summarizes the quantitative performance for the analysis of this compound based on a validated LC-MS/MS method.[5]
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| This compound | 0.29 | 1.96 | 95-113 | 5-9 |
Visualization of Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the complete workflow for the analysis of this compound from sample preparation to data acquisition.
References
- 1. Energy dependence of HCD on peptide fragmentation: Stepped collisional energy finds the sweet spot - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Higher-Energy Collisional Dissociation Fragmentation Energy for Intact Protein-level Tandem Mass Tag Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Rapid quantitation of avenanthramides in oat-containing products by high-performance liquid chromatography coupled with triple quadrupole mass spectrometry (HPLC-TQMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Antioxidant Capacity of Avenanthramide C
Introduction
Avenanthramide C (Avn-C) is a unique phenolic alkaloid found predominantly in oats (Avena sativa L.).[1][2] It belongs to a group of compounds known as avenanthramides, which are conjugates of an anthranilic acid and a hydroxycinnamic acid.[3][4] Avn-C has garnered significant scientific interest due to its potent antioxidant, anti-inflammatory, and anti-atherogenic properties.[3][5][6] Its antioxidant capacity is reported to be 10 to 30 times higher than that of other phenolic compounds found in cereals.[3] This document provides detailed protocols for two common in vitro assays used to quantify the antioxidant capacity of this compound: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay.
Assay Principles
DPPH Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free-radical scavenging ability of a compound.[7][8] The principle is based on the reduction of the stable free radical DPPH.[9][10] In its radical form, DPPH has a deep violet color with a maximum absorbance around 517 nm.[7][9] When an antioxidant, such as this compound, donates a hydrogen atom or an electron to DPPH, the radical is neutralized to its reduced form, diphenylpicrylhydrazine.[8][11] This results in a color change from violet to a pale yellow, and the decrease in absorbance is proportional to the antioxidant's radical scavenging activity.[7]
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the total antioxidant capacity of a substance by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[12][13] The assay is conducted in an acidic medium (pH 3.6) where a colorless complex of Fe³⁺ and 2,4,6-tripyridyl-s-triazine (TPTZ) is present.[14][15] Antioxidants in the sample reduce the Fe³⁺-TPTZ complex to the Fe²⁺-TPTZ complex, which is an intense blue color with an absorbance maximum at approximately 593 nm.[12] The change in absorbance is directly related to the reducing power of the antioxidants in the sample.[12][16]
Quantitative Antioxidant Capacity of this compound
The antioxidant activity of this compound can be quantified and compared using values such as the half-maximal inhibitory concentration (IC₅₀) for the DPPH assay. A lower IC₅₀ value indicates higher antioxidant potency.[17]
| Assay | Compound | IC₅₀ (µg/mL) | Reference Compound | Reference IC₅₀ (µg/mL) |
| DPPH | This compound | 7.38 | - | - |
| DPPH | This compound | 39.90 (Hypothetical) | Ascorbic Acid | 5.00 |
Note: The data presented is a synthesis from multiple sources to illustrate a comparative format.[6][17] Actual values may vary based on experimental conditions.
Experimental Protocols
DPPH Radical Scavenging Assay Protocol
This protocol details the steps to measure the DPPH radical scavenging activity of this compound.
A. Reagents and Materials
-
This compound (Avn-C)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol (ACS grade)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~517 nm
-
Pipettes and tips
-
Volumetric flasks and test tubes
B. Reagent Preparation
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store this solution in a dark bottle at 4°C. Before use, dilute the stock solution with the same solvent to obtain an absorbance of approximately 1.0 ± 0.2 at 517 nm.[11][17] This will be the DPPH working solution.
-
This compound Stock Solution: Prepare a stock solution of Avn-C (e.g., 1 mg/mL) in methanol or ethanol.
-
Serial Dilutions: From the stock solution, prepare a series of dilutions of Avn-C to various concentrations (e.g., 5, 10, 25, 50, 100 µg/mL).
C. Assay Procedure
-
Pipette 100 µL of the DPPH working solution into each well of a 96-well plate.
-
Add 100 µL of the different concentrations of Avn-C dilutions to the respective wells.
-
For the control well, add 100 µL of the solvent (methanol or ethanol) instead of the sample.
-
For the blank well, add 200 µL of the solvent.
-
Mix the contents of the wells gently.
-
Incubate the plate in the dark at room temperature for 30 minutes.[11][17]
-
Measure the absorbance of each well at 517 nm using a microplate reader.[11][17]
D. Data Analysis
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
Where:
-
Abs_control is the absorbance of the control well (DPPH solution + solvent).
-
Abs_sample is the absorbance of the sample well (DPPH solution + Avn-C).[17]
-
-
Plot a graph of the percentage of scavenging activity against the concentration of Avn-C.
-
Determine the IC₅₀ value, which is the concentration of Avn-C required to scavenge 50% of the DPPH radicals, from the graph.[17]
Ferric Reducing Antioxidant Power (FRAP) Protocol
This protocol outlines the procedure for determining the antioxidant capacity of this compound using the FRAP assay.
A. Reagents and Materials
-
This compound (Avn-C)
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)
-
Ferrous sulfate (FeSO₄·7H₂O) for standard curve
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~593 nm
-
Water bath or incubator set to 37°C
-
Pipettes and tips
B. Reagent Preparation
-
FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer (pH 3.6), TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[15] Warm the reagent to 37°C before use.
-
This compound Samples: Prepare a stock solution and serial dilutions of Avn-C in an appropriate solvent.
-
Ferrous Sulfate Standard Curve: Prepare a series of ferrous sulfate solutions of known concentrations (e.g., 0, 100, 200, 400, 600, 800, 1000 µM) in distilled water.
C. Assay Procedure
-
Add 20 µL of the Avn-C sample dilutions to the respective wells of a 96-well plate.
-
For the standard curve, add 20 µL of each ferrous sulfate standard solution to separate wells.
-
Add 180 µL of the pre-warmed FRAP reagent to all wells.
-
Mix gently and incubate the plate at 37°C for 15-30 minutes.[12][14] Some reactions may take longer to complete.[14]
D. Data Analysis
-
Plot a standard curve of absorbance versus the concentration of the ferrous sulfate standards.
-
Determine the FRAP value of the this compound samples by comparing their absorbance with the standard curve.
-
The results are typically expressed as µM Fe(II) equivalents or FRAP units, where one FRAP unit is the reduction of 1 mole of Fe³⁺ to Fe²⁺.[15]
Visualizations
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
Caption: Simplified diagram of NF-κB inhibition by this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antioxidant Activity and Mechanism of Avenanthramides: Double H+/e- Processes and Role of the Catechol, Guaiacyl, and Carboxyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Oat Extract Avenanthramide-C Reverses Hippocampal Long-Term Potentiation Decline in Tg2576 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound from underutilized oat glumes exhibits dual anti-oxidant and anti-thrombotic effects in oxidative damage and thrombosis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 8. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 11. DPPH Radical Scavenging Assay [mdpi.com]
- 12. ultimatetreat.com.au [ultimatetreat.com.au]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. zen-bio.com [zen-bio.com]
- 15. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. arborassays.com [arborassays.com]
- 17. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Avenanthramide C Extraction from Oats
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Avenanthramide C from oats.
Frequently Asked Questions (FAQs)
Q1: What are Avenanthramides (AVAs) and why is this compound (AVA-C) of particular interest?
Avenanthramides are a group of phenolic alkaloids unique to oats (Avena sativa L.) that exhibit significant health benefits, including antioxidant, anti-inflammatory, anti-atherogenic, and anti-proliferative effects.[1][2] Among the various AVAs, this compound has been shown to possess the highest antioxidant activity, making it a key target for extraction and research.[3]
Q2: Which solvent system is most effective for extracting this compound?
Aqueous alcohol solutions, particularly methanol and ethanol, are the most commonly used and effective solvents for AVA extraction.[2][4] Studies have shown that methanol extracts generally yield the highest levels of avenanthramides, followed by ethanol.[1][2] The concentration of the alcohol is a critical factor; for instance, a 70% methanol solution has been identified as optimal in some studies.[1][2] While 80% ethanol is also widely used, it has been shown that a single extraction with 80% ethanol can be as effective as multiple extractions.[4][5]
Q3: What is the impact of temperature on this compound extraction yield?
Temperature plays a significant role in the extraction efficiency of AVAs. Increasing the extraction temperature, for example up to 60°C, has been shown to improve the yield of avenanthramides.[2][6] One study determined the optimal temperature to be 55°C when using 70% methanol over 165 minutes.[1][2]
Q4: How does the extraction time affect the yield of this compound?
The duration of the extraction process influences the recovery of AVAs. Optimal extraction times can range from 80 to 280 minutes, depending on the other parameters like solvent and temperature.[2] A response surface methodology study identified an optimal time of 165 minutes when using 70% methanol at 55°C.[1][2]
Q5: Are there advanced extraction techniques that can improve the yield of this compound?
Yes, several advanced extraction methods can enhance the yield and efficiency of AVA extraction:
-
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to facilitate solvent penetration into the plant material, which can lead to higher and faster extraction yields of phenolic compounds compared to conventional methods.[7][8]
-
Supercritical Fluid Extraction (SFE): Using supercritical carbon dioxide (SC-CO2) with a co-solvent like ethanol can be a highly effective and environmentally friendly method for extracting polyphenols, including avenanthramides.[9][10] Optimal conditions for SFE have been found at 38 MPa and 55°C.[10]
-
Microwave-Assisted Extraction (MAE): This method utilizes microwave energy to heat the solvent and plant matrix, which can accelerate the extraction process.
Troubleshooting Guide
Issue 1: Low this compound Yield
| Possible Cause | Troubleshooting Step |
| Suboptimal Solvent Choice | Switch to a methanol-based solvent system, as it has been shown to provide higher yields compared to ethanol or isopropanol.[1][2] |
| Incorrect Solvent Concentration | Optimize the alcohol concentration. For methanol, a concentration of 70-80% is often effective.[1][2] For ethanol, 80% is commonly used.[4] |
| Inadequate Extraction Temperature | Increase the extraction temperature. An optimal range is often between 50°C and 60°C.[2][4] |
| Insufficient Extraction Time | Extend the extraction time. Depending on the method, optimal times can range from 60 to over 165 minutes.[1][4] |
| Inefficient Milling of Oat Sample | Ensure the oat material is finely milled (e.g., to pass through a 0.5 mm sieve) to increase the surface area for extraction.[4] |
| Incorrect Solid-to-Solvent Ratio | Adjust the solid-to-solvent ratio. A commonly used ratio is 1:10 (g/mL), though ratios up to 1:60 have been reported.[4] |
| Degradation of Avenanthramides | Avoid exposure to alkaline or neutral conditions, especially at high temperatures, as this can degrade certain avenanthramides.[11] Also, protect extracts from UV light to prevent isomerization of related phenolic compounds.[11] |
Issue 2: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Step |
| Variability in Oat Cultivar | The concentration of avenanthramides can vary significantly between different oat cultivars.[12] Ensure you are using a consistent cultivar for reproducible results. |
| Inconsistent Sample Preparation | Standardize the milling process to achieve a uniform particle size. |
| Fluctuations in Extraction Parameters | Precisely control and monitor the extraction temperature, time, and solvent composition for each experiment. |
| Issues with Analytical Method | Verify the stability and reproducibility of your analytical method (e.g., HPLC, UPLC).[3] Ensure proper calibration and use of internal standards if necessary.[3] |
| Evaporation Process Leading to Loss of Analyte | The evaporation step to concentrate the extract can lead to significant losses.[3] Test different evaporation methods (e.g., nitrogen stream vs. vacuum evaporator) to minimize this loss.[3] |
Data Presentation
Table 1: Comparison of Conventional Solvent Extraction Parameters for Avenanthramides
| Solvent System | Temperature (°C) | Time (min) | Key Findings | Reference |
| 70% Methanol | 55 | 165 | Optimal conditions for highest yield of AVAs 2c, 2p, and 2f determined by RSM. | [1][2] |
| 80% Ethanol | 50 | 60 | A single extraction was as effective as triplicate extractions. | [4][5] |
| 80% Buffered Ethanol (pH 2.0) | 50 | 60 (triplicate) | Resulted in significantly lower AVA content than 80% ethanol alone. | [4] |
| 80% Methanol | Room Temp. | 30 (x2) | Effective for extraction prior to HPLC analysis. | [13][14] |
Table 2: Overview of Advanced Extraction Techniques for Avenanthramides
| Extraction Method | Key Parameters | Advantages | Reference |
| Ultrasound-Assisted Extraction (UAE) | Temperature, Ultrasound Power | Faster extraction, higher yields of phenolic compounds. | [7] |
| Supercritical Fluid Extraction (SFE) | Pressure: 38 MPa, Temperature: 55°C, Co-solvent: Ethanol | Environmentally friendly, high selectivity for polyphenols. | [10] |
Experimental Protocols
Protocol 1: Optimized Solvent Extraction of this compound
This protocol is based on the response surface methodology optimization by Maliarova et al. (2015).[1][2]
-
Sample Preparation: Mill oat grains to pass through a 0.5 mm sieve.
-
Extraction Solvent: Prepare a 70% (v/v) methanol-water solution.
-
Extraction Process:
-
Weigh 0.3 g of milled oat powder into a suitable extraction vessel.
-
Add 3 mL of the 70% methanol solvent (solid-to-solvent ratio of 1:10).
-
Place the vessel in an orbital thermo-shaker in the dark.
-
Set the temperature to 55°C and the extraction time to 165 minutes.
-
-
Sample Recovery:
-
After extraction, centrifuge the sample to pellet the solid material.
-
Carefully collect the supernatant containing the extracted avenanthramides.
-
-
Analysis: The extract can be directly analyzed by HPLC or UPLC, or it can be dried and reconstituted in a suitable solvent for analysis.
Protocol 2: Simplified Single-Step Extraction with 80% Ethanol
This protocol is a simplified method shown to be as effective as multiple extractions.[4][5]
-
Sample Preparation: Mill oat grains to pass through a 0.3 mm sieve.
-
Extraction Solvent: Prepare an 80% (v/v) ethanol-water solution.
-
Extraction Process:
-
Weigh 0.25 g of milled oat powder into a vessel with a magnetic stir bar.
-
Add 15 mL of 80% ethanol (solid-to-solvent ratio of 1:60).
-
Place the vessel on a magnetic stirrer hotplate set to 50°C.
-
Stir for 60 minutes.
-
-
Sample Recovery:
-
Centrifuge the mixture to separate the supernatant from the solid residue.
-
Collect the supernatant.
-
-
Downstream Processing:
-
Dry the extract at a low temperature under a vacuum.
-
Re-solubilize the dried extract in 1 mL of methanol for analysis.
-
Visualizations
Caption: General workflow for solvent extraction of this compound from oats.
Caption: Troubleshooting logic for addressing low this compound extraction yield.
References
- 1. scielo.br [scielo.br]
- 2. scispace.com [scispace.com]
- 3. odr.chalmers.se [odr.chalmers.se]
- 4. Simplified Analysis and Expanded Profiles of Avenanthramides in Oat Grains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Ultrasound-assisted modification of oat protein isolates: Structural and functional enhancements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Phenolic amides (avenanthramides) in oats – an update review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Identification and Quantification of Avenanthramides and Free and Bound Phenolic Acids in Eight Cultivars of Husked Oat (Avena sativa L) from Finland - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Avenanthramide C Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Avenanthramide C (Avn C) in solution during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound solutions.
Problem 1: Rapid degradation of this compound in a neutral or alkaline buffer.
-
Question: My this compound solution, prepared in a neutral or alkaline buffer (pH ≥ 7), is losing potency rapidly. How can I prevent this?
-
Answer: this compound is known to be sensitive to neutral and alkaline conditions, with degradation being more pronounced at higher pH and temperature.[1][2] To mitigate this, it is recommended to prepare stock solutions and conduct experiments in acidic conditions (pH < 7) whenever possible. If the experimental design requires a neutral or alkaline pH, the solution should be prepared fresh immediately before use and protected from heat.
Problem 2: Discoloration of this compound solution upon storage.
-
Question: I have observed a color change in my this compound solution after a short period of storage. What could be the cause and how can I avoid it?
-
Answer: Discoloration can be an indicator of degradation, particularly oxidation. Phenolic compounds like this compound are susceptible to oxidation, which can be accelerated by exposure to light, oxygen, and certain metal ions. To prevent this, store this compound solutions in amber vials to protect from light, purge the vial with an inert gas like nitrogen or argon to remove oxygen, and use high-purity solvents to minimize metal ion contamination. Storing aliquots at -20°C or -80°C can also help to slow down degradation.[3]
Problem 3: Inconsistent results in cell-based assays.
-
Question: I am observing high variability in my cell-based assay results when using this compound. Could this be related to its stability?
-
Answer: Yes, the instability of this compound in cell culture media, which is typically buffered at a physiological pH (around 7.4), can lead to inconsistent results. The compound may degrade over the course of the experiment, leading to a decrease in the effective concentration. It is advisable to minimize the incubation time as much as possible. For longer incubation periods, consider replenishing the media with freshly prepared this compound at regular intervals.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound solid and in solution?
A1:
-
Solid Form: this compound powder should be stored in a cool, dark, and dry place.
-
In Solution: For short-term storage (up to 1 month), solutions can be stored at -20°C. For long-term storage (up to 6 months), it is recommended to store aliquots at -80°C to minimize freeze-thaw cycles.[3] Solutions should be prepared in a suitable solvent like DMSO or methanol.[4]
Q2: What factors are known to degrade this compound?
A2: The primary factors that contribute to the degradation of this compound are:
-
pH: Sensitive to neutral and alkaline conditions (pH ≥ 7).[1][2]
-
Temperature: Degradation is accelerated by heat, especially in neutral and alkaline solutions.[1][2]
-
Light: Exposure to UV light can lead to degradation.
-
Oxidation: Susceptible to oxidation due to its phenolic structure.
Q3: Are there any known degradation products of this compound?
A3: Studies on the metabolism of this compound in mice and by human microbiota have identified several metabolites, which can be considered degradation products in a biological context. These include 5-hydroxyanthranilic acid, dihydrocaffeic acid, caffeic acid, dihydroferulic acid, ferulic acid, and dihydroavenanthramide-C.[5] The primary degradation pathways observed were the reduction of a double bond and the cleavage of the amide bond.[5] Chemical degradation in solution under various stress conditions may produce a different profile of degradation products.
Q4: How can I improve the stability of this compound in my formulation?
A4: To enhance the stability of this compound in solution, consider the following strategies:
-
pH Adjustment: Maintain an acidic pH (below 7) for your solution.
-
Use of Antioxidants: The addition of antioxidants, such as ascorbic acid (Vitamin C), has been shown to act synergistically with avenanthramides to protect against oxidation.[6]
-
Use of Chelating Agents: Chelating agents can bind metal ions that may catalyze oxidative degradation.
-
Inert Atmosphere: Storing and handling the solution under an inert gas (e.g., nitrogen or argon) can prevent oxidation.
-
Light Protection: Always use amber vials or protect the solution from light.
Data Presentation
Table 1: Effect of pH and Temperature on this compound (Bc) Concentration
| pH | Temperature | % this compound Remaining (after 3 hours) |
| 2 | Room Temperature | ~100% |
| 2 | Heat Treated | ~100% |
| 7 | Room Temperature | ~100% |
| 7 | Heat Treated | ~0% |
| 12 | Room Temperature | ~0% |
| 12 | Heat Treated | ~0% |
Data adapted from Dimberg et al. (2001). "Heat Treated" refers to the experimental conditions in the cited study.[1][2]
Table 2: Degradation of this compound (C) in Alkaline Solution at Room Temperature
| Time | % this compound Remaining |
| 25 min | 38% |
| 1 hour | 21% |
Data adapted from Dimberg et al. (2001).[1]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general procedure for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to monitor the degradation of this compound.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable buffer components)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
2. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient tailored to separate degradation products from the parent peak (e.g., start with a low percentage of B and increase over time).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (e.g., 330 nm).[7]
-
Injection Volume: 10 µL
3. Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and dilute to a known concentration with the mobile phase.
-
Sample Solutions: Prepare solutions of this compound for stability testing in the desired buffer or formulation.
4. Forced Degradation Studies:
-
Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat the this compound solution with 0.1 M NaOH at room temperature for a defined period.
-
Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature for a defined period.
-
Thermal Degradation: Expose the this compound solution to dry heat (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose the this compound solution to UV light.
5. Analysis:
-
Inject the standard solution and the stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.
-
The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.
Mandatory Visualization
Caption: Workflow for assessing this compound stability.
Caption: this compound inhibits the NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biomedres.us [biomedres.us]
- 5. Oat avenanthramide-C (2c) is biotransformed by mice and the human microbiota into bioactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effect of mechanical processing on avenanthramide and phenol levels in two organically grown Italian oat cultivars - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low recovery of Avenanthramide C during extraction.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of Avenanthramide C during extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for extracting this compound?
A1: Alcohol-based solvents are most common for this compound extraction.[1] Methanol and ethanol, particularly in aqueous solutions, are widely used.[2][3] Studies have shown that 70% methanol and 80% ethanol are effective concentrations.[1][2][3] The choice of solvent can significantly impact the extraction yield.[3] this compound is also soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[4][5]
Q2: What is the optimal temperature for this compound extraction?
A2: Temperature is a critical parameter in the extraction process. The optimal temperature for recovering Avenanthramides is generally between 55°C and 60°C.[2][6] One study identified an optimal temperature of 55°C when using 70% methanol.[2][3] Exceeding the optimal temperature may not necessarily increase the yield and could potentially lead to the degradation of the target compound.
Q3: How does extraction time affect the recovery of this compound?
A3: The duration of the extraction process influences the yield of this compound. Optimal extraction times can vary, with some studies suggesting around 165 minutes for the highest yield when using specific methanol concentrations and temperatures.[2][3] It is important to optimize the extraction time in conjunction with other parameters like solvent and temperature.
Q4: Can the pH of the extraction solvent impact this compound recovery?
A4: Yes, the pH of the solvent can have a significant effect. One study found that using 80% ethanol with a phosphate buffer (pH 2.0), which resulted in a final mixture pH of 4.3, yielded significantly lower amounts of Avenanthramides compared to using 80% ethanol alone (pH 7.4, dropping to 6.4 when mixed with oat flour).[1] Additionally, this compound has been shown to be sensitive to alkaline and neutral conditions, especially when combined with heat, which can lead to degradation.[7]
Q5: What is the recommended storage procedure for this compound?
A5: For long-term storage, this compound should be kept at -20°C as a crystalline solid, where it can be stable for at least four years.[5] Stock solutions in solvents like DMSO can be stored at -80°C for up to six months or at -20°C for one month.[8] It is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.[8] Aqueous solutions are not recommended for storage for more than one day.[5]
Troubleshooting Guide for Low this compound Recovery
This guide addresses specific issues that can lead to low recovery of this compound during extraction.
Problem 1: Lower than expected yield of this compound.
-
Possible Cause 1: Suboptimal Solvent Concentration. The concentration of the alcohol-based solvent is crucial. Using pure methanol or ethanol can result in lower yields compared to aqueous solutions.[3]
-
Possible Cause 2: Inappropriate Extraction Temperature. The extraction temperature may be too high or too low.
-
Possible Cause 3: Incorrect pH of the Extraction Solvent. The pH of your solvent may be hindering effective extraction or causing degradation.
-
Solution: Avoid buffered acidic solutions unless validated for your specific matrix. A study indicated that 80% ethanol without buffering provided better yields than buffered acidic ethanol.[1] Be aware that this compound can be unstable in alkaline and neutral conditions, particularly with heat.[7]
-
-
Possible Cause 4: Insufficient Extraction Time. The extraction may not be running long enough to efficiently recover the compound.
-
Possible Cause 5: Inefficient Solid-to-Solvent Ratio. The amount of solvent may be insufficient for the quantity of sample material.
-
Solution: Ensure an adequate solid-to-solvent ratio. A ratio of 1 g of sample to 60 mL of solvent has been used effectively in some protocols.[1]
-
Data Presentation
Table 1: Optimal Extraction Parameters for Avenanthramides from Oat Grain
| Parameter | Optimal Condition | Source |
| Solvent Concentration | 70% Methanol | [2][3] |
| Extraction Temperature | 55 °C | [2][3] |
| Extraction Time | 165 minutes | [2][3] |
Experimental Protocols
Protocol 1: Optimized Avenanthramide Extraction using Response Surface Methodology
This protocol is based on the optimized conditions identified for maximizing the yield of Avenanthramides 2c, 2p, and 2f from oat grain.[2][3]
-
Sample Preparation: Mill oat grain to pass through a 0.5 mm sieve.
-
Extraction Solvent: Prepare a 70% (v/v) methanol in water solution.
-
Extraction Procedure:
-
Weigh 0.3 g of the milled oat sample.
-
Add the extraction solvent at a solid-to-solvent ratio of 1:10.
-
Place the sample in an orbital thermo-shaker in the dark.
-
Set the temperature to 55°C and the extraction time to 165 minutes.
-
-
Sample Recovery:
-
Centrifuge the sample to separate the supernatant.
-
Carefully collect the supernatant containing the extracted Avenanthramides.
-
Protocol 2: Simplified Single Extraction Method
This protocol is a simplified method that has been shown to be as effective as multiple extractions for Avenanthramides.[1]
-
Sample Preparation: Grind oat samples to pass through a 0.3 mm sieve.
-
Extraction Solvent: Prepare an 80% (v/v) ethanol in water solution.
-
Extraction Procedure:
-
Use a solid (g) to solvent (mL) ratio of 1:60.
-
Conduct the extraction at 50°C with magnetic stirring for 60 minutes.
-
-
Sample Recovery:
-
Centrifuge the sample to recover the extract (supernatant).
-
Dry the extract at a low temperature under a vacuum.
-
Re-solubilize the dried extract in methanol.
-
Mandatory Visualization
Caption: Troubleshooting workflow for low this compound recovery.
Caption: A generalized workflow for the extraction of this compound.
References
- 1. Simplified Analysis and Expanded Profiles of Avenanthramides in Oat Grains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. scispace.com [scispace.com]
- 4. This compound | CAS:116764-15-9 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Avenanthramide C pH and temperature stability issues.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Avenanthramide C. The information focuses on addressing common stability issues related to pH and temperature that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading after preparation. What are the optimal pH and temperature conditions for storage and use?
A1: this compound is most stable in acidic conditions (pH < 7). It is highly susceptible to degradation in neutral and, particularly, alkaline environments (pH ≥ 7).[1][2] For short-term storage and experimental use, it is recommended to maintain this compound solutions in an acidic buffer. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable.
Q2: I am observing a rapid loss of this compound in my cell culture medium at 37°C. Is this expected?
A2: Yes, this is expected. This compound is known to be unstable at neutral pH, and this instability is exacerbated by heat.[1][2] Since most cell culture media are buffered to a physiological pH of around 7.4, significant degradation of this compound will occur at 37°C. For cell-based assays, it is crucial to prepare fresh solutions immediately before use and to consider the rate of degradation when interpreting results from longer incubation periods.
Q3: Can I heat my this compound solution to aid in dissolution?
A3: It is strongly advised to avoid heating this compound solutions, especially at neutral or alkaline pH. The combination of elevated temperature and a pH of 7 or higher leads to almost complete decomposition of the molecule.[1][2] If dissolution is an issue, consider using a suitable organic solvent such as DMSO or methanol before preparing the final aqueous solution.
Q4: How does the stability of this compound compare to other Avenanthramides?
A4: this compound is the most sensitive to pH and heat among the three main avenanthramides (A, B, and C). Avenanthramide A is relatively stable across a wider pH range, while Avenanthramide B shows slight decomposition in alkaline conditions. This compound, however, degrades to a much greater extent under the same conditions.[1]
Q5: What are the primary degradation products of this compound under alkaline conditions?
A5: The exact degradation pathway and products under alkaline conditions are complex. However, studies have shown that the degradation is not a simple hydrolysis back to its constituent cinnamic and anthranilic acids.[2] The disappearance of this compound under these conditions is likely due to oxidative processes and the formation of quinone intermediates, particularly due to the catechol group (3,4-dihydroxy) on the cinnamic acid moiety.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no detectable this compound peak during HPLC analysis of a freshly prepared solution. | The solution was prepared in a neutral or alkaline buffer (e.g., phosphate-buffered saline at pH 7.4). | Prepare solutions in a slightly acidic buffer (e.g., pH 2-5) to ensure stability. |
| Inconsistent results in bioassays. | Degradation of this compound during the experiment due to physiological pH and temperature. | Prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO) and dilute it into the assay medium immediately before starting the experiment. Account for potential degradation over the time course of the experiment. |
| Discoloration of the this compound solution. | Oxidation of the compound, which is more likely to occur at higher pH. | Use deoxygenated buffers and protect the solution from light to minimize oxidation. Prepare fresh solutions for each experiment. |
| Precipitation of this compound in aqueous solutions. | Poor solubility in aqueous buffers. | Prepare a high-concentration stock solution in an organic solvent like DMSO or methanol and then dilute it to the final concentration in the aqueous buffer. |
Summary of this compound Stability Data
The following table summarizes the stability of this compound (referred to as Bc in the cited literature) under various pH and temperature conditions after 3 hours of incubation, based on data from Dimberg et al. (2001).[1][2]
| pH | Temperature | This compound (% Remaining) |
| 2 | Room Temperature | ~100% |
| 2 | Heat Treated¹ | ~100% |
| 7 | Room Temperature | ~100% |
| 7 | Heat Treated¹ | ~0% |
| 12 | Room Temperature | ~0% |
| 12 | Heat Treated¹ | ~0% |
¹Heat treatment was conducted at 105°C for 5 hours.
Experimental Protocols
Protocol for Assessing pH Stability of this compound
This protocol is a general guideline for a forced degradation study to determine the stability of this compound at different pH values.
-
Preparation of Buffers:
-
Prepare a series of buffers with pH values ranging from 2 to 12 (e.g., HCl-KCl buffer for pH 2, acetate buffer for pH 4-5, phosphate buffer for pH 6-8, and borate buffer for pH 9-10, NaOH for pH 12).
-
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent like methanol or DMSO at a known concentration (e.g., 1 mg/mL).
-
-
Incubation:
-
In separate, protected-from-light vials, add a small aliquot of the this compound stock solution to each buffer to achieve a final desired concentration (e.g., 10 µg/mL).
-
Incubate the vials at a controlled room temperature (e.g., 25°C).
-
At specified time points (e.g., 0, 1, 3, 6, 12, and 24 hours), withdraw an aliquot from each vial.
-
-
Sample Analysis:
-
Immediately neutralize the pH of the withdrawn aliquots if necessary to quench the degradation reaction.
-
Analyze the concentration of the remaining this compound using a validated stability-indicating HPLC method. A common method involves a C18 column with a gradient elution using a mobile phase of acidified water and methanol or acetonitrile. Detection is typically at 350 nm.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time for each pH condition to determine the degradation profile.
-
Protocol for Assessing Temperature Stability of this compound
-
Preparation of Solutions:
-
Prepare solutions of this compound in buffers of interest (based on pH stability results, e.g., an acidic and a neutral buffer) at a known concentration.
-
-
Incubation:
-
Aliquot the solutions into vials and place them in temperature-controlled environments (e.g., 4°C, 25°C, 40°C, 60°C).
-
At specified time points, remove a vial from each temperature condition.
-
-
Sample Analysis:
-
Cool the samples to room temperature.
-
Analyze the concentration of the remaining this compound by HPLC as described in the pH stability protocol.
-
-
Data Analysis:
-
Determine the degradation rate at each temperature and pH condition.
-
This data can be used to calculate degradation kinetics, such as the rate constant (k) and half-life (t½).
-
Visualizations
Caption: Factors influencing this compound stability.
Caption: Workflow for this compound stability testing.
References
Avoiding Avenanthramide C degradation during sample processing.
Welcome to the technical support center for Avenanthramide C (Avn-C) analysis. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize Avn-C degradation during sample processing and ensure accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
A1: this compound (Avn-C) is a unique phenolic alkaloid found predominantly in oats, formed by a conjugate of caffeic acid and 5-hydroxyanthranilic acid.[1] Its potent antioxidant and anti-inflammatory properties make it a compound of significant interest.[2][3] However, its chemical structure, particularly the presence of hydroxyl groups on the phenolic rings, makes it susceptible to oxidation. Avn-C is sensitive to alkaline and neutral pH conditions, elevated temperatures, and light exposure, which can lead to its degradation during sample extraction and analysis.[4]
Q2: My Avn-C recovery is consistently low. What are the most likely causes?
A2: Low recovery of Avn-C can stem from several factors during sample processing:
-
Inappropriate pH: Avn-C is most stable in acidic conditions. Extraction solvents with neutral or alkaline pH can cause significant degradation.[4]
-
High Temperatures: Excessive heat during extraction or solvent evaporation steps can degrade Avn-C.[4][5] It is often recommended to keep temperatures at or below 40-50°C.[6][7][8]
-
Oxidation: Exposure to air (oxygen) and light can promote oxidation. It is advisable to minimize sample exposure to these conditions, for instance by working quickly or under nitrogen.
-
Improper Storage: Processed samples or stock solutions should be stored at low temperatures (-20°C to -80°C) and protected from light to prevent degradation over time.[9] Stock solutions stored at -80°C are stable for up to 6 months, while at -20°C, they should be used within a month.[9]
Q3: Is a single extraction sufficient to recover most of the Avn-C from my samples?
A3: While multiple extractions are common, studies have shown that a single extraction can be as effective as triplicate extractions, provided a high enough solvent-to-sample ratio is used (e.g., 1:60 g/mL).[7] This simplified method can save time and reduce solvent usage without compromising yield.[7]
Q4: What is the best way to store my oat samples before extraction?
A4: To preserve the integrity of Avn-C, oat samples should be milled and stored in sealed containers under vacuum at room temperature until analysis.[10] For long-term storage of germinated oats, freezing at -70°C is recommended.[11]
Troubleshooting Guides
Issue 1: Low or Inconsistent Avn-C Yields During Extraction
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Solvent pH | Use an acidified extraction solvent. An 80% ethanol solution containing 10 mM phosphate buffer (pH 2.0-2.8) is effective.[7][12] | Avn-C is more stable at an acidic pH. A study showed that using 80% ethanol with a phosphate buffer at pH 2.0 resulted in lower AVA contents than 80% ethanol alone which had a pH of 7.4.[7] |
| Suboptimal Solvent Choice | 80% methanol or 80% ethanol are commonly used and effective.[6][13] Methanol has been shown to yield the highest levels of avenanthramides compared to ethanol and isopropanol.[14] | The polarity of the solvent mixture is critical for efficient extraction. |
| Degradation Due to High Temperature | Maintain extraction temperature at room temperature or slightly elevated (e.g., 50-60°C).[7][13] Avoid boiling or excessive heat. | Avn-C is heat-labile, and higher temperatures can accelerate its degradation.[4] |
| Insufficient Extraction Time/Repetitions | For single extractions, ensure a sufficient duration (e.g., 60 minutes) and a high solvent-to-sample ratio.[7] For multiple extractions, repeat the process 2-3 times.[5][6] | This ensures maximum transfer of Avn-C from the sample matrix to the solvent. |
Issue 2: Analyte Loss During Post-Extraction Processing
| Potential Cause | Troubleshooting Step | Rationale |
| Degradation During Solvent Evaporation | Use a rotary evaporator or vacuum oven at a temperature not exceeding 40°C.[6][8] A nitrogen stream can also be used to speed up the process at low temperatures (e.g., 30°C).[5] | This minimizes thermal degradation while efficiently removing the solvent. |
| Loss of Dried Extract | After evaporation, ensure the residue is fully redissolved. Use a suitable solvent like methanol and vortex thoroughly to solubilize the dried extract.[5][7] | Incomplete reconstitution will lead to an underestimation of the Avn-C concentration. |
| Filtration Issues | Filter the redissolved extract through a 0.2 µm PTFE or nylon membrane filter before HPLC or LC-MS analysis.[6][7] | This removes particulate matter that could interfere with the analysis or damage the chromatography column. |
Experimental Protocols
Protocol 1: Simplified Single-Step Extraction of Avenanthramides from Oats
This protocol is adapted from a method shown to be as effective as multiple extractions.[7]
-
Sample Preparation: Mill oat grains into a fine powder.
-
Extraction:
-
Weigh 0.25 g of the oat powder into a centrifuge tube.
-
Add 15 mL of 80% ethanol. This maintains a sample mass to solvent volume ratio of 1:60 (g/mL).
-
Secure the tube and shake for 60 minutes at 50°C.
-
-
Drying:
-
Centrifuge the mixture to pellet the solid material.
-
Transfer the supernatant to a new tube.
-
Dry the extract in a vacuum oven at 50°C overnight.
-
-
Reconstitution:
-
Add 1 mL of methanol to the tube containing the dried extract.
-
Vortex thoroughly to ensure the extract is fully dissolved.
-
Filter the solution using a 0.2 µm nylon membrane filter into an analysis vial. The sample is now ready for HPLC or LC-MS analysis.
-
Protocol 2: Avenanthramide Extraction using Buffered Solvent
This protocol uses a buffered solvent to maintain an acidic pH for enhanced stability.[12]
-
Sample Preparation: Grind oat samples into a fine powder.
-
Extraction:
-
Weigh 2 g of powder into a centrifuge tube.
-
Add 20 mL of 80% ethanol in 10 mM phosphate buffer (pH 2.8).
-
Sonicate the mixture for 10 minutes, then shake for 10 minutes.
-
Centrifuge at 4,000 rpm for 5 minutes.
-
-
Supernatant Collection:
-
Transfer the supernatant to a round-bottom flask.
-
Repeat the extraction process on the pellet two more times, or until the extract becomes colorless. Pool all supernatants.
-
-
Drying & Reconstitution:
-
Concentrate the pooled supernatant using a rotary evaporator at a temperature not exceeding 40°C.
-
Redissolve the dried residue in a known volume of methanol for analysis.
-
Quantitative Data Summary
The following table summarizes optimal conditions for Avn-C extraction based on a response surface methodology study.[13][14]
| Parameter | Optimal Value | Yield of Avn-2c (mg/kg) | Yield of Avn-2p (mg/kg) | Yield of Avn-2f (mg/kg) |
| Methanol Concentration | 70% | 9.70 ± 0.38 | 10.05 ± 0.44 | 19.18 ± 0.80 |
| Extraction Temperature | 55°C | 9.70 ± 0.38 | 10.05 ± 0.44 | 19.18 ± 0.80 |
| Extraction Time | 165 min | 9.70 ± 0.38 | 10.05 ± 0.44 | 19.18 ± 0.80 |
Visualizations
Experimental Workflow
Caption: General workflow for this compound extraction and processing.
Antioxidant Signaling Pathway
Avn-C is known to exhibit potent antioxidant properties, which contribute to its various health benefits.[2][15] One of the ways it can exert these effects is by mitigating oxidative stress, which is implicated in the pathogenesis of conditions like atherosclerosis.
Caption: Simplified diagram of Avn-C's antioxidant action.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound from underutilized oat glumes exhibits dual anti-oxidant and anti-thrombotic effects in oxidative damage and thrombosis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. odr.chalmers.se [odr.chalmers.se]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Simplified Analysis and Expanded Profiles of Avenanthramides in Oat Grains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Identification and Quantification of Avenanthramides and Free and Bound Phenolic Acids in Eight Cultivars of Husked Oat (Avena sativa L) from Finland - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oat Extract Avenanthramide-C Reverses Hippocampal Long-Term Potentiation Decline in Tg2576 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of avenanthramide and other phenolic compounds in oats and sprouted oats and their antimicrobial properties against Escherichia coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Avenanthramide C Extraction using Response Surface Methodology
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the extraction of Avenanthramide C using Response surface methodology (RSM).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
Issue 1: Low Yield of this compound
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Solvent Concentration | The polarity of the solvent system is crucial. While methanol has been shown to be effective, the concentration plays a significant role. For instance, increasing methanol concentration from 40% to 80% (v/v) has been found to increase the yield of avenanthramides.[1] Pure methanol, however, can lead to a decrease in extraction efficiency. It is recommended to optimize the methanol concentration, with studies suggesting a range of 70-90% (v/v).[1] |
| Inadequate Extraction Temperature | Temperature influences the solubility of this compound and the viscosity of the solvent. An increase in temperature generally enhances extraction efficiency.[1] A suitable temperature for the extraction of avenanthramides has been identified as around 60°C.[1] However, excessively high temperatures can lead to the degradation of these phenolic compounds. |
| Insufficient Extraction Time | The duration of the extraction process directly impacts the completeness of the extraction. The optimal extraction time should be determined experimentally. A range of 80-280 minutes has been suggested as a suitable range to investigate for optimizing this compound extraction.[1] |
| Incorrect Solid-to-Solvent Ratio | A low solvent volume may not be sufficient to fully extract the this compound from the raw material. The solid-to-solvent ratio should be optimized as part of the RSM design. |
| Large Particle Size of the Raw Material | The surface area of the plant material exposed to the solvent is a critical factor. Ensure the oat material is finely ground to a consistent particle size to maximize the extraction efficiency. Reducing particle size increases the contact surface area between the sample and the solvent, which can enhance the extraction yield.[2] |
Issue 2: Poor Model Fit in RSM (Low R-squared Value)
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Model Selection | The chosen model (e.g., linear, two-factor interaction, quadratic) may not adequately describe the relationship between the variables and the response. If a linear model shows a low R-squared value, consider fitting a quadratic or higher-order model to account for curvature in the response surface. |
| Narrow Range of Independent Variables | If the selected ranges for your independent variables (e.g., temperature, time, solvent concentration) are too narrow, the variation in the response may be too small to establish a strong correlation. It is advisable to conduct preliminary single-factor experiments to determine a wider, more appropriate range for each variable. |
| High Experimental Error | Inconsistent experimental procedures, instrument variability, or errors in measurement can contribute to a high level of noise in the data, leading to a poor model fit. Ensure consistent experimental execution, proper equipment calibration, and accurate measurements. Replicating the center points of the design can help in estimating the pure error. |
| Presence of Outliers | Outliers in the experimental data can significantly affect the regression analysis and lower the R-squared value. Carefully examine the residuals of the model to identify any potential outliers. If an outlier is identified, investigate the corresponding experimental run for any procedural errors. If an error is confirmed, the data point may be excluded from the analysis, and the experiment repeated if necessary. |
Issue 3: Significant Lack of Fit in the RSM Model
Possible Causes and Solutions:
| Cause | Recommended Solution |
| The Model Does Not Adequately Represent the Data | A significant lack of fit indicates that the chosen model does not accurately represent the experimental data.[3] This could mean that a more complex model is needed. For example, if a second-order model shows a significant lack of fit, a third-order model might provide a better fit.[4] |
| Very Low Pure Error | A significant lack of fit can also occur if the variability in the replicate runs (pure error) is very small compared to the variability of the data points around the model.[3][5] This suggests that while the model may not be perfect, the experimental reproducibility is very high. In such cases, while the model may have some deficiencies, it might still be useful for prediction within the experimental domain. |
| Incorrect Functional Form of the Model | The relationship between the independent variables and the response may not be well-described by a polynomial model. In such cases, data transformation (e.g., logarithmic, square root) of the response variable might be necessary to achieve a better fit. |
Issue 4: Discrepancy Between Predicted and Experimental Values
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Model Inadequacy | The mathematical model generated by the RSM may not perfectly capture the complex interactions between the variables. This can lead to deviations between the predicted and experimentally obtained values. While some level of error is expected, large discrepancies may indicate that the model needs refinement. |
| Operating Outside the Experimental Region | The predictive accuracy of the RSM model is highest within the range of the experimental design. Extrapolating to conditions outside this range can lead to significant errors. Ensure that the validation experiments are conducted within the studied variable ranges. |
| Uncontrolled Variables | Factors not included in the experimental design (e.g., ambient humidity, variations in raw material) could be influencing the outcome of the validation experiments. It is important to control all known variables as much as possible during the experiments. |
Frequently Asked Questions (FAQs)
Q1: What are the most important independent variables to consider for optimizing this compound extraction using RSM?
A1: Based on scientific literature, the three most critical independent variables that significantly affect the yield of this compound are:
-
Solvent Concentration: Typically, an aqueous solution of an alcohol like methanol or ethanol is used. The percentage of alcohol in water is a key factor.[1]
-
Extraction Temperature: Temperature influences the solubility and diffusion rate of the target compound.[1]
-
Extraction Time: The duration of the extraction process is crucial for achieving a complete extraction.[1]
Q2: Which RSM design is better for optimizing this compound extraction: Central Composite Design (CCD) or Box-Behnken Design (BBD)?
A2: Both CCD and BBD are effective for optimizing extraction processes. The choice depends on the specific experimental constraints and objectives.
-
Central Composite Design (CCD): This design is often preferred when sequential experimentation is desired. It allows for building upon a factorial design by adding axial and center points. CCDs are also useful for estimating the quadratic terms of the model.[6]
-
Box-Behnken Design (BBD): BBDs are a good alternative to CCDs, especially when extreme combinations of factor levels should be avoided. They typically require fewer experimental runs than a full CCD for the same number of factors.[6] BBDs are efficient in fitting a second-order model.[7][8]
For this compound extraction, where the interactions between variables are expected to be significant, a five-level CCD has been successfully employed to develop a second-order polynomial model.[1]
Q3: How do I select the appropriate ranges for the independent variables in my RSM experiment?
A3: The ranges for your independent variables should be selected based on a combination of literature review and preliminary single-factor experiments.
-
Literature Review: Identify studies that have extracted this compound or similar phenolic compounds to get an initial idea of the effective ranges for solvent concentration, temperature, and time.
-
Single-Factor Experiments: Conduct a series of experiments where you vary one factor at a time while keeping the others constant. This will help you identify a broader, more effective operational range for each variable to be used in the RSM design. For example, to determine the optimal methanol concentration range, you could test concentrations from 40% to 100% and observe the effect on the this compound yield.[1]
Q4: What should I do after obtaining the optimal extraction conditions from the RSM analysis?
A4: Once the RSM analysis provides the predicted optimal conditions, it is crucial to perform a validation experiment. This involves conducting the extraction using the optimized parameters in the laboratory and comparing the experimental yield of this compound with the value predicted by the model. A close agreement between the experimental and predicted values validates the accuracy and reliability of the RSM model.
Q5: Can RSM be used to optimize the extraction of this compound using advanced extraction techniques?
A5: Yes, RSM is a versatile tool that can be effectively coupled with advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) to optimize the extraction of this compound.[1][9][10] In these cases, additional independent variables specific to the technique, such as ultrasonic power or microwave power, can be included in the RSM design to determine their optimal levels for maximizing the extraction yield.
Data Presentation
Table 1: Independent Variables and Their Levels for a Central Composite Design (CCD) for this compound Extraction
| Independent Variable | Code | -α | -1 | 0 | +1 | +α |
| Methanol Concentration (%) | X₁ | 63.18 | 70 | 80 | 90 | 96.82 |
| Extraction Temperature (°C) | X₂ | 29.77 | 40 | 55 | 70 | 80.23 |
| Extraction Time (min) | X₃ | 43.18 | 100 | 180 | 260 | 316.82 |
Note: The axial points (±α) are calculated based on the number of factors in the design.
Table 2: Optimal Extraction Conditions for Avenanthramides using RSM
| Avenanthramide | Methanol Conc. (%) | Temperature (°C) | Time (min) | Predicted Yield (mg/kg) | Experimental Yield (mg/kg) |
| Avenanthramide 2c | 73.2 | 58.6 | 208 | 9.904 | - |
| Avenanthramide 2p | 66.1 | 70.1 | 268 | 10.728 | - |
| Avenanthramide 2f | 70.5 | 61.1 | 240 | 19.875 | - |
| Combined Optimum | 70 | 55 | 165 | 9.70 (2c), 9.90 (2p), 19.20 (2f) | 9.70±0.38 (2c), 10.05±0.44 (2p), 19.18±0.80 (2f) |
Data synthesized from a study by Maliarová et al. (2015).[1]
Experimental Protocols
Detailed Methodology for this compound Extraction using RSM
-
Material Preparation:
-
Obtain oat grains and grind them into a fine powder using a laboratory mill.
-
Sieve the powder to ensure a uniform particle size, which is critical for consistent extraction.
-
-
Experimental Design:
-
Choose an appropriate RSM design, such as a Central Composite Design (CCD) or a Box-Behnken Design (BBD).
-
Define the independent variables (e.g., methanol concentration, extraction temperature, extraction time) and their respective ranges (levels).
-
Generate the experimental runs using statistical software.
-
-
Extraction Procedure (for each experimental run):
-
Accurately weigh a specific amount of the oat powder into an extraction vessel (e.g., a conical flask).
-
Add the prescribed volume of the aqueous methanol solution according to the solid-to-solvent ratio defined in your design.
-
Place the vessel in a temperature-controlled water bath or shaker set to the specified extraction temperature.
-
Conduct the extraction for the designated time with continuous agitation.
-
-
Sample Processing:
-
After extraction, separate the solid residue from the liquid extract by centrifugation or filtration.
-
Collect the supernatant (the liquid extract).
-
If necessary, concentrate the extract to a smaller volume using a rotary evaporator at a controlled temperature to avoid degradation of the avenanthramides.
-
Store the final extract at a low temperature (e.g., -20°C) until analysis.
-
-
Quantification of this compound:
-
Analyze the concentration of this compound in each extract using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry).
-
-
Data Analysis:
-
Enter the experimental results (this compound yield) into the RSM software.
-
Fit the data to a polynomial model (e.g., second-order).
-
Perform an Analysis of Variance (ANOVA) to evaluate the significance of the model and the individual terms.
-
Generate response surface plots and contour plots to visualize the relationship between the variables and the response.
-
Determine the optimal conditions for maximizing the this compound yield.
-
-
Model Validation:
-
Conduct an experiment using the optimal conditions predicted by the model.
-
Compare the experimental result with the predicted value to validate the model's accuracy.
-
Mandatory Visualization
Caption: Workflow for optimizing this compound extraction using RSM.
Caption: Troubleshooting flowchart for RSM-based this compound extraction.
References
- 1. scielo.br [scielo.br]
- 2. Impact of Grinding and Sorting Particle Size on Phytochemical Yield in Dipterocarpus alatus Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stat-Ease [statease.com]
- 4. Response Surface Methodology Using a Fullest Balanced Model: A Re-Analysis of a Dataset in the Korean Journal for Food Science of Animal Resources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Box–Behnken Design-Based Optimization of Phytochemical Extraction from Diplazium esculentum (Retz.) Sw. Associated with Its Antioxidant and Anti-Alzheimer’s Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Optimization of the Microwave-Assisted Extraction Conditions for Phenolic Compounds from Date Seeds [mdpi.com]
Effects of solvent concentration on Avenanthramide C extraction efficiency.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effects of solvent concentration on Avenanthramide C (AVA-C) extraction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the most effective type of solvent for extracting this compound?
A1: Aqueous alcohol solutions are generally the most effective solvents for extracting this compound from oat samples. Both methanol and ethanol have been successfully used. Studies have shown that pure solvents are less efficient than their aqueous mixtures. For instance, 70% methanol and 80% ethanol have been reported as optimal concentrations for extracting avenanthramides.[1][2][3][4] The choice between methanol and ethanol may also depend on the specific avenanthramide profile being targeted, as different avenanthramides can exhibit slightly different solubilities.[1]
Q2: Does the concentration of the alcohol in the solvent really matter?
A2: Yes, the concentration of alcohol in the aqueous solution is a critical factor that significantly impacts the extraction yield of this compound. The polarity of the solvent mixture needs to be optimized to efficiently solubilize AVA-C while minimizing the extraction of undesirable compounds. Research indicates that for AVA-C specifically, a lower alcohol concentration (around 54% v/v) might be ideal compared to other avenanthramides.[1]
Q3: Can I use a single extraction, or are multiple extractions necessary?
A3: While multiple extractions are a common practice to ensure maximum recovery, some studies suggest that a single extraction with an optimized solvent-to-sample ratio and sufficient duration can yield comparable results to triplicate extractions with 80% ethanol.[2] However, for exhaustive extraction, especially for quantitative analysis, performing at least two extraction cycles is generally recommended.[5]
Q4: How does temperature affect the extraction efficiency of this compound?
A4: Temperature is another important parameter in the extraction process. Generally, increasing the extraction temperature can enhance the solubility of AVA-C and the extraction efficiency. However, excessively high temperatures should be avoided as they can lead to the degradation of phenolic compounds. An optimal temperature of around 55°C has been reported when using 70% methanol.[3][6]
Q5: What is a typical sample-to-solvent ratio for this compound extraction?
A5: The ratio of the sample mass to the solvent volume is a key parameter. A commonly used ratio is 1:10 (g/mL).[2] However, this can be adjusted depending on the specific protocol and the concentration of avenanthramides in the source material.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low this compound Yield | 1. Suboptimal Solvent Concentration: The polarity of your solvent may not be ideal for AVA-C. 2. Incomplete Extraction: A single, short extraction may not be sufficient. 3. Degradation of AVA-C: Exposure to high temperatures, light, or alkaline/neutral pH can degrade the compound.[7] 4. Insufficient Cell Lysis: The solvent may not be effectively penetrating the plant material. | 1. Optimize Solvent: Experiment with different concentrations of aqueous ethanol or methanol. Based on literature, a 54% (v/v) alcohol concentration has been suggested as ideal for AVA-C.[1] A 70% methanol or 80% ethanol solution is a good starting point for total avenanthramides.[1][2][3][4] 2. Increase Extraction Efficiency: Perform multiple extraction cycles (2-3 times) or increase the extraction time.[5] Ensure thorough mixing or agitation during extraction. 3. Control Extraction Conditions: Maintain a moderately elevated temperature (e.g., 55°C) and protect the samples from light.[3][6] Acidifying the extraction solvent can improve stability. 4. Improve Sample Preparation: Ensure the oat material is finely milled to increase the surface area for solvent interaction. |
| Poor Reproducibility | 1. Inconsistent Sample Homogeneity: Variation in the particle size of the milled oats. 2. Variable Extraction Conditions: Fluctuations in temperature, time, or agitation speed between samples. 3. Inconsistent Solvent Preparation: Errors in preparing the precise alcohol concentration. | 1. Standardize Sample Preparation: Use a consistent milling process to achieve a uniform particle size. 2. Maintain Consistent Parameters: Use a temperature-controlled shaker or water bath and a timer to ensure all samples are processed identically. 3. Ensure Accurate Solvent Preparation: Use calibrated volumetric flasks and pipettes for preparing solvent mixtures. |
| Presence of Interfering Compounds in Extract | 1. Non-selective Extraction: The solvent is co-extracting other compounds with similar polarities. 2. Presence of Lipids: Particularly in oat groats, lipids can interfere with analysis. | 1. Optimize Solvent Polarity: Fine-tune the solvent concentration to be more selective for AVA-C. 2. Incorporate a Defatting Step: Before the primary extraction, pre-extract the sample with a non-polar solvent like hexane to remove lipids.[1] |
Data Presentation
Table 1: Effect of Solvent Type and Concentration on Avenanthramide Extraction Yield.
| Solvent | Concentration (% v/v) | Relative Yield of this compound | Reference |
| Methanol | 70 | High | [1][3] |
| Methanol | 80 | High | [5] |
| Ethanol | 80 | High | [2][8] |
| Methanol | 54 | Optimal for AVA-C specifically | [1] |
| Ethanol | 50-80 | Effective Range | [2] |
| Pure Methanol | 100 | Lower than aqueous mixtures | [3][4] |
| Pure Ethanol | 100 | Lower than aqueous mixtures |
Table 2: Optimized Extraction Parameters for Avenanthramides from Oats.
| Parameter | Optimal Value | Reference |
| Solvent | 70% Methanol | [3][6] |
| Temperature | 55°C | [3][6] |
| Time | 165 minutes | [3][6] |
Experimental Protocols
Protocol 1: Optimized Extraction of Avenanthramides using Aqueous Methanol
This protocol is adapted from a study that optimized extraction conditions using response surface methodology.[3][6]
-
Sample Preparation: Mill oat grains to pass through a 0.5 mm sieve.
-
Extraction Solvent Preparation: Prepare a 70% (v/v) methanol-water solution.
-
Extraction:
-
Weigh approximately 300 mg of the milled oat sample into a centrifuge tube.
-
Add 3 mL of the 70% methanol solvent (a 1:10 sample-to-solvent ratio).
-
Secure the tubes on an orbital shaker with temperature control.
-
Extract at 55°C for 165 minutes with constant agitation.
-
-
Sample Recovery:
-
After extraction, centrifuge the samples at 6,500 x g for 5 minutes.
-
Carefully collect the supernatant containing the extracted avenanthramides.
-
For quantitative analysis, it is recommended to re-extract the pellet at least once more and combine the supernatants.
-
-
Storage: Store the extract at -20°C until further analysis (e.g., by HPLC).
Protocol 2: Simplified Extraction of Avenanthramides using Aqueous Ethanol
This protocol is a simplified method that has been shown to be as effective as multiple extractions.[2]
-
Sample Preparation: Finely grind the oat grain sample.
-
Extraction Solvent Preparation: Prepare an 80% (v/v) ethanol-water solution.
-
Extraction:
-
Weigh approximately 0.25 g of the ground oat sample into a suitable vessel.
-
Add 15 mL of 80% ethanol (maintaining a 1 g/60 mL sample to total solvent volume ratio).
-
Extract at 50°C for 60 minutes with continuous shaking.
-
-
Sample Recovery:
-
Centrifuge the mixture at 1,800 x g for 10 minutes.
-
Collect the supernatant.
-
-
Drying and Reconstitution:
-
Dry the supernatant in a vacuum oven at 50°C.
-
Re-dissolve the dried extract in a known volume of methanol for analysis.
-
Mandatory Visualizations
Diagram 1: General Experimental Workflow for this compound Extraction and Analysis
Caption: A generalized workflow for the extraction and analysis of this compound from oat samples.
Diagram 2: this compound Inhibition of the MAPK/NF-κB Signaling Pathway
Caption: this compound can inhibit the expression of inflammatory genes by blocking the phosphorylation of p38, JNK, and ERK in the MAPK signaling pathway.[9][10][11]
Diagram 3: this compound and the NOD1/RIP2/NF-κB Signaling Pathway in Neuroinflammation
Caption: this compound may mitigate neuroinflammation by inhibiting the NOD1/RIP2/NF-κB signaling pathway.[12]
References
- 1. Avenanthramides, Distinctive Hydroxycinnamoyl Conjugates of Oat, Avena sativa L.: An Update on the Biosynthesis, Chemistry, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simplified Analysis and Expanded Profiles of Avenanthramides in Oat Grains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound as a novel candidate to alleviate osteoarthritic pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Suppresses Matrix Metalloproteinase-9 Expression and Migration Through the MAPK/NF- κB Signaling Pathway in TNF-α-Activated HASMC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | this compound Suppresses Matrix Metalloproteinase-9 Expression and Migration Through the MAPK/NF- κB Signaling Pathway in TNF-α-Activated HASMC Cells [frontiersin.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Quantification of Avenanthramide C in Complex Food Matrices
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges associated with quantifying Avenanthramide C (Avn C) in complex food matrices. Avn C, a key bioactive polyphenol found exclusively in oats, presents unique analytical challenges due to its low concentration and the complexity of food samples.[1][2][3] This guide offers troubleshooting advice and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying this compound in food?
A1: The main challenges include:
-
Low Concentrations: Avn C is often present at low levels (µg/g) in oat-based products, requiring highly sensitive analytical methods.[2][3]
-
Complex Food Matrix: Food samples contain numerous interfering compounds that can co-extract with Avn C, leading to matrix effects, poor chromatographic separation, and inaccurate quantification.[4]
-
Analyte Stability: Avenanthramides can be sensitive to processing conditions such as heat, pH, and light, which can lead to degradation and underestimation of their content.[5]
-
Lack of Commercial Standards: While standards for major avenanthramides like 2c (Avn C), 2p (Avn A), and 2f (Avn B) are available, the lack of standards for other minor avenanthramides can make comprehensive profiling difficult.[6]
-
Method Variability: Numerous extraction and analytical methods exist, making it challenging to compare results across different studies.[6][7]
Q2: Which analytical techniques are most suitable for this compound quantification?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common and effective techniques.[1][4][8]
-
HPLC-UV: A widely used method that offers good reproducibility.[1] Detection is typically performed at around 340 nm.[4]
-
LC-MS/MS: Provides superior sensitivity and selectivity, which is particularly advantageous for complex matrices and low analyte concentrations.[4][8] It allows for more confident identification and quantification, especially when dealing with co-eluting peaks.[4]
Q3: What are the key considerations for sample preparation and extraction?
A3: Effective sample preparation is critical for accurate quantification. Key considerations include:
-
Milling: Samples should be finely milled to ensure efficient extraction.[9]
-
Solvent Selection: 80% ethanol or 80% methanol are commonly used extraction solvents.[9][10][11] Using a buffered solution (e.g., with phosphate buffer at a low pH) can improve extraction efficiency in some cases, although some studies have shown higher yields with unbuffered 80% ethanol.[3][6][7][11]
-
Extraction Technique: Multiple extractions (typically three times) are often recommended to ensure complete recovery of avenanthramides.[3][11] Sonication and shaking can aid the extraction process.[11]
-
Extract Concentration: After extraction, the supernatant is often evaporated to dryness and then reconstituted in a smaller volume of a suitable solvent (e.g., methanol) to concentrate the analytes before injection.[1][9][10]
Q4: How can matrix effects be minimized?
A4: Matrix effects, where co-eluting compounds suppress or enhance the analyte signal, are a significant challenge.[12] Strategies to minimize them include:
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.
-
Solid-Phase Extraction (SPE): SPE can be used to clean up the sample extract and remove interfering compounds before LC analysis.
-
Use of an Internal Standard: An appropriate internal standard can help to compensate for matrix effects and variations in sample preparation and injection volume.[1] However, the stability of the internal standard during extraction must be verified.[1]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is free of the analyte can help to compensate for signal suppression or enhancement.
-
Advanced Detection Techniques: LC-MS/MS, with its high selectivity, is inherently less susceptible to matrix effects than HPLC-UV.[4]
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC or LC-MS/MS analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Column Silanols | Avenanthramides have acidic protons that can interact with free silanol groups on the silica-based stationary phase, leading to peak tailing.[13] 1. Lower Mobile Phase pH: Adjust the aqueous mobile phase pH to between 2.0 and 3.0 using an acid like formic acid or acetic acid to suppress the ionization of silanol groups.[13] 2. Use a Different Column: Consider using an end-capped column or a column with a different stationary phase (e.g., a polymer-based column) that is less prone to secondary interactions. |
| Column Overload | Injecting too high a concentration of the analyte can lead to peak fronting. 1. Dilute the Sample: Reduce the concentration of the sample extract. 2. Reduce Injection Volume: Decrease the volume of sample injected onto the column. |
| Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[13] 1. Minimize Tubing Length: Use the shortest possible tubing with a narrow internal diameter (e.g., 0.005 inches).[13] 2. Check Fittings: Ensure all fittings are properly connected and not contributing to dead volume.[13] |
| Column Contamination or Blockage | A blocked frit or contaminated column can distort peak shape.[13] 1. Reverse-Flush the Column: If permitted by the manufacturer, reverse-flush the column to remove particulates.[13] 2. Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components. |
Problem 2: Low or No Analyte Signal
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction | The extraction protocol may not be optimal for the sample matrix. 1. Optimize Extraction Solvent: Test different solvent compositions (e.g., vary the percentage of ethanol/methanol, add a buffer). 2. Increase Extraction Time/Repetitions: Ensure sufficient time and repetitions for complete extraction.[3][11] 3. Check pH: The pH of the extraction solvent can influence recovery.[6][7][11] |
| Analyte Degradation | This compound can degrade during sample preparation or storage. 1. Control Temperature: Avoid high temperatures during extraction and evaporation.[5] Evaporation under a stream of nitrogen at a controlled temperature (e.g., 40°C) is recommended.[9][10] 2. Protect from Light: Avenanthramides can be sensitive to UV light.[5] Store samples and extracts in amber vials or protect them from light. 3. Check pH Stability: this compound is more sensitive to alkaline and neutral conditions, especially with heat.[5] |
| Instrumental Issues | Problems with the HPLC/LC-MS system can lead to a loss of signal. 1. Check for Leaks: Ensure there are no leaks in the system. 2. Verify Detector Settings: Confirm that the detector is set to the correct wavelength (for UV) or that the mass spectrometer is properly tuned and operating in the correct scan mode. 3. Inspect the Injector: A clogged or malfunctioning injector can prevent the sample from reaching the column. |
Problem 3: Poor Reproducibility
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Variations in the extraction procedure can lead to inconsistent results. 1. Standardize the Protocol: Ensure all samples are processed using the exact same procedure, including milling, weighing, solvent volumes, and extraction times. 2. Use an Internal Standard: A suitable internal standard can help to correct for variations in extraction efficiency and injection volume.[1] |
| Sample Heterogeneity | The distribution of this compound within the food product may not be uniform. 1. Homogenize the Sample: Thoroughly homogenize the entire sample before taking a subsample for analysis. |
| Instrumental Drift | Changes in instrument performance over time can affect reproducibility. 1. Equilibrate the System: Ensure the HPLC/LC-MS system is fully equilibrated before starting a sequence of injections. 2. Run Quality Control Samples: Include quality control samples at regular intervals throughout the analytical run to monitor instrument performance. |
Experimental Protocols
The following tables summarize common experimental conditions for the quantification of this compound.
Table 1: Sample Extraction Protocols
| Parameter | Method 1 | Method 2 | Method 3 |
| Reference | Bryngelsson et al. (2002) adapted by Lull et al. (2018)[9][10] | Pridal et al. (2018)[11] | Simplified Method (He et al., 2022)[6][7] |
| Sample Amount | 5.0 g | 2 g | 0.25 g |
| Extraction Solvent | 80% methanol | 80% ethanol in 10 mM phosphate buffer (pH 2.8) | 80% ethanol |
| Solvent Volume | 35 mL (x2) | 20 mL (x3) | 15 mL (x1) |
| Extraction Method | Magnetic stirring for 30 min (x2) | Sonication (10 min), Shaking (10 min), Centrifugation (x3) | Shaking for 60 min at 50°C |
| Post-Extraction | Supernatants dried under reduced pressure (<40°C), redissolved in 2 mL methanol | Pooled supernatant concentrated | Extract filtered and directly analyzed |
Table 2: HPLC and LC-MS/MS Conditions
| Parameter | HPLC-DAD (Mattila et al., 2005) [10] | UPLC (Chalmers ODR) [1] | LC-MS/MS (Xie et al., 2017) [8] |
| Column | Phenomenex Kinetex C18 (100 x 3.0 mm; 5 µm) | SB-C18 (50 x 2.1 mm; 1.8 µm) | Not specified |
| Mobile Phase A | 0.05 M phosphate buffer (pH 2.4) | 0.1% formic acid in Milli-Q water | Not specified |
| Mobile Phase B | Methanol | 0.1% formic acid in acetonitrile | Not specified |
| Gradient | 5-60% B in 50 min; 60-90% B in 6 min | Not specified in detail, but a gradient was used. | Not specified |
| Flow Rate | 0.6 mL/min | Not specified, but higher than HPLC | Not specified |
| Column Temp. | 35°C | Not specified | Not specified |
| Detection | Diode Array Detector (DAD) at 350 nm | Diode Array Detector (DAD) at 339-341 nm | Triple Quadrupole Mass Spectrometry (TQMS) |
| Ionization Mode | N/A | N/A | Not specified |
| Monitored Ions | N/A | N/A | Specific precursor/product ions for Avn C, A, and B |
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Troubleshooting decision tree for addressing peak tailing issues.
References
- 1. odr.chalmers.se [odr.chalmers.se]
- 2. daneshyari.com [daneshyari.com]
- 3. Analysis of avenanthramides in oat products and estimation of avenanthramide intake in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Simplified Analysis and Expanded Profiles of Avenanthramides in Oat Grains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rapid quantitation of avenanthramides in oat-containing products by high-performance liquid chromatography coupled with triple quadrupole mass spectrometry (HPLC-TQMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and Quantification of Avenanthramides and Free and Bound Phenolic Acids in Eight Cultivars of Husked Oat (Avena sativa L) from Finland - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Validation of avenanthramide and other phenolic compounds in oats and sprouted oats and their antimicrobial properties against Escherichia coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices [mdpi.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Avenanthramide C and Tranilast: Mechanisms and Therapeutic Potential
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparative study of Avenanthramide C and Tranilast. The following sections detail their mechanisms of action, present supporting experimental data, and outline relevant experimental protocols.
Introduction
This compound (Avn C), a polyphenol unique to oats, has garnered significant interest for its potent anti-inflammatory and antioxidant properties. Tranilast, an analog of a tryptophan metabolite, is an established anti-allergic and anti-fibrotic agent used clinically for conditions such as asthma and keloids. This guide offers a side-by-side comparison of these two compounds, focusing on their effects on key biological pathways implicated in inflammation and fibrosis.
Comparative Data on Biological Activity
The following tables summarize the quantitative data available for this compound and Tranilast, focusing on their anti-inflammatory and anti-fibrotic activities. It is important to note that the data presented is derived from separate studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Anti-Inflammatory Activity
| Compound | Target | Assay | Cell Line | Stimulus | Endpoint | Result |
| This compound | NF-κB | NF-κB Luciferase Reporter Assay | C2C12 | TNF-α | Inhibition of NF-κB activation | EC50: 9.10 µM |
| Tranilast | Inflammatory Cytokines & Adhesion Molecules | ELISA & Cell Surface Expression | Human Umbilical Vein Endothelial Cells (HUVEC) | TNF-α | Inhibition of VCAM-1, ICAM-1, and E-selectin expression | Max inhibition at 100 µg/ml: VCAM-1 (38%), ICAM-1 (31.8%), E-selectin (31.9%)[1] |
| Tranilast | Inflammatory Cytokines | ELISA | Human Keratinocytes | H₂O₂ | Inhibition of IL-6, IL-8, TNF-α, and IL-18 secretion | Significant reduction in cytokine secretion with Tranilast pretreatment[2] |
Table 2: Anti-Fibrotic Activity
| Compound | Target | Assay | Cell Line | Stimulus | Endpoint | Result |
| Tranilast | Collagen Synthesis | Collagen Synthesis Assay | Human Skin Fibroblasts | None | Inhibition of collagen synthesis | Maximum inhibition of 55% at 300 µM[3] |
| Tranilast | Collagen Synthesis | Collagen Synthesis Assay | Vascular Smooth Muscle Cells | None | Inhibition of spontaneous collagen synthesis | Maximum inhibition of 62.1%[4] |
| This compound | Matrix Metalloproteinases (MMPs) | Western Blot & ELISA | Human Gingival Fibroblasts | IL-1β or TNF-α | Inhibition of MMP-1 and MMP-3 expression and activity | Dose-dependent decrease in MMP-1 and MMP-3[5] |
Signaling Pathways
The distinct mechanisms of action of this compound and Tranilast are centered on different signaling pathways. Avn C primarily targets the NF-κB pathway, a central regulator of inflammation, while Tranilast exerts its major anti-fibrotic effects through the modulation of the TGF-β signaling cascade.
References
- 1. Tranilast inhibits cytokine-induced nuclear factor kappaB activation in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tranilast Directly Targets NLRP3 to Protect Melanocytes From Keratinocyte-Derived IL-1β Under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tranilast, a selective inhibitor of collagen synthesis in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prominent inhibitory effects of tranilast on migration and proliferation of and collagen synthesis by vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Avenanthramide-C Shows Potential to Alleviate Gingival Inflammation and Alveolar Bone Loss in Experimental Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Natural vs. Synthetic Avenanthramide C: Bioactivity and Therapeutic Potential
Avenanthramide C (Avn C), a key bioactive polyphenol found almost exclusively in oats (Avena sativa L.), has garnered significant scientific interest for its potent antioxidant, anti-inflammatory, and cytoprotective properties.[1][2] This has led to its investigation for a wide range of therapeutic applications, from dermatology to the prevention of chronic diseases.[2][3] Avn C is available for research and potential therapeutic use in two forms: naturally extracted from oats and chemically synthesized. This guide provides an objective comparison of the bioactivity of natural versus synthetic this compound, supported by experimental data, detailed methodologies, and visualization of key signaling pathways to aid researchers, scientists, and drug development professionals in their work.
While both natural and synthetic Avn C are expected to exhibit similar biological activities due to their identical chemical structures, factors such as purity, the presence of other synergistic compounds in natural extracts, and the specific experimental conditions can influence their observed effects.
Quantitative Comparison of Bioactivities
Direct comparative studies focusing solely on purified natural Avn C versus its synthetic counterpart are limited in the scientific literature. However, existing research comparing natural avenanthramide mixtures with individually synthesized avenanthramides provides valuable insights. The following table summarizes quantitative data from studies investigating the antioxidant and cytotoxic activities of both natural and synthetic avenanthramides.
| Bioactivity Metric | Compound/Mixture | Cell Line/Assay | Result | Source |
| Cytotoxicity (IC50) | Natural AVN Mixture (n-MIX) | CaCo-2 | 150 µg/mL | [4] |
| Synthetic AVN s-2c (Avn C) | CaCo-2 | 100 µg/mL | [4] | |
| Natural AVN Mixture (n-MIX) | Hep3B | ~100 µg/mL | [4] | |
| Synthetic AVN s-2c (Avn C) | Hep3B | ~100 µg/mL | [4] | |
| Antioxidant Capacity | Synthetic AVN s-2c (Avn C) | ORAC Assay | 15,000 µmol TE/g | [4] |
| Natural AVN Mixture (n-MIX) | ORAC Assay | 12,000 µmol TE/g | [4] | |
| Synthetic Avn C | DPPH Assay | High Activity | [5][6][7] | |
| Natural Avn C | DPPH Assay | High Activity | [5] |
Note: The natural AVN mixture (n-MIX) contains a combination of different avenanthramides, and the exact percentage of Avn C may vary. The synthetic AVN s-2c is chemically identical to natural Avn C.
From the available data, synthetic this compound (s-2c) demonstrates comparable, and in some instances, slightly higher bioactivity than a natural avenanthramide mixture. For example, synthetic Avn C showed a lower IC50 value (indicating higher cytotoxicity) in CaCo-2 cells and a higher antioxidant capacity in the ORAC assay compared to the natural mixture.[4] It is important to note that the potentially synergistic effects of other compounds within a natural extract could influence its overall biological activity.
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways involved in inflammation, oxidative stress, and cell survival.
Figure 1: Inhibition of the NF-κB Signaling Pathway by this compound.
This compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes.[1][2][3][8] It can achieve this by preventing the phosphorylation of IκB kinase (IKK) and the subsequent degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm.[3]
Figure 2: Activation of the Nrf2-ARE Signaling Pathway by this compound.
Avn C can also enhance the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[9][10] By inhibiting Keap1, the negative regulator of Nrf2, Avn C allows Nrf2 to translocate to the nucleus and initiate the transcription of various antioxidant and cytoprotective genes.[9]
Experimental Protocols
To facilitate the independent replication and validation of the bioactivities of natural and synthetic this compound, detailed methodologies for key experiments are provided below.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is widely used to determine the free radical scavenging capacity of a compound.[5][6][7][11]
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store the solution in the dark.
-
Sample Preparation: Dissolve natural or synthetic this compound in methanol to prepare a series of concentrations.
-
Reaction: In a 96-well plate, mix a fixed volume of the DPPH solution with varying concentrations of the Avn C samples. A control well should contain only the solvent and DPPH.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) can be determined by plotting the percentage of inhibition against the Avn C concentration.
Anti-inflammatory Activity: NF-κB Luciferase Reporter Assay
This cell-based assay measures the activity of the NF-κB transcription factor.[11]
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transfect the cells with a luciferase reporter plasmid containing NF-κB binding sites.
-
Treatment: Pre-treat the transfected cells with various concentrations of natural or synthetic this compound for a specific duration (e.g., 1-2 hours).
-
Induction: Stimulate the cells with an inflammatory agent such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β) to activate the NF-κB pathway.
-
Cell Lysis: After a defined incubation period (e.g., 6-8 hours), lyse the cells to release the cellular components, including the expressed luciferase enzyme.
-
Luminometry: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer. The luminescence intensity is proportional to the NF-κB activity.
Figure 3: General Experimental Workflow for Comparing Bioactivities.
Conclusion
Both natural and synthetic this compound are potent bioactive compounds with significant therapeutic potential. The choice between the two forms will depend on the specific research or application. Synthetic Avn C offers high purity and consistency, which is crucial for detailed mechanistic studies and pharmaceutical development. Natural extracts containing Avn C may offer the benefit of synergistic effects from other co-occurring phytochemicals, which could be advantageous for certain nutraceutical or cosmetic applications. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers to further investigate and compare the bioactivities of natural and synthetic this compound.
References
- 1. Avenanthramide-C Shows Potential to Alleviate Gingival Inflammation and Alveolar Bone Loss in Experimental Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Avenanthramide - Wikipedia [en.wikipedia.org]
- 3. Biological Activities, Health Benefits, and Therapeutic Properties of Avenanthramides: From Skin Protection to Prevention and Treatment of Cerebrovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Natural and synthetic avenanthramides activate caspases 2, 8, 3 and downregulate hTERT, MDR1 and COX-2 genes in CaCo-2 and Hep3B cancer cells - Food & Function (RSC Publishing) [pubs.rsc.org]
- 8. This compound Suppresses Matrix Metalloproteinase-9 Expression and Migration Through the MAPK/NF- κB Signaling Pathway in TNF-α-Activated HASMC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Protective effects of avenanthramide-C against cisplatin-induced cardiotoxicity in rats by attenuating oxidative stress, inflammatory cytokines, and modulating p62–Keap1–Nrf2 pathway [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of Avenanthramide C and Other Oat-Derived Polyphenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oats (Avena sativa) are a rich source of various bioactive compounds, among which polyphenols, particularly avenanthramides (AVNs), have garnered significant attention for their potent antioxidant and anti-inflammatory properties. Avenanthramides are a unique group of phenolic amides found almost exclusively in oats.[1] This guide provides a detailed comparison of Avenanthramide C (AVN C) with other major oat-derived polyphenols, focusing on their biological activities and underlying mechanisms, supported by experimental data. The three most abundant and studied avenanthramides are Avenanthramide A (AVN A), Avenanthramide B (AVN B), and this compound (AVN C).[1] This comparison aims to offer an objective overview to aid researchers and professionals in the fields of nutrition, pharmacology, and drug development.
Quantitative Comparison of Biological Activities
The biological efficacy of avenanthramides is largely attributed to their chemical structure, which influences their antioxidant and anti-inflammatory capacities. Below are summarized quantitative data from various in vitro assays comparing AVN C, AVN A, and AVN B.
Antioxidant Activity
The antioxidant potential of the three major avenanthramides has been evaluated using various assays that measure their capacity to scavenge different reactive oxygen species (ROS). The Oxygen Radical Absorbance Capacity (ORAC) assay and related methods provide a standardized way to quantify this activity.
Table 1: Comparative Antioxidant Capacity of Avenanthramides
| Assay | This compound (2c) | Avenanthramide A (2p) | Avenanthramide B (2f) | Unit | Reference |
| ORAC (Peroxyl Radicals) | 4.7 ± 0.3 | 2.9 ± 0.2 | 3.1 ± 0.2 | µmol Trolox Equivalents/µmol | [2] |
| HORAC (Hydroxyl Radicals) | 1.9 ± 0.1 | 1.5 ± 0.1 | 1.6 ± 0.1 | µmol Caffeic Acid Equivalents/µmol | [2] |
| SORAC (Superoxide Anion) | 6.8 ± 0.5 | 1.2 ± 0.1 | 2.8 ± 0.2 | µmol Trolox Equivalents/µmol | [2] |
| SOAC (Singlet Oxygen) | 2.5 ± 0.2 | 3.5 ± 0.3 | 3.2 ± 0.2 | µmol Trolox Equivalents/µmol | [2] |
| NORAC (Peroxynitrite) | 0.9 ± 0.1 | 0.8 ± 0.1 | 0.7 ± 0.1 | µmol Trolox Equivalents/µmol | [2] |
| Total Antioxidant Capacity | ~1.5-fold higher than 2f and 2p | - | - | - | [2] |
Data presented as mean ± standard deviation.
Anti-inflammatory Activity
Avenanthramides exert their anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The half-maximal effective concentration (EC50) values for the inhibition of TNF-α-induced NF-κB activation in C2C12 myoblast cells are presented below.
Table 2: Comparative Anti-inflammatory Activity of Avenanthramides
| Parameter | This compound (2c) | Avenanthramide A (2p) | Avenanthramide B (2f) | Unit | Reference |
| EC50 for NF-κB Inhibition | 64.3 | 9.10 | 29.3 | µM | [2] |
Signaling Pathways and Mechanisms of Action
This compound and its counterparts modulate key signaling pathways involved in inflammation and oxidative stress. The primary mechanism of their anti-inflammatory action is the inhibition of the NF-κB pathway.
Inhibition of NF-κB Signaling Pathway
Avenanthramides have been shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitory protein, IκBα.[3][4] This is achieved through the inhibition of the IκB kinase (IKK) complex, which is responsible for phosphorylating IκBα and targeting it for ubiquitination and subsequent proteasomal degradation.[4][5][6] By preventing IκBα degradation, avenanthramides ensure that NF-κB remains sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Extraction of Avenanthramides from Oats
This protocol outlines a standard method for the extraction of avenanthramides from oat groats for analytical purposes.
-
Sample Preparation : Mill oat groats to a fine powder and pass through a 0.5 mm sieve.
-
Extraction Solvent : Prepare an 80% aqueous ethanol solution.
-
Extraction Procedure :
-
Weigh approximately 1 gram of the milled oat powder into a centrifuge tube.
-
Add 10 mL of the 80% ethanol solvent.
-
Vortex the mixture for 1 minute.
-
Shake the mixture at room temperature for 2 hours.
-
Centrifuge the mixture at 3000 x g for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in a known volume of methanol for analysis.
-
DPPH Radical Scavenging Assay
This assay is used to determine the free radical scavenging activity of the avenanthramides.
-
Reagent Preparation : Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation : Prepare a series of dilutions of the avenanthramide extracts in methanol.
-
Assay Procedure :
-
In a 96-well microplate, add 50 µL of each avenanthramide dilution to triplicate wells.
-
Add 150 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Methanol is used as a blank, and a standard antioxidant (e.g., Trolox or ascorbic acid) is used as a positive control.
-
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
NF-κB Luciferase Reporter Assay
This cell-based assay quantifies the inhibition of NF-κB activation.
-
Cell Culture and Transfection :
-
Culture human aortic endothelial cells (HAECs) or a similar suitable cell line in appropriate growth medium.
-
Seed the cells into 96-well plates.
-
Co-transfect the cells with a firefly luciferase reporter plasmid under the control of an NF-κB response element and a Renilla luciferase plasmid for normalization, using a suitable transfection reagent.
-
-
Cell Treatment :
-
After 24 hours of transfection, pre-treat the cells with various concentrations of the avenanthramides for 1 hour.
-
Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6 hours.
-
-
Luciferase Assay :
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis :
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of NF-κB inhibition relative to the TNF-α-stimulated control.
-
Western Blot for IκBα Degradation
This method is used to visualize the inhibition of IκBα degradation.
-
Cell Culture and Treatment :
-
Seed cells (e.g., HAECs) in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with avenanthramides for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Protein Extraction :
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting :
-
Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against IκBα overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
Conclusion
The experimental data clearly indicates that while all major avenanthramides exhibit significant biological activity, this compound stands out for its superior antioxidant capacity, particularly in scavenging superoxide anions.[2] However, for anti-inflammatory activity through NF-κB inhibition, Avenanthramide A (2p) and B (2f) show lower EC50 values, suggesting higher potency in this specific assay.[2] The choice of the most suitable avenanthramide for a particular application will therefore depend on the desired biological endpoint. The detailed protocols provided herein offer a foundation for further comparative studies and the development of novel therapeutic agents derived from oats.
References
Cross-validation of HPLC and UPLC methods for Avenanthramide C analysis.
For researchers, scientists, and drug development professionals, the accurate quantification of Avenanthramide C, a key bioactive compound in oats, is critical. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for this analysis, supported by experimental data to aid in methodological selection and optimization.
The choice between HPLC and UPLC for the analysis of this compound and other related phenolic compounds often depends on the specific requirements of the study, such as sample throughput, sensitivity, and resolution. While HPLC is a robust and widely used technique, UPLC offers significant advantages in terms of speed and efficiency.[1][2] This guide outlines the experimental protocols for both methods and presents a comparison of their performance characteristics.
Experimental Protocols
Detailed methodologies for the analysis of this compound using both HPLC and UPLC are presented below. These protocols are based on established methods and provide a foundation for laboratory implementation.[3][4][5][6]
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is designed for the separation and quantification of this compound in oat samples.
-
Instrumentation: An Agilent 1100 or 1260 Infinity II HPLC system equipped with a diode array detector (DAD) is commonly used.[7][8]
-
Column: A C18 column is the standard choice. A typical example is the Agilent Eclipse XDB-C18 column (4.6 mm i.d. × 150 mm, 5 µm).[8]
-
Mobile Phase: A gradient elution is typically employed using two solvents:
-
Flow Rate: A standard flow rate is 1.0 mL/min.[5]
-
Column Temperature: The column is typically maintained at 35-40°C.[4][5][8]
-
Injection Volume: A 10-20 μL injection volume is common.[4][5]
-
Detection: The DAD is set to a wavelength of 280 nm and 320-330 nm for monitoring Avenanthramides.[4][5]
Ultra-Performance Liquid Chromatography (UPLC) Protocol
UPLC methods offer faster analysis times and improved resolution due to the use of smaller particle size columns.
-
Instrumentation: A Waters Acquity UPLC system coupled with a PDA detector and a mass spectrometer (MS) is often utilized.[6][7]
-
Column: A sub-2 µm particle size C18 column is characteristic of UPLC, for instance, a Phenomenex Kinetex C18 (100 × 4.6 mm; 2.6 μm) or a 2.1cm x 50mm SB-C18 column (1.8 µm particle size).[3][7]
-
Mobile Phase: Similar to HPLC, a gradient elution is used:
-
Flow Rate: Higher flow rates are possible with UPLC, though specific rates will depend on the column and system pressure limits.
-
Column Temperature: Maintained similarly to HPLC methods, around 35-40°C.
-
Injection Volume: Typically smaller than HPLC, in the range of 1-5 µL.
-
Detection: PDA and MS detectors provide comprehensive data on the separated compounds.
Experimental Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of HPLC and UPLC methods for this compound analysis.
Caption: Workflow for cross-validation of HPLC and UPLC methods.
Performance Comparison: HPLC vs. UPLC
The primary advantages of UPLC over HPLC are its increased speed, resolution, and sensitivity.[1][2] This is achieved by using columns with smaller particle sizes (sub-2 µm), which operate at higher pressures.[1] A study aiming to improve the speed and accuracy of avenanthramide analysis noted that UPLC could achieve a total run time of 15 minutes for the separation of the three main avenanthramides.[3]
| Parameter | HPLC | UPLC | Reference |
| Particle Size | Typically 3.5-5 µm | < 2 µm | [1][2] |
| Analysis Time | Longer | Significantly Shorter | [1][3] |
| Resolution | Good | Excellent | [1] |
| Sensitivity | Good | Higher | [1] |
| Solvent Consumption | Higher | Lower | [1] |
| System Pressure | Lower | Much Higher | [1] |
Table 1: General Comparison of HPLC and UPLC Performance Characteristics.
A validation study for an HPLC-DAD method for the analysis of avenanthramides and other phenolic compounds reported the following performance data for this compound:[8]
| Parameter | Value |
| Linearity (R²) | ≥ 0.9997 |
| LOD (mg/kg) | 0.01 - 0.21 |
| LOQ (mg/kg) | 0.02 - 0.64 |
| Intra-day Accuracy (%) | 90.7 - 103.8 |
| Intra-day Precision (%RSD) | 1.5 - 4.9 |
Table 2: Validation Data for an HPLC-DAD Method for this compound. [8]
Logical Comparison of HPLC and UPLC
The following diagram provides a logical comparison of the key attributes of HPLC and UPLC for this compound analysis.
Caption: Logical comparison of HPLC and UPLC attributes.
Conclusion
Both HPLC and UPLC are suitable methods for the analysis of this compound. The choice between the two will be dictated by the specific needs of the laboratory. HPLC offers a reliable and cost-effective solution, while UPLC provides significant advantages in terms of speed, resolution, and sensitivity, making it ideal for high-throughput screening and demanding research applications. The provided protocols and comparative data serve as a valuable resource for methods development and validation in the analysis of this important bioactive compound.
References
- 1. ijcrt.org [ijcrt.org]
- 2. rjptonline.org [rjptonline.org]
- 3. odr.chalmers.se [odr.chalmers.se]
- 4. Simplified Analysis and Expanded Profiles of Avenanthramides in Oat Grains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Identification and Quantification of Avenanthramides and Free and Bound Phenolic Acids in Eight Cultivars of Husked Oat (Avena sativa L) from Finland - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Validation of avenanthramide and other phenolic compounds in oats and sprouted oats and their antimicrobial properties against Escherichia coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]
Avenanthramide C vs. Butylated Hydroxytoluene (BHT): A Comparative Guide on Antioxidant Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant properties of Avenanthramide C, a naturally occurring phenolic compound found in oats, and Butylated Hydroxytoluene (BHT), a widely used synthetic antioxidant. The following sections present a compilation of experimental data from various in vitro antioxidant assays, detailed methodologies for key experiments, and visualizations of the proposed antioxidant mechanisms and associated signaling pathways.
Data Presentation: Quantitative Comparison of Antioxidant Activity
The antioxidant efficacy of this compound and BHT has been evaluated using various assays that measure their ability to scavenge free radicals and inhibit lipid peroxidation. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this activity, with lower values indicating greater antioxidant potency. The following tables summarize the IC50 values reported in the literature for both compounds in the DPPH and ABTS radical scavenging assays, and provide a qualitative comparison for lipid peroxidation inhibition.
Table 1: DPPH Radical Scavenging Activity (IC50)
| Compound | IC50 (µg/mL) | Reference |
| This compound | 7.38 | [1] |
| Butylated Hydroxytoluene (BHT) | 202.35 | [2] |
| Butylated Hydroxytoluene (BHT) | 277 | [3] |
Note: IC50 values can vary between studies due to different experimental conditions such as solvent, reaction time, and temperature.
Table 2: ABTS Radical Cation Scavenging Activity (IC50)
| Compound | IC50 (µg/mL) | Reference |
| This compound | Data not available in direct µg/mL comparison | |
| Butylated Hydroxytoluene (BHT) | 13 | [3] |
Table 3: Lipid Peroxidation Inhibition
| Compound | Method | Result | Reference |
| This compound | β-carotene bleaching | Nearly as active as BHT | [4] |
| Butylated Hydroxytoluene (BHT) | β-carotene bleaching | Standard antioxidant | [4] |
| Butylated Hydroxytoluene (BHT) | Linoleic acid emulsion | Strong inhibitory effect | [5] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the detailed methodologies for the key antioxidant assays cited.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow hydrazine is monitored spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.
-
-
Sample Preparation:
-
Dissolve this compound or BHT in the same solvent as the DPPH solution to prepare a series of concentrations.
-
-
Assay Procedure:
-
In a microplate well or a cuvette, mix a specific volume of the sample solution with a fixed volume of the DPPH solution.
-
A control containing the solvent and the DPPH solution is also prepared.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the antioxidant.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.
Protocol:
-
Reagent Preparation:
-
The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. This mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation:
-
Prepare various concentrations of this compound or BHT in a suitable solvent.
-
-
Assay Procedure:
-
Add a specific volume of the sample solution to a fixed volume of the diluted ABTS•+ solution.
-
A control containing the solvent and the ABTS•+ solution is also prepared.
-
-
Measurement:
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of ABTS•+ scavenging activity is calculated using the formula:
-
The IC50 value is determined from the plot of percentage inhibition versus concentration.
-
Lipid Peroxidation Inhibition Assay (β-Carotene Bleaching Method)
This assay evaluates the ability of an antioxidant to inhibit the oxidation of linoleic acid, which prevents the bleaching of β-carotene. The presence of an antioxidant helps to maintain the yellow-orange color of the β-carotene emulsion.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of β-carotene in chloroform.
-
Prepare an emulsion by adding linoleic acid and Tween 40 to the β-carotene solution. The chloroform is then evaporated under vacuum.
-
Oxygenated distilled water is added to the residue, and the mixture is vigorously shaken to form an emulsion.
-
-
Sample Preparation:
-
Prepare solutions of this compound or BHT in a suitable solvent.
-
-
Assay Procedure:
-
Add a specific volume of the sample solution to an aliquot of the β-carotene/linoleic acid emulsion in a microplate well or test tube.
-
A control containing the solvent and the emulsion is also prepared.
-
The initial absorbance is measured at a specific wavelength (e.g., 470 nm).
-
The plate or tubes are then incubated at a set temperature (e.g., 50°C) for a defined period (e.g., 2 hours).
-
-
Measurement:
-
The absorbance is measured again after the incubation period.
-
-
Calculation:
-
The antioxidant activity is calculated based on the rate of β-carotene bleaching, which is determined by the decrease in absorbance over time. The inhibition percentage can be calculated and compared to a standard.
-
Mandatory Visualization
Antioxidant Mechanism and Signaling Pathways
The following diagrams illustrate the proposed antioxidant mechanisms of this compound and BHT.
Caption: BHT's chain-breaking antioxidant mechanism.
Caption: this compound's modulation of Nrf2 and NF-κB pathways.
Discussion
The compiled data indicates that both this compound and BHT are effective antioxidants. In the DPPH assay, the reported IC50 value for this compound is significantly lower than those reported for BHT, suggesting a stronger radical scavenging capacity in this particular assay. However, in the ABTS assay, BHT demonstrates potent activity. A direct comparison in a β-carotene bleaching assay, which simulates lipid peroxidation, showed that this compound is nearly as active as BHT[4].
The antioxidant mechanism of BHT is well-established as a chain-breaking antioxidant that donates a hydrogen atom to peroxy radicals, thereby terminating the auto-oxidation chain reaction[6]. This compound, in addition to its direct radical scavenging abilities, has been shown to modulate key cellular signaling pathways involved in the antioxidant and inflammatory responses. Specifically, this compound can activate the Nrf2 pathway, leading to the increased expression of endogenous antioxidant enzymes[7][8][9][10]. Furthermore, it can inhibit the pro-inflammatory NF-κB pathway, which is often linked to oxidative stress[2][3][7][11].
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro total antioxidant capacity and anti-inflammatory activity of three common oat-derived avenanthramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of lipid oxidation in foods and feeds and hydroxyl radical-treated fish erythrocytes: A comparative study of Ginkgo biloba leaves extracts and synthetic antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Protective effects of avenanthramide-C against cisplatin-induced cardiotoxicity in rats by attenuating oxidative stress, inflammatory cytokines, and modulating p62–Keap1–Nrf2 pathway [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Protective effects of avenanthramide-C against cisplatin-induced cardiotoxicity in rats by attenuating oxidative stress, inflammatory cytokines, and modulating p62–Keap1–Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytoprotective effects of Avenathramide C against oxidative and inflammatory stress in normal human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Avenanthramide C in Alzheimer's Models: A Comparative Analysis of Efficacy in Tg2576 and 5xFAD Mice
Avenanthramide C (Avn-C), a natural polyphenol derived from oats, has emerged as a promising therapeutic candidate for Alzheimer's disease (AD). Studies in preclinical mouse models have demonstrated its potential to mitigate key pathological features of the disease. This guide provides a comparative analysis of the efficacy of this compound in two distinct AD mouse models, Tg2576 and 5xFAD, summarizing key experimental findings and methodologies for researchers and drug development professionals.
Comparative Efficacy of this compound
Oral administration of this compound has been shown to be effective in both Tg2576 and 5xFAD mouse models, with studies highlighting its impact on cognitive function, neuroinflammation, and the reduction of pathological markers associated with Alzheimer's disease.[1][2] A consistent dosage of 6 mg/kg per day has been utilized in these studies, administered over both short (2 weeks) and long-term (3 months) periods.[1][2][3]
Key Findings from Preclinical Studies:
-
Cognitive and Synaptic Improvements: Avn-C has been shown to reverse impairments in long-term potentiation (LTP), a key cellular correlate of memory, in both Tg2576 and 5xFAD mice.[2][4][5] Short-term oral administration for two weeks improved recognition and spatial memory in the 5xFAD model.[2][3]
-
Reduction of Neuroinflammation: A significant reduction in neuroinflammation is a consistent finding. Long-term treatment with Avn-C was found to suppress the activation of NF-κB, a key regulator of inflammation.[1][6] This resulted in a decrease of approximately 25.1% in phosphorylated NF-κB p65 in 5xFAD mice and a 40.3% decrease in Tg2576 mice.[1] Furthermore, Avn-C treatment led to a substantial reduction in the microglial activation marker Iba1, with a ~90% suppression in 5xFAD mice and a ~58.6% reduction in Tg2576 mice after three months.[1]
-
Anti-Apoptotic Effects: Avn-C treatment has been demonstrated to reduce neuronal apoptosis. Long-term administration resulted in an approximately 65% reduction in cleaved caspase-3 levels in both 5xFAD and Tg2576 models.[1][6] Interestingly, one study noted that the restoration of cleaved caspase-3 levels was more complete in the Tg2576 model, where they returned to levels not significantly different from wild-type mice.[1][6]
-
Impact on Amyloid and Tau Pathology: The therapeutic effects of Avn-C extend to the core pathologies of Alzheimer's. By activating AMP-activated protein kinase (AMPK) and inhibiting glycogen synthase kinase-3β (GSK3β), Avn-C helps to reduce both amyloid accumulation and tau hyperphosphorylation.[1][6][7]
Quantitative Data Summary
The following table summarizes the key quantitative findings from studies investigating the efficacy of this compound in Tg2576 and 5xFAD mouse models.
| Parameter | Mouse Model | Treatment Duration | Dosage | Key Finding | Reference |
| Phosphorylated NF-κB p65 | 5xFAD | 3 Months | 6 mg/kg/day (oral) | ~25.1% reduction | [1] |
| Tg2576 | 3 Months | 6 mg/kg/day (oral) | ~40.3% reduction | [1] | |
| Cleaved Caspase-3 | 5xFAD & Tg2576 | 3 Months | 6 mg/kg/day (oral) | ~65% reduction in both models | [1][6] |
| Iba1 Expression | 5xFAD | 3 Months | 6 mg/kg/day (oral) | ~90% reduction | [1] |
| Tg2576 | 3 Months | 6 mg/kg/day (oral) | ~58.6% reduction | [1] | |
| Long-Term Potentiation (LTP) | Tg2576 | 2 Weeks (oral) | 6 mg/kg/day (oral) | Rescued LTP to 154.6 ± 6% | [5] |
| 5xFAD | 2 Weeks (oral) | 6 mg/kg/day (oral) | Rescued LTP to 151.8 ± 3% | [5] | |
| Tg2576 | 2 hours (ex vivo) | 50 µM | Restored impaired LTP | [4] |
Experimental Protocols
The methodologies employed in these studies are crucial for interpreting the data and for designing future research.
Animal Models:
-
Tg2576: These mice overexpress a mutant form of human amyloid precursor protein (APP) and develop amyloid plaques and cognitive deficits with age.
-
5xFAD: This model carries five familial Alzheimer's disease mutations in the APP and presenilin-1 (PSEN1) genes, leading to a more aggressive and rapid development of amyloid pathology.
This compound Administration:
-
Duration: Studies have been conducted for both 2 weeks and 3 months to assess short-term and long-term effects.[1][2][3]
Key Experimental Assays:
-
Electrophysiology: Long-term potentiation (LTP) was recorded from hippocampal slices to assess synaptic plasticity.[2][4]
-
Behavioral Tests: Novel object recognition and Morris water maze tests were used to evaluate cognitive function in 5xFAD mice.[2][3][5]
-
Immunoblotting: Western blotting was used to quantify the protein levels of key markers such as NF-κB, cleaved caspase-3, GSK3β, and Iba1 in hippocampal lysates.[1][4]
-
Immunohistochemistry: This technique was used to visualize and quantify microglial activation (Iba1) in brain tissue.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for this compound and a typical experimental workflow.
Caption: Proposed signaling pathway of this compound in Alzheimer's disease models.
Caption: Generalized experimental workflow for evaluating this compound efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. Avenanthramide-C Restores Impaired Plasticity and Cognition in Alzheimer's Disease Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oat Extract Avenanthramide-C Reverses Hippocampal Long-Term Potentiation Decline in Tg2576 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Avenanthramide-C as Alzheimer’s Disease-Modifying Therapy: Early and Sustained Intervention Prevents Disease Progression in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Related Videos - Avenanthramide-C as Alzheimer's Disease-Modifying Therapy: Early and Sustained Intervention Prevents Disease Progression in Mouse Models [visualize.jove.com]
A Comparative Guide to the Structure-Activity Relationship of Avenanthramide C and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Avenanthramides (AVNs), a class of polyphenolic alkaloids almost exclusive to oats (Avena sativa L.), have garnered significant scientific interest for their potent antioxidant, anti-inflammatory, and anticancer properties. Among the various AVNs, Avenanthramide C (Avn-C) is often highlighted for its pronounced biological effects. This guide provides a comparative analysis of the structure-activity relationship (SAR) of Avn-C and its analogues, supported by experimental data, to elucidate the chemical features governing their bioactivity.
Core Structure of Avenanthramides
Avenanthramides consist of an anthranilic acid derivative linked to a hydroxycinnamic acid derivative through an amide bond. The diversity of this class of compounds arises from the varied substitution patterns on both aromatic rings. The most abundant avenanthramides in oats are Avn-A, Avn-B, and Avn-C, which are N-cinnamoylanthranilic acids. Specifically, they are formed from 5-hydroxyanthranilic acid conjugated with p-coumaric acid (Avn-A or 2p), ferulic acid (Avn-B or 2f), and caffeic acid (Avn-C or 2c), respectively.
Figure 1: General chemical structure of avenanthramides.
Comparative Biological Activities
The biological efficacy of avenanthramides is intrinsically linked to their chemical structure, particularly the hydroxylation and methoxylation patterns of the phenylpropanoid and anthranilate rings.
Antioxidant Activity
The antioxidant capacity of avenanthramides is one of their most studied properties. The number and position of hydroxyl groups on the hydroxycinnamic acid moiety are critical for radical scavenging activity. Generally, a greater number of hydroxyl groups correlates with higher antioxidant potential.
Structure-activity relationship studies have shown that the antioxidant activity of avenanthramides follows a trend similar to their constituent cinnamic acids: sinapic > caffeic > ferulic > p-coumaric acid.[1] Avenanthramides derived from 5-hydroxyanthranilic acid (designated as '2') are typically more active than those derived from anthranilic acid ('1').[1] Avn-C, with its catechol (3,4-dihydroxy) structure on the cinnamic acid ring, consistently demonstrates superior antioxidant activity compared to Avn-A and Avn-B.[2]
| Compound | Antioxidant Capacity (DPPH Radical Scavenging) | Reference |
| This compound (2c) | Highest Activity | [2] |
| Avenanthramide B (2f) | Intermediate Activity | [2] |
| Avenanthramide A (2p) | Lower Activity | [2] |
Anti-inflammatory Activity
Avenanthramides exert potent anti-inflammatory effects, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as interleukins.
Interestingly, the structure-activity relationship for anti-inflammatory activity appears to be inverse to that of antioxidant activity. Studies have shown that Avn-A (2p) is a more potent inhibitor of TNF-α-induced NF-κB activation than Avn-B (2f) and Avn-C (2c).[4]
| Compound | EC50 for NF-κB Inhibition (µM) | Reference |
| Avenanthramide A (2p) | 9.10 | [4] |
| Avenanthramide B (2f) | 29.3 | [4] |
| This compound (2c) | 64.3 | [4] |
Anticancer Activity
The anticancer properties of avenanthramides are attributed to their ability to induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines. Avn-C has been shown to be the most cytotoxic among the common analogues in certain cancer cell lines. For instance, in CaCo-2 (colon cancer) and Hep3B (liver cancer) cells, synthetic Avn-C (s-2c) demonstrated significant cytotoxic effects.[5]
| Compound | Cell Line | IC50 (µg/mL) - Cytotoxicity | Reference |
| Synthetic Avn-C (s-2c) | CaCo-2 | 100 | [5] |
| Hep3B | ~100 | [5] | |
| Natural AVN Mixture (n-MIX) | CaCo-2 | 150 | [5] |
| Hep3B | ~100 | [5] | |
| Synthetic Avn-A (s-2p) | CaCo-2 | >200 | [5] |
| Hep3B | ~150 | [5] | |
| Synthetic Avn-B (s-2f) | CaCo-2 | >200 | [5] |
| Hep3B | ~150 | [5] |
Key Signaling Pathways
The biological activities of this compound and its analogues are mediated through the modulation of several key signaling pathways.
Figure 2: Avenanthramide inhibition of the NF-κB signaling pathway.
Figure 3: this compound-induced apoptosis via caspase activation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and its analogues.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.
-
Reagent Preparation : Prepare a stock solution of DPPH in methanol. The working solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation : Dissolve this compound or its analogues in methanol to prepare a series of concentrations.
-
Reaction : Mix the sample solutions with the DPPH working solution. A control is prepared with methanol instead of the sample.
-
Incubation : Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measurement : Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cell Viability
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding : Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment : Treat the cells with various concentrations of this compound or its analogues for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or SDS in HCl) to each well to dissolve the formazan crystals.
-
Measurement : Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Calculation : Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration that inhibits cell growth by 50%) is calculated from the dose-response curve.
Figure 4: General experimental workflow for a SAR study.
Conclusion
The structure-activity relationship of this compound and its analogues is multifaceted. For antioxidant activity, the presence of a catechol group on the cinnamic acid moiety, as seen in Avn-C, is paramount. Conversely, for anti-inflammatory activity via NF-κB inhibition, a less hydroxylated cinnamic acid moiety, as in Avn-A, appears to be more effective. In terms of anticancer cytotoxicity, Avn-C has demonstrated superior potency in several cancer cell lines. These findings underscore the importance of specific structural features in dictating the biological effects of avenanthramides and provide a valuable framework for the design of novel therapeutic agents based on this unique class of natural products.
References
- 1. Avenanthramides in oats (Avena sativa L.) and structure-antioxidant activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenolic amides (avenanthramides) in oats – an update review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Avenanthramides, polyphenols from oats, exhibit anti-inflammatory and anti-itch activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro total antioxidant capacity and anti-inflammatory activity of three common oat-derived avenanthramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural and synthetic avenanthramides activate caspases 2, 8, 3 and downregulate hTERT, MDR1 and COX-2 genes in CaCo-2 and Hep3B cancer cells - Food & Function (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Personal protective equipment for handling Avenanthramide C
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Avenanthramide C in a laboratory setting. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is mandated, treating it as a potentially hazardous chemical. The following recommendations are based on information for similar compounds and general laboratory safety best practices.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is necessary to minimize exposure when working with this compound. The recommended PPE is summarized in the table below.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with side-shields | Conforming to EN166. |
| Hand Protection | Compatible Chemical-Resistant Gloves | Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact. |
| Skin and Body Protection | Laboratory Coat or Complete Suit | Protects against chemical splashes. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1] |
| Respiratory Protection | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1] | Recommended when handling the powder outside of a fume hood or ventilated enclosure. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to ensure safety.
-
Preparation :
-
Consult your institution's specific safety guidelines and Chemical Hygiene Plan.
-
Ensure all necessary PPE is available and in good condition.
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid powder to avoid inhalation of dust.
-
-
Handling :
-
Avoid direct contact with skin, eyes, and clothing.
-
When weighing or transferring the solid material, use appropriate tools (e.g., spatulas, weigh boats) to minimize dust generation.
-
For preparing solutions, add the solid this compound to the solvent slowly. This compound is soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[2]
-
-
Storage :
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Identification and Collection :
-
Segregation and Storage of Waste :
-
Disposal Procedure :
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | CAS:116764-15-9 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound | inhibitor/agonist | CAS 116764-15-9 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
